Tetraphenylcyclopentadienone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20O/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPSDNOLCVGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060059 | |
| Record name | Tetraphenyl-2,4-cyclopentadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-33-4 | |
| Record name | 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylcyclopentadienone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylcyclopentadienone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraphenylcyclopentadienone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraphenylcyclopentadienone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraphenyl-2,4-cyclopentadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenylcyclopentadienone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraphenylcyclopentadienone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8CT23P8WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Tetraphenylcyclopentadienone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of Tetraphenylcyclopentadienone, a pivotal building block in organic synthesis.
Molecular Structure and Properties
This compound, with the chemical formula C₂₉H₂₀O, is classified as a cyclic dienone.[1] It presents as a dark purple to black crystalline solid.[1] The central five-membered carbonyl core of the molecule is both planar and conjugated.[1] However, the bond lengths indicate an alternating single and double-bond character. The C2–C3 and C4–C5 bond distances are approximately 1.35 Å, characteristic of double bonds, while the C1–C2, C3–C4, and C5–C1 distances are closer to 1.50 Å, resembling single bonds.[1]
A defining structural feature is the spatial arrangement of the four phenyl groups, which adopt a "propeller" conformation due to steric hindrance with each other, causing them to be rotated out of the plane of the central ring.[1] Unlike its parent compound, cyclopentadienone, which readily dimerizes, the steric bulk of the phenyl groups in this compound allows it to be stable and isolable at room temperature.[1]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₉H₂₀O | [1][2][3] |
| Molar Mass | 384.47 g·mol⁻¹ | [1][2][4] |
| Appearance | Dark purple to black crystalline solid | [1][5][6] |
| Melting Point | 217–220 °C | [1][7][8][9] |
| Solubility | Soluble in benzene and other organic solvents; Insoluble in water. | [1][5][8] |
| Stability | Stable, combustible, and light-sensitive. | [5][8] |
Synthesis of this compound
The most common and well-documented method for synthesizing this compound is through a double aldol condensation reaction.[10][11] This reaction involves the base-catalyzed condensation of benzil and dibenzyl ketone (1,3-diphenylacetone).[7][10]
This protocol is adapted from established literature procedures.[7][11]
Materials:
Procedure:
-
In a 500-mL round-bottom flask, dissolve 21 g of benzil and 21 g of dibenzyl ketone in 150 mL of hot 95% ethanol.[7]
-
Fit the flask with a reflux condenser and heat the solution to near its boiling point.[7]
-
Slowly add a solution of 3 g of potassium hydroxide in 15 mL of ethanol in two portions through the condenser.[7]
-
After any initial frothing has subsided, reflux the mixture for 15 minutes.[7]
-
Cool the reaction mixture to room temperature and then in an ice bath to facilitate crystallization.[7][10]
-
Collect the dark crystalline product by vacuum filtration and wash with three 10-mL portions of cold 95% ethanol.[7]
-
The resulting product, which melts at 218–220 °C, is typically obtained in a high yield of 91–96% and is sufficiently pure for most applications.[7]
-
For higher purity, the product can be recrystallized from a mixture of ethanol and benzene.[7]
Caption: Aldol condensation workflow for this compound synthesis.
Alternative methods, such as microwave-assisted synthesis, have been developed to improve reaction efficiency.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 15 - 30 minutes | 1 - 2 minutes |
| Catalyst | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) / Anthranilic Acid |
| Solvent | Ethanol | Polyethylene Glycol (PEG-400) or Ethanol |
| Yield | 62% - 96% | 82% |
| Temperature | Reflux (~78 °C) | Microwave irradiation (150W) |
Data compiled from BenchChem.[11]
Chemical Reactivity and Applications
The central dienone ring of this compound is a key feature governing its reactivity, particularly its role as a diene in Diels-Alder reactions with various dienophiles.[1] These reactions are fundamental for the synthesis of complex polycyclic and heterocyclic aromatic systems.
-
Reaction with Diphenylacetylene: When reacted with diphenylacetylene, this compound serves as a precursor to hexaphenylbenzene.[1]
-
Reaction with Benzyne: The reaction with benzyne yields 1,2,3,4-tetraphenylnaphthalene.[1][12]
-
Reaction with Benzonitrile: This Diels-Alder reaction can be utilized to prepare pentaphenylpyridine derivatives.[1]
These reactions highlight its utility in constructing graphene-like molecules and other complex aromatic structures.[1]
Caption: General pathway for a Diels-Alder reaction involving this compound.
While direct applications in drug development are not extensively documented, its derivatives are of significant interest. For instance, it has been used in the synthesis of cantharidin-like compounds as potential pharmacological probes.[13] Furthermore, its derivatives are explored for their electro-optical properties.[14] In organometallic chemistry, this compound is a well-studied ligand.[1] Notably, the Shvo catalyst, a ruthenium complex derived from this compound, is utilized in specific hydrogenation reactions.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl- [webbook.nist.gov]
- 4. 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one | C29H20O | CID 68068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 479-33-4 [chemicalbook.com]
- 6. This compound | Tetracyclone | C29H20O - Ereztech [ereztech.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound CAS#: 479-33-4 [m.chemicalbook.com]
- 9. テトラフェニルシクロペンタジエノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. benchchem.com [benchchem.com]
- 12. This compound Reaction Lab Report | ipl.org [ipl.org]
- 13. Green Synthesis of a Cantharidine Model Compound Based on the Diels-Alder Reaction of Anti-Aromatic Tetracyclone and Maleimides as a Pharmacological Probe for Topical Application [article.sapub.org]
- 14. Tuning of the Electro-Optical Properties of this compound via Substitution of Oxygen with Sterically-Hindered Electron Withdrawing Groups - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Tetraphenylcyclopentadienone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tetraphenylcyclopentadienone, a highly conjugated aromatic compound of significant interest in organic synthesis. The document details the core reaction mechanism, provides comparative quantitative data from various synthetic protocols, and outlines detailed experimental methodologies.
Core Synthesis Mechanism: A Base-Catalyzed Double Aldol Condensation
The synthesis of this compound proceeds via a base-catalyzed double aldol condensation reaction between benzil and dibenzyl ketone (1,3-diphenylacetone).[1][2] The reaction is typically carried out in an alcoholic solvent, such as ethanol, with a strong base like potassium hydroxide (KOH) serving as the catalyst.[3][4]
The mechanism can be elucidated in the following key stages:
-
Enolate Formation: The reaction initiates with the deprotonation of an α-carbon of dibenzyl ketone by the base (e.g., hydroxide ion from KOH) to form a resonance-stabilized enolate ion.[5][6] This enolate is a potent nucleophile.
-
First Aldol Addition: The nucleophilic enolate attacks one of the electrophilic carbonyl carbons of benzil, leading to the formation of a β-hydroxy ketone intermediate after protonation from the solvent.[6]
-
First Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the basic conditions, facilitated by the formation of a conjugated system, to yield an α,β-unsaturated ketone.[7]
-
Second Enolate Formation and Intramolecular Aldol Addition: A second α-hydrogen on the former dibenzyl ketone moiety is deprotonated by the base, forming a new enolate. This enolate then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group of the original benzil unit.[6] This cyclization step forms a five-membered ring.
-
Second Dehydration: The resulting cyclic β-hydroxy ketone intermediate undergoes a final dehydration to yield the highly conjugated and intensely colored this compound.[8] The extensive conjugation is responsible for the compound's characteristic deep purple to black color.[9]
Quantitative Data Summary
The following table summarizes quantitative data from various reported experimental protocols for the synthesis of this compound, allowing for easy comparison of different methodologies.
| Parameter | Conventional Method | Microwave-Assisted Method | Microscale Protocol 1 | Microscale Protocol 2 |
| Reactants | Benzil (0.1 mol, 21 g), Dibenzyl ketone (0.1 mol, 21 g)[3][10] | Benzil (5 mmol), Dibenzylketone (5 mmol)[10] | Benzil (0.2 g), Diphenylacetone (0.2 g)[4] | Benzil (0.1048 g), Dibenzyl ketone (0.1023 g)[8] |
| Catalyst | Potassium Hydroxide (3 g)[3][10] | Potassium Hydroxide / Anthranilic Acid[10] | Potassium Hydroxide (1 pellet, ~0.1 g)[4] | Not explicitly stated, but a base is used[8] |
| Solvent | 95% Ethanol (150 mL)[3][10] | Polyethylene Glycol (PEG-400) (1 mL) or Ethanol[10] | 95% Ethanol (5 mL)[4] | Absolute Ethanol (0.8 mL)[8] |
| Reaction Time | 15 - 30 minutes[10] | 1 - 2 minutes[10] | 15 minutes[4] | Not explicitly stated |
| Temperature | Reflux (~78 °C)[10] | Microwave irradiation (150W)[10] | Gentle reflux[4] | Not explicitly stated |
| Yield | 62% - 96%[10] | 82%[10] | Not explicitly stated | Not explicitly stated |
| Melting Point | 218-220 °C[3] | 219-220 °C[10] | 218 °C (literature)[4] | Not explicitly stated |
Detailed Experimental Protocols
Conventional Synthesis: Aldol Condensation
This protocol is a widely cited method for synthesizing this compound on a laboratory scale.[3][10]
Materials:
-
Benzil (21 g, 0.1 mole)[3]
-
Dibenzyl ketone (21 g, 0.1 mole)[3]
-
95% Ethanol (150 mL)[3]
-
Potassium Hydroxide (3 g)[3]
-
Ethanol (for KOH solution) (15 mL)[3]
Procedure:
-
In a 500-mL round-bottomed flask, dissolve the benzil and dibenzyl ketone in hot 95% ethanol.[3]
-
Fit the flask with a reflux condenser and heat the solution to near its boiling point.[3]
-
Slowly add the solution of potassium hydroxide in ethanol in two portions through the condenser.[3]
-
After any initial frothing has subsided, reflux the mixture for 15 minutes.[3]
-
Cool the reaction mixture to 0 °C.[3]
-
Collect the dark crystalline product by suction filtration.[3]
-
Wash the crystals with three 10-mL portions of cold 95% ethanol.[3]
-
The product can be further purified by recrystallization from a mixture of ethanol and benzene if desired.[3]
Microscale Synthesis
This protocol is suitable for smaller scale preparations.[4]
Materials:
-
Benzil (0.2 g)[4]
-
Diphenylacetone (0.2 g)[4]
-
95% Ethanol (5 mL)[4]
-
Potassium Hydroxide (1 pellet, ~0.1 g)[4]
-
Boiling chip[4]
Procedure:
-
Combine benzil, diphenylacetone, and 95% ethanol in a 10 mL round-bottom flask.[4]
-
Add a potassium hydroxide pellet and a boiling chip to the flask.[4]
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 15 minutes using a sand bath. The boiling action will provide sufficient stirring.[4]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.[4]
-
Collect the crystals by vacuum filtration.[4]
-
Rinse the crystals with ice-cold ethanol and allow them to air dry by pulling air through the filter funnel.[4]
Visualizations
The following diagrams illustrate the synthesis mechanism and a general experimental workflow.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. This compound - 430 Words | 123 Help Me [123helpme.com]
- 10. benchchem.com [benchchem.com]
Physical and chemical properties of Tetraphenylcyclopentadienone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylcyclopentadienone, also known as tetracyclone, is a crystalline organic compound with a deep purple to black color.[1][2] Its unique electronic and structural properties make it a valuable reagent in organic synthesis and materials science. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visualizations of these processes. This information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who may utilize this versatile molecule in their synthetic endeavors.
Physical and Chemical Properties
This compound is a stable, combustible, and light-sensitive solid.[3][4] It is soluble in organic solvents like benzene but insoluble in water.[1][3][5] The core of the molecule features a planar, conjugated five-membered ring, while the four phenyl groups are sterically hindered and adopt a "propeller" conformation, being twisted out of the plane of the central ring.[2]
Quantitative Physical and Chemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₀O | [1][2][6][7][8][9][10] |
| Molar Mass | 384.47 g/mol | [2][6][7][8] |
| Appearance | Dark purple to black crystalline solid/powder | [1][2][11] |
| Melting Point | 217-220 °C | [1][2][3][4][7][12][13] |
| Boiling Point | 471.14 °C (rough estimate) | [3][4] |
| Density | 1.0511 g/cm³ (rough estimate) | [3][4] |
| Refractive Index | 1.6020 (estimate) | [3][4] |
| Water Solubility | Insoluble | [3][4][5] |
| Organic Solvent Solubility | Soluble in benzene | [1][3][4] |
| Assay | ≥98% | [7] |
Spectroscopic Data
| Spectrum Type | Description | Reference |
| UV-Vis | In dichloromethane, shows a characteristic absorbance at approximately 510 nm. | [14] |
| Infrared (IR) | The spectrum is available through the Coblentz Society's collection. | [10] |
| Nuclear Magnetic Resonance (¹H NMR) | The spectrum in CDCl₃ is available. | [15][16] |
| Nuclear Magnetic Resonance (¹³C NMR) | Data is available through SpringerMaterials. | [6] |
Experimental Protocols
Synthesis of this compound via Aldol Condensation
The most common and established method for synthesizing this compound is through a base-catalyzed double aldol condensation of benzil and dibenzyl ketone (1,3-diphenylacetone).[1][2][11][17][18]
Materials:
-
Benzil (0.1 mole, 21 g)[17]
-
Dibenzyl ketone (1,3-diphenylacetone) (0.1 mole, 21 g)[17]
-
95% Ethanol (150 mL)[17]
-
Potassium Hydroxide (KOH) (3 g)[17]
-
Ethanol (for KOH solution) (15 mL)[17]
Procedure:
-
In a 500-mL round-bottom flask, dissolve the benzil and dibenzyl ketone in hot 95% ethanol.[12][17]
-
Fit the flask with a reflux condenser and bring the solution to a near-boiling temperature.[12][17]
-
Slowly add the ethanolic potassium hydroxide solution in portions through the reflux condenser.[12][17]
-
Once the initial frothing has ceased, reflux the reaction mixture for 15-30 minutes.[12][17]
-
Cool the mixture to room temperature and then further cool in an ice bath to induce crystallization.[19]
-
Collect the dark crystalline product by vacuum filtration.[12][19]
-
Wash the crystals with several small portions of cold 95% ethanol.[12]
-
The resulting product has a melting point of 218–220 °C and is typically obtained in a yield of 91–96%.[12] For most applications, this product is sufficiently pure. If further purification is required, it can be recrystallized from a mixture of ethanol and benzene.[12]
A microwave-assisted variation of this synthesis has been developed, offering a significantly reduced reaction time of 1-2 minutes and a yield of around 82%.[17] This alternative utilizes polyethylene glycol (PEG-400) or ethanol as the solvent.[17]
Key Chemical Reaction: Diels-Alder Cycloaddition
This compound is an excellent diene for Diels-Alder reactions, a powerful tool for the formation of cyclic compounds.[2][20] This reactivity is fundamental to the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other complex molecular architectures.[20]
Example: Synthesis of 1,2,3,4-Tetraphenylnaphthalene via Reaction with Benzyne
This protocol describes the reaction of this compound with benzyne, generated in situ from a precursor.[21]
Materials:
-
This compound (1.54 g, 4.0 mmol)[21]
-
Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate (benzyne precursor) (402 mg, 0.80 mmol)[21]
-
Tetrabutylammonium fluoride (TBAF) (approx. 1 mol/L solution in Tetrahydrofuran, 0.96 mL, 0.96 mmol)[21]
-
Dichloromethane (10 mL)[21]
Procedure:
-
Under a nitrogen atmosphere, add this compound to a solution of the benzyne precursor in dichloromethane.[21]
-
Cool the reaction mixture to 0 °C.[21]
-
Add the TBAF solution, and then stir the mixture at room temperature for 30 minutes.[21]
-
Quench the reaction with water and extract the product with dichloromethane.[21]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[21]
-
Remove the solvent under reduced pressure.[21]
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:99) to yield 1,2,3,4-tetraphenylnaphthalene as a white solid (86% yield).[21]
Note: This reaction generates carbon monoxide and should be performed in a well-ventilated fume hood.[21]
Visualizations
The following diagrams illustrate the synthesis and a key reaction of this compound.
References
- 1. This compound | 479-33-4 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 479-33-4 [m.chemicalbook.com]
- 4. 479-33-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one | C29H20O | CID 68068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 四苯基环戊二烯酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. GSRS [precision.fda.gov]
- 10. 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl- [webbook.nist.gov]
- 11. alchetron.com [alchetron.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound | Tetracyclone | C29H20O - Ereztech [ereztech.com]
- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
- 16. This compound(479-33-4) 1H NMR spectrum [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. Green Synthesis of a Cantharidine Model Compound Based on the Diels-Alder Reaction of Anti-Aromatic Tetracyclone and Maleimides as a Pharmacological Probe for Topical Application [article.sapub.org]
- 19. chemlab.truman.edu [chemlab.truman.edu]
- 20. nbinno.com [nbinno.com]
- 21. TCI Practical Example: Diels-Alder Reaction Using the Benzyne Precursor | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Discovery and Synthesis of Tetraphenylcyclopentadienone: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraphenylcyclopentadienone, a deeply colored, crystalline solid, has captivated organic chemists for nearly a century. Its unique electronic and structural properties, coupled with its utility as a versatile building block in organic synthesis, have cemented its place in the annals of chemical history. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing the evolution of its synthesis from early, less efficient methods to the now-classic procedure developed by Dilthey and Quint. Detailed experimental protocols for the most significant synthetic routes are provided, along with a comparative analysis of their yields and reaction conditions. Quantitative data, including melting points and spectroscopic information, are summarized for clarity. Furthermore, this guide includes graphical representations of the primary synthetic pathway and a historical timeline of its development to aid in the understanding of this remarkable molecule.
Historical Development
The story of this compound, often nicknamed "tetracyclone," begins in the early 20th century, with its synthesis being a subject of investigation through various chemical routes. While the most widely recognized and utilized method was established in 1930, earlier reports of its formation exist, highlighting the diverse approaches chemists have taken to construct this sterically hindered and electronically unique cyclic ketone.
Early Synthetic Endeavors
Prior to the now-standard method, the preparation of this compound was reported through more complex and often lower-yielding pathways. These early methods, while not practical for routine laboratory synthesis, are of historical importance as they represent the initial explorations into the chemistry of this class of compounds.
One of the first documented syntheses involved the reaction of phenylmagnesium bromide with benzaldiphenylmaleide.[1] Another early method consisted of the reduction, dehydration, and subsequent oxidation of methylenedesoxybenzoin, which was itself obtained from the condensation of formaldehyde with desoxybenzoin.[1] These multi-step procedures were cumbersome and did not provide ready access to the compound, limiting its further study.
The Landmark Synthesis of Dilthey and Quint
The pivotal moment in the history of this compound arrived in 1930 with the work of W. Dilthey and F. Quint.[2] They developed a remarkably simple and efficient one-pot synthesis that remains the most common laboratory preparation to this day.[1] Their method involves a base-catalyzed double aldol condensation of benzil with dibenzyl ketone (1,3-diphenyl-2-propanone).[3][4] This procedure, lauded for its simplicity and high yield, made this compound readily accessible to the broader scientific community, paving the way for extensive investigations into its reactivity and applications.
The reaction proceeds through a series of enolate formations and aldol additions, followed by dehydrations to yield the highly conjugated, dark purple final product.[3] The thermodynamic stability of the resulting aromatic-like cyclopentadienone ring system drives the reaction to completion.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Comparison of Historical Synthetic Methods
| Method | Precursors | Reagents | Reported Yield | Reference |
| Phenylmagnesium Bromide Route | Benzaldiphenylmaleide, Phenylmagnesium Bromide | Grignard Reagents | Not specified | [1] |
| Formaldehyde/Desoxybenzoin Route | Formaldehyde, Desoxybenzoin | Various (multi-step) | Not specified | [1] |
| Dilthey and Quint Synthesis | Benzil, Dibenzyl Ketone | Potassium Hydroxide, Ethanol | Up to 90% | [1][5] |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₀O | [4] |
| Molar Mass | 384.47 g/mol | [4] |
| Appearance | Dark purple to black crystalline solid | [4] |
| Melting Point | 219-222.2 °C | [5][6] |
| ¹H NMR (CDCl₃, 400MHz, ppm) | δ 8.08 (d, 2H), 7.86 (m, 6H), 7.61 (dd, 2H), 7.54 (dd, 4H), 7.42 (t, 2H) | [5] |
| ¹³C NMR (CDCl₃, 100MHz, ppm) | δ 154.2, 132.1, 131.5, 131.4, 129.0, 128.6, 128.3, 127.8, 121.7, 120.9 | [5] |
| ESI-MS (m/z) | [M+H]⁺ calculated: 384.15; found: 384.16 | [5] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound based on the method of Dilthey and Quint.
Standard Laboratory Scale Synthesis
This procedure is adapted from established literature methods.[1][5]
Materials:
-
Benzil (0.1 mole, 21.0 g)
-
Dibenzyl ketone (0.1 mole, 21.0 g)
-
Ethanol (95% or absolute), ~170 mL
-
Potassium hydroxide (3.0 g)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle or sand bath
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In a 500-mL round-bottomed flask, combine 21.0 g of benzil and 21.0 g of dibenzyl ketone.[1]
-
Add 150 mL of hot ethanol and a magnetic stir bar.[1]
-
Attach a reflux condenser to the flask and heat the mixture with stirring until the solids dissolve.[1]
-
In a separate beaker, dissolve 3.0 g of potassium hydroxide in 15 mL of ethanol. This solution should be prepared fresh.
-
Once the benzil and dibenzyl ketone solution is near its boiling point, slowly add the ethanolic potassium hydroxide solution in portions through the top of the condenser.[1] The mixture will immediately turn a deep purple color.[7]
-
After the addition is complete, reflux the mixture with stirring for 15-30 minutes.[1][8]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cool the flask further in an ice bath to complete the crystallization of the product.[8]
-
Collect the dark crystalline product by vacuum filtration using a Buchner funnel.[8]
-
Wash the crystals with several small portions of cold 95% ethanol to remove any soluble impurities.[8]
-
Dry the product in air or in a vacuum oven. The expected yield is typically high, around 90%.[5] The melting point of the purified product is 219-220 °C.[1]
Microscale Synthesis
This procedure is suitable for smaller scale preparations.[8]
Materials:
-
Benzil (0.2 g)
-
Dibenzyl ketone (0.2 g)
-
95% Ethanol (5 mL)
-
Potassium hydroxide pellet (~0.1 g)
-
Small round-bottom flask (10 mL) or conical vial
-
Reflux condenser
-
Heating source (sand bath or heating block)
-
Boiling chip or small stir bar
-
Ice bath
-
Hirsch funnel or small Buchner funnel
Procedure:
-
Place approximately 0.2 g of benzil, 0.2 g of dibenzyl ketone, and 5 mL of 95% ethanol into a 10 mL round-bottom flask containing a boiling chip or stir bar.[8]
-
Add one pellet of solid potassium hydroxide (approximately 0.1 g) to the flask.[8]
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 15 minutes.[8]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.[8]
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.[8]
-
Dry the product and determine its mass and melting point.[8]
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the Dilthey and Quint synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Historical Timeline of Synthesis
This diagram provides a timeline of the key developments in the synthesis of this compound.
Caption: Historical development of synthetic methods.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Einfache Darstellungsweise des Tetraphenyl‐cyclo‐pentadienons. (Die Reaktionsfähigkeit positivierter H‐Atome. V.) | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
Spectroscopic Profile of Tetraphenylcyclopentadienone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for tetraphenylcyclopentadienone, a highly conjugated aromatic ketone. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.
Introduction
This compound, also known as tetracyclone, is a crystalline organic compound that serves as a common diene in Diels-Alder reactions. Its unique electronic and structural properties, arising from its extensive π-conjugation, give rise to a distinct spectroscopic fingerprint. This document outlines the key spectroscopic data and the experimental methodologies used for their acquisition.
Spectroscopic Data
The following sections present the summarized spectroscopic data for this compound in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons | Assignment |
| 6.90-6.96 | multiplet | 4 H | Aromatic Protons (C2'-H)[1] |
| 7.14-7.21 | multiplet | 4 H | Aromatic Protons (C3'-H)[1] |
| 7.21-7.23 | multiplet | 12 H | Remaining Aromatic Protons[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound (75.5 MHz, in CDCl₃) [2]
| Chemical Shift (δ) [ppm] | Assignment |
| 125.32 | C2, C5 (cyclopentadienone ring) |
| 127.48 | C4' (phenyl at C2) |
| 128.00 | C3' (phenyl at C2) |
| 128.06 | C3'' (phenyl at C3) |
| 129.93 | C4'' (phenyl at C3) |
| 130.34 | C1' (phenyl at C2) |
| 133.58 | C1'' (phenyl at C3) |
| 154.51 | C3, C4 (cyclopentadienone ring) |
| 200.25 | C1 (C=O) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is typically recorded using a potassium bromide (KBr) pellet.
Table 3: IR Spectroscopic Data for this compound (KBr Pellet)
| Frequency (cm⁻¹) | Assignment |
| ~3050-3080 | C-H stretching (aromatic) |
| ~1710-1720 | C=O stretching (conjugated ketone) |
| ~1625-1640 | C=C stretching (cyclopentadienone ring) |
| ~1590-1600 | C=C stretching (aromatic rings) |
| ~1440-1495 | C-C stretching (aromatic rings) |
| ~690-760 | C-H bending (out-of-plane, aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound results in characteristic absorption bands in the visible region, contributing to its deep purple color.
Table 4: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Dichloromethane (CH₂Cl₂) | ~340, ~510[3] | Not specified |
| Acetonitrile (CH₃CN) | ~330, ~510[4] | Not specified |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-25 mg of dry this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5] The solution is transferred to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer.[1] Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on a spectrometer operating at a frequency of 75.5 MHz or higher.[2] Proton decoupling is employed to simplify the spectrum and enhance sensitivity. A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration of all carbon signals.
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[6] The mixture is then compressed in a die under high pressure (8-10 tons) to form a thin, transparent pellet.[7][8]
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first and subtracted from the sample spectrum to correct for any atmospheric and instrumental interferences. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., dichloromethane or acetonitrile).[3][4] This stock solution is then serially diluted to prepare a series of solutions of known concentrations.
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer.[9] A cuvette filled with the pure solvent is used as a reference. The absorbance of the sample solutions is measured over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[10]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. shimadzu.com [shimadzu.com]
- 7. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 8. pelletpressdiesets.com [pelletpressdiesets.com]
- 9. agilent.com [agilent.com]
- 10. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to Tetraphenylcyclopentadienone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tetraphenylcyclopentadienone, a versatile organic compound with significant applications in chemical synthesis and as a scaffold for the development of novel materials and potential therapeutic agents. This document covers its fundamental properties, nomenclature, detailed synthesis protocols, and its utility in various chemical transformations.
Core Identity and Nomenclature
This compound, often referred to as Tetracyclone, is a dark purple to black crystalline solid.[1][2] It is an important building block in organic synthesis, primarily utilized in Diels-Alder reactions and for the synthesis of complex polycyclic aromatic hydrocarbons.[1]
| Identifier | Value |
| CAS Number | 479-33-4[2][3][4] |
| Preferred IUPAC Name | 2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one[1] |
| Other Names | Tetracyclone, TPCPD, Cyclone[1] |
| Molecular Formula | C₂₉H₂₀O[3][4] |
| Molecular Weight | 384.47 g/mol [3][4] |
Synthesis of this compound
The most common and established method for the synthesis of this compound is through a base-catalyzed double aldol condensation of benzil with dibenzyl ketone (1,3-diphenylacetone).[1] Variations of this method, including microwave-assisted synthesis, have been developed to improve yields and reduce reaction times.
Comparison of Synthetic Methodologies
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reactants | Benzil, Dibenzyl Ketone | Benzil, Dibenzyl Ketone |
| Catalyst | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) |
| Solvent | Ethanol | Polyethylene Glycol (PEG) or Ethanol |
| Reaction Time | 15 - 30 minutes | 1 - 2 minutes |
| Temperature | Reflux (approx. 78 °C) | Microwave irradiation (e.g., 150W) |
| Yield | 91 - 96% | ~82% |
Experimental Protocols
A. Conventional Synthesis: Aldol Condensation
This protocol is a well-established method for the laboratory-scale synthesis of this compound.
-
Materials:
-
Benzil (0.1 mole, 21 g)
-
Dibenzyl ketone (0.1 mole, 21 g)
-
95% Ethanol (150 mL)
-
Potassium Hydroxide (3 g) dissolved in 15 mL of ethanol.
-
-
Procedure:
-
In a 500-mL round-bottom flask, dissolve benzil and dibenzyl ketone in hot 95% ethanol.
-
Fit the flask with a reflux condenser and heat the solution to near its boiling point.
-
Slowly add the ethanolic potassium hydroxide solution in portions through the condenser.
-
After the initial frothing subsides, reflux the mixture for 15 minutes.
-
Cool the mixture to 0°C to allow for crystallization.
-
Filter the dark crystalline product by suction and wash with cold 95% ethanol.
-
The product can be further purified by recrystallization from a mixture of ethanol and benzene if desired.
-
B. Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time, aligning with green chemistry principles.
-
Materials:
-
Benzil (5 mmol)
-
Dibenzyl ketone (5 mmol)
-
Potassium Hydroxide (catalytic amount)
-
Polyethylene Glycol (PEG-400) (1 mL)
-
-
Procedure:
-
In a microwave-safe vessel, mix benzil, dibenzyl ketone, and potassium hydroxide in polyethylene glycol.
-
Irradiate the mixture with microwaves (e.g., at 150 W) for 1-2 minutes with stirring.
-
After the reaction is complete, cool the mixture and add ethanol to precipitate the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Chemical Reactivity and Applications
This compound is a versatile reagent in organic synthesis, primarily owing to its reactivity as a diene in Diels-Alder reactions. This reactivity allows for the construction of complex, multi-ring systems.
-
Diels-Alder Reactions: It readily reacts with various dienophiles. For example, its reaction with diphenylacetylene yields hexaphenylbenzene, and with benzyne, it forms 1,2,3,4-tetraphenylnaphthalene.[1] These products can serve as precursors to larger polycyclic aromatic hydrocarbons.
-
Ligand in Organometallic Chemistry: this compound is a ligand in organometallic chemistry. A notable example is the Shvo catalyst, a ruthenium complex derived from this compound, which is utilized in certain hydrogenation reactions.[1]
Relevance in Drug Discovery and Development
While this compound itself is not a therapeutic agent, its core structure and derivatives are of interest in medicinal chemistry. The rigid, polycyclic scaffolds that can be synthesized from this compound are valuable in the design of novel bioactive molecules.
Derivatives of this compound are being explored for their electronic properties and potential applications in materials science, such as in organic light-emitting diodes (OLEDs). The synthetic accessibility and the ability to functionalize the phenyl rings make it a suitable starting point for creating libraries of compounds for biological screening. Although specific signaling pathways involving this compound are not well-documented, the broader class of cyclopentenones has been investigated for various biological activities.
Visualizations
Diagram 1: Synthesis of this compound
Caption: Aldol condensation reaction for the synthesis of this compound.
Diagram 2: Diels-Alder Reactivity of this compound
Caption: Diels-Alder reaction of this compound with a dienophile.
Diagram 3: Generalized Workflow for Drug Discovery Scaffold
Caption: A generalized workflow for utilizing a core scaffold in drug discovery.
References
An In-depth Technical Guide to the Aldol Condensation Synthesis of Tetraphenylcyclopentadienone from Benzil
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of tetraphenylcyclopentadienone, a pivotal intermediate in organic synthesis, through the base-catalyzed aldol condensation of benzil with dibenzyl ketone (1,3-diphenylacetone). This guide details the reaction mechanism, experimental protocols, and key quantitative data, offering a thorough resource for laboratory application.
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] The synthesis of this compound from benzil and dibenzyl ketone is a classic example of a double aldol condensation, also known as the Claisen-Schmidt condensation.[1] This reaction creates a highly conjugated, dark-colored aromatic compound that serves as a versatile building block in the synthesis of various organic and organometallic compounds, including precursors for Diels-Alder reactions.[1][2]
The overall reaction is as follows:
Reaction Mechanism
The synthesis proceeds via a base-catalyzed double aldol condensation.[1] The mechanism can be summarized in the following key steps:
-
Enolate Formation: A strong base, typically potassium hydroxide (KOH), deprotonates the α-carbon of dibenzyl ketone, forming a nucleophilic enolate ion.[1]
-
First Aldol Addition: The enolate attacks one of the electrophilic carbonyl carbons of benzil.
-
First Dehydration: The resulting β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.
-
Second Enolate Formation and Intramolecular Aldol Addition: A second enolate is formed on the other side of the ketone, which then attacks the remaining carbonyl group of the former benzil molecule in an intramolecular fashion.
-
Second Dehydration: A final dehydration step leads to the formation of the stable, five-membered ring of this compound.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound.
Table 1: Reactant Quantities and Ratios
| Reagent | Molar Mass ( g/mol ) | Typical Molar Ratio | Example Quantities (Small Scale) | Example Quantities (Larger Scale) |
| Benzil | 210.23 | 1 | 0.2 g[3] | 21 g[4] |
| Dibenzyl Ketone | 210.27 | 1 | 0.2 g[3] | 21 g[4] |
| Potassium Hydroxide (KOH) | 56.11 | Catalytic | ~0.1 g (1 pellet)[3] | 3 g[4] |
| 95% Ethanol | 46.07 | Solvent | 5 mL[3] | 150 mL[4] |
Table 2: Reaction Conditions and Yields
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 15 - 30 minutes[2][3][4] | 1 - 2 minutes[2] |
| Catalyst | Potassium Hydroxide (KOH)[3][4] | Potassium Hydroxide (KOH) / Anthranilic Acid[2] |
| Solvent | Ethanol[3][4] | Polyethylene Glycol (PEG-400) or Ethanol[2] |
| Temperature | Reflux (approx. 78 °C)[2] | Microwave irradiation at 150W[2] |
| Reported Yield | 62% - 96%[2][4][5] | 82%[2][5] |
| Melting Point | 218-220 °C[3][4] | 219-220 °C[2] |
Detailed Experimental Protocol (Conventional Method)
This protocol is adapted from established procedures and provides a reliable method for the synthesis of this compound in a laboratory setting.[4][6]
Materials:
-
Benzil (0.1 mole, 21 g)[4]
-
Dibenzyl ketone (1,3-diphenylacetone) (0.1 mole, 21 g)[4]
-
95% Ethanol (150 mL)[4]
-
Potassium Hydroxide (KOH) (3 g)[4]
-
Ethanol (for KOH solution) (15 mL)[4]
-
500-mL round-bottomed flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Magnetic stir bar and stir plate
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution of Reactants: In a 500-mL round-bottomed flask, combine benzil (21 g) and dibenzyl ketone (21 g). Add 150 mL of 95% ethanol and a magnetic stir bar.[4]
-
Heating to Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or sand bath. Stir the mixture to dissolve the solids.[3][4]
-
Addition of Catalyst: Separately, dissolve potassium hydroxide (3 g) in 15 mL of ethanol. Once the benzil and dibenzyl ketone solution is at a gentle reflux, slowly add the ethanolic KOH solution in portions through the top of the reflux condenser.[4] Be cautious as frothing may occur.[4]
-
Reflux Period: After the addition of the base is complete and any initial frothing has subsided, continue to reflux the reaction mixture for 15-30 minutes.[2][4] The solution will turn a dark color as the product precipitates.
-
Crystallization: After the reflux period, cool the reaction mixture slowly to room temperature, and then place it in an ice bath to complete the crystallization of the product.[3][4]
-
Isolation of Product: Collect the dark crystalline product by vacuum filtration using a Buchner funnel.[3][4]
-
Washing: Wash the crystals with two to three small portions of ice-cold 95% ethanol to remove any unreacted starting materials and impurities.[1][4]
-
Drying: Dry the product by pulling air through the funnel. For complete drying, the product can be placed in a desiccator.
-
Characterization: The final product should be a dark crystalline solid. The melting point of the purified product is 219-220 °C.[2][4] Further characterization can be performed using IR and NMR spectroscopy.[3]
Safety Precautions:
-
Potassium hydroxide is a strong base and should be handled with care to avoid skin contact.[3]
-
Ethanol is flammable; therefore, the reflux should be performed away from open flames in a well-ventilated fume hood.[1]
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.[1]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The aldol condensation of benzil and dibenzyl ketone is a robust and high-yielding method for the synthesis of this compound.[1] The procedure is straightforward and suitable for both academic and industrial laboratory settings.[1] While the conventional method is reliable, alternative approaches such as microwave-assisted synthesis offer significant reductions in reaction time, aligning with the principles of green chemistry.[2] The choice of method will depend on the specific laboratory capabilities and desired throughput.
References
Unraveling the Propeller: A Technical Guide to the Shape of Tetraphenylcyclopentadienone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the distinct non-planar, propeller-shaped conformation of tetraphenylcyclopentadienone, a molecule of significant interest in organic synthesis. Through a detailed examination of its molecular geometry, this document provides a comprehensive understanding of the steric forces that govern its three-dimensional structure. The following sections present quantitative structural data, detailed experimental protocols for its synthesis and crystallographic analysis, and a visual representation of the intramolecular interactions that define its unique architecture.
Molecular Geometry and Structural Data
The defining characteristic of this compound is the pronounced out-of-plane twisting of its four phenyl substituents relative to the central cyclopentadienone core. This propeller-like arrangement is a direct consequence of steric hindrance between the bulky phenyl groups, which prevents the molecule from adopting a planar conformation. The resulting structure is a chiral propeller, with the phenyl rings twisted in the same direction.
The precise three-dimensional arrangement has been elucidated through single-crystal X-ray diffraction studies. The key structural parameters are summarized in the table below. The dihedral angles, which describe the twist of the phenyl rings relative to the central five-membered ring, are of particular importance in quantifying the propeller shape.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I 1 2/a 1 |
| Unit Cell Dimensions | a = 24.2504 Å, b = 8.18850 Å, c = 21.5299 Å |
| α = 90°, β = 110.4910°, γ = 90° | |
| Bond Lengths (C₅O Core) | C1-C2, C3-C4, C5-C1: ~1.50 Å |
| C2-C3, C4-C5: ~1.35 Å | |
| Dihedral Angles | Phenyl rings relative to the C₅O plane |
| (Selected) | ~35° - 74° |
Note: The bond lengths and dihedral angles are approximate values derived from published crystallographic data. Specific values can be found in the cited literature.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved via a base-catalyzed aldol condensation reaction between benzil and dibenzyl ketone.[1][2][3]
Materials:
-
Benzil
-
Dibenzyl ketone (1,3-diphenylacetone)
-
Absolute Ethanol
-
Potassium Hydroxide (KOH)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of benzil and dibenzyl ketone in hot absolute ethanol.
-
While stirring, slowly add a solution of potassium hydroxide in ethanol to the reaction mixture.
-
Heat the mixture to reflux for 15-30 minutes. A dark purple precipitate of this compound will form.
-
Allow the mixture to cool to room temperature, followed by cooling in an ice bath to maximize crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and benzene.[1]
Single-Crystal X-ray Diffraction Analysis
The determination of the precise molecular structure of this compound is accomplished through single-crystal X-ray diffraction.[4][5][6]
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution of the compound in a suitable solvent, such as a toluene/ethanol mixture. The slow evaporation allows for the formation of well-ordered crystals suitable for diffraction.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the diffracted X-rays are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate molecular structure.
Visualization of Steric Hindrance
The following diagram illustrates the steric clashes between the phenyl groups that force the this compound molecule into its characteristic propeller shape.
Caption: Steric hindrance between adjacent phenyl groups in this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
Methodological & Application
Application Notes and Protocols: Tetraphenylcyclopentadienone as a Diene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylcyclopentadienone (TPCPD), a dark purple to black crystalline solid, is a highly versatile and reactive diene for Diels-Alder cycloaddition reactions.[1][2] Its utility in organic synthesis stems from its ability to react with a variety of dienophiles, leading to the formation of complex polycyclic aromatic compounds. The reaction is often followed by a retro-Diels-Alder extrusion of carbon monoxide, driving the reaction towards a stable aromatic product. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound as a diene in several key Diels-Alder reactions.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₂₀O |
| Molar Mass | 384.47 g/mol |
| Appearance | Dark purple to black crystalline solid[1][2] |
| Melting Point | 219-220 °C[1] |
| Solubility | Soluble in organic solvents like benzene, chloroform; insoluble in water.[2] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the base-catalyzed aldol condensation of benzil and dibenzyl ketone.
Quantitative Data for Synthesis of this compound
| Reactants | Catalyst | Solvent | Reaction Time | Yield | Melting Point (°C) |
| Benzil, Dibenzyl Ketone | Potassium Hydroxide | Ethanol | 15 minutes (reflux) | 91-96% | 218-220 |
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzil (0.1 mole)
-
Dibenzyl ketone (0.1 mole)
-
Absolute Ethanol
-
Potassium Hydroxide (3 g)
-
Round-bottom flask (500 mL)
-
Reflux condenser
Procedure:
-
In a 500-mL round-bottomed flask, dissolve 21 g (0.1 mole) of benzil and 21 g (0.1 mole) of dibenzyl ketone in 150 mL of hot absolute ethanol.
-
Fit the flask with a reflux condenser and heat the solution until it is near its boiling point.
-
Slowly add a solution of 3 g of potassium hydroxide in 15 mL of absolute ethanol through the condenser in two portions.
-
After any initial frothing subsides, reflux the mixture for 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath to induce crystallization.
-
Collect the dark crystalline product by vacuum filtration and wash it with three 10-mL portions of cold 95% ethanol.
-
Dry the product. The expected yield is 35-37 g (91-96%) with a melting point of 218–220 °C.
Characterization Data (¹H NMR, CDCl₃): δ 7.1-7.5 (m, 20H, Ar-H).
Reaction Mechanism: Synthesis of this compound
Caption: Aldol condensation mechanism for the synthesis of this compound.
Diels-Alder Reaction with Diphenylacetylene: Synthesis of Hexaphenylbenzene
This compound reacts with diphenylacetylene at high temperatures to yield hexaphenylbenzene, a highly stable aromatic compound, with the extrusion of carbon monoxide.
Quantitative Data for Synthesis of Hexaphenylbenzene
| Dienophile | Solvent | Temperature (°C) | Reaction Time | Yield | Melting Point (°C) |
| Diphenylacetylene | Benzophenone | ~300 (reflux) | 45 minutes | 84% | 454-456 |
Experimental Protocol: Synthesis of Hexaphenylbenzene
Materials:
-
This compound (8.0 g, 0.021 mole)
-
Diphenylacetylene (8.0 g, 0.043 mole)
-
Benzophenone (40 g)
-
Diphenyl ether
-
Benzene
-
Round-bottom flask (100 mL)
-
Air condenser
Procedure:
-
In a 100-mL round-bottom flask, melt 40 g of benzophenone over a flame.
-
Add 8.0 g of this compound and 8.0 g of diphenylacetylene to the molten benzophenone.
-
Attach an air condenser and heat the mixture to a brisk reflux (liquid temperature of 301–303 °C).
-
Observe the evolution of carbon monoxide as the purple color of the solution fades to a reddish-brown over 25-30 minutes.
-
After about 45 minutes, when the color no longer lightens, remove the heat and add 8 mL of diphenyl ether.
-
Allow the solution to cool to room temperature to crystallize the product.
-
Collect the crystals by filtration and wash with benzene to remove the solvent. The expected yield of colorless plates is 9.4 g (84%).
Characterization Data:
-
¹H NMR (CDCl₃): δ 6.86 (m, 30H, Ar-H).
-
¹³C NMR (CDCl₃): δ 125.1, 126.7, 131.5, 140.5.
-
IR (KBr, cm⁻¹): 3050, 1600, 1495, 1440, 700.
Reaction Mechanism: Diels-Alder Cycloaddition
Caption: General mechanism of the Diels-Alder reaction of TPCPD.
Diels-Alder Reaction with Benzyne: Synthesis of 1,2,3,4-Tetraphenylnaphthalene
Benzyne, a highly reactive dienophile, can be generated in situ and trapped with this compound to produce 1,2,3,4-tetraphenylnaphthalene.
Quantitative Data for Synthesis of 1,2,3,4-Tetraphenylnaphthalene
| Benzyne Precursor | Reagents | Solvent | Reaction Time | Yield | Melting Point (°C) |
| Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate | TBAF | Dichloromethane | 30 minutes | 86% | 199-201[3][4] |
| Anthranilic acid | Isoamyl nitrite | 1,2-dimethoxyethane | 25 minutes (reflux) | 65.5% | 204-205/215-216 |
Experimental Protocol: Synthesis of 1,2,3,4-Tetraphenylnaphthalene (from Benzyne Precursor)
Materials:
-
This compound (1.54 g, 4.0 mmol)
-
Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate (402 mg, 0.80 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1 M in THF, 0.96 mL)
-
Dichloromethane (10 mL)
Procedure:
-
Under a nitrogen atmosphere, add this compound to a solution of phenyl[2-(trimethylsilyl)phenyl]iodonium triflate in dichloromethane.
-
Cool the reaction mixture to 0 °C.
-
Add the TBAF solution and stir the mixture at room temperature for 30 minutes.[5]
-
Quench the reaction with water and extract with dichloromethane.[5]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[5]
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography (ethyl acetate:hexane = 1:99) to yield a white solid.[5]
Characterization Data:
-
¹H NMR (CDCl₃): δ 6.89-6.82 (m, 10H), 7.26-7.19 (m, 10H), 7.41-7.38 (m, 2H), 7.67-7.63 (m, 2H).[5]
-
¹³C NMR (CDCl₃): δ 125.3, 125.9, 126.4, 126.6, 127.0, 127.5, 131.3, 132.0, 138.4, 138.9, 139.6, 140.5.
Diels-Alder Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
The reaction of this compound with DMAD, an electron-deficient alkyne, proceeds readily to form dimethyl 3,4,5,6-tetraphenylphthalate.
Quantitative Data for Reaction with DMAD
| Dienophile | Solvent | Reaction Condition | Yield |
| Dimethyl Acetylenedicarboxylate | Nitrobenzene | Reflux | 31.1% |
Experimental Protocol: Synthesis of Dimethyl 3,4,5,6-tetraphenylphthalate
Materials:
-
This compound (100 mg)
-
Dimethyl acetylenedicarboxylate (0.1 mL)
-
Nitrobenzene (1 mL)
-
Ethanol
Procedure:
-
In a small reaction tube, combine this compound, dimethyl acetylenedicarboxylate, and nitrobenzene.
-
Heat the mixture to reflux until the purple color of the solution turns to a tan color.
-
Cool the solution until it is warm to the touch and stir in 3 mL of ethanol.
-
Place the tube in an ice bath to complete crystallization.
-
Collect the solid product by vacuum filtration and wash with ethanol.
Characterization Data:
-
¹H NMR (CDCl₃): δ 3.65 (s, 6H, -OCH₃), 6.8-7.2 (m, 20H, Ar-H).
-
¹³C NMR (CDCl₃): δ 52.3 (-OCH₃), 126.0, 126.8, 129.7, 130.9, 132.2, 138.6, 139.3, 143.3, 168.7 (C=O).
Application in Drug Development: Reaction with N-Phenylmaleimide
The Diels-Alder reaction of this compound with maleimide derivatives can be employed in the synthesis of complex molecules with potential biological activity, such as cantharidin analogs for cancer therapy. The high reactivity of maleimides as dienophiles makes this a favorable transformation.
Experimental Workflow: Synthesis of a Cantharidin-like Compound
Caption: Workflow for the synthesis and evaluation of a cantharidin-like compound.
Protocol Notes for Reaction with N-Phenylmaleimide
While a specific, detailed protocol for the reaction of this compound with N-phenylmaleimide was not found in the initial search, a general procedure can be inferred from similar reactions. The reaction is typically carried out in a high-boiling solvent at elevated temperatures. A typical procedure would involve refluxing equimolar amounts of this compound and N-phenylmaleimide in a solvent such as n-butanol for several hours. The progress of the reaction can be monitored by TLC. Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration. Further purification can be achieved by recrystallization.
Disclaimer: The provided protocols are for informational purposes only and should be carried out by trained professionals in a laboratory setting with appropriate safety precautions.
References
Application Note: Synthesis of Hexaphenylbenzene via Diels-Alder Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of hexaphenylbenzene from tetraphenylcyclopentadienone and diphenylacetylene. The methodology is based on a [4+2] Diels-Alder cycloaddition followed by a cheletropic extrusion of carbon monoxide. This reaction is a classic example of forming a highly stable, sterically crowded aromatic system.
Introduction
Hexaphenylbenzene is a polycyclic aromatic hydrocarbon consisting of a central benzene ring substituted with six phenyl groups.[1] Due to its unique propeller-like structure and high thermal stability, it serves as a crucial building block in materials science for creating porous organic polymers for gas storage, dendrimers, and as a precursor to hexa-peri-hexabenzocoronene.[2]
The most common and reliable synthesis route is the Diels-Alder reaction between this compound (the diene) and diphenylacetylene (the dienophile).[3] This reaction proceeds at high temperatures, and the intermediate adduct spontaneously eliminates a molecule of carbon monoxide to yield the highly stable hexaphenylbenzene.[4]
Reaction Mechanism
The synthesis proceeds in two key steps:
-
Diels-Alder Cycloaddition: The conjugated diene, this compound, reacts with the dienophile, diphenylacetylene, in a [4+2] cycloaddition to form a bridged norbornadien-7-one derivative as a transient intermediate.[4]
-
Cheletropic Extrusion: This unstable intermediate readily undergoes a cheletropic reaction, extruding a molecule of carbon monoxide (CO) to form the final aromatic product, hexaphenylbenzene.[4] The loss of gaseous CO makes this step irreversible and drives the reaction to completion.[5]
Quantitative Data
The following table summarizes the properties of the key compounds and the reaction parameters.
| Parameter | This compound | Diphenylacetylene | Hexaphenylbenzene |
| Role in Reaction | Diene | Dienophile | Product |
| Molecular Formula | C₂₉H₂₀O[6] | C₁₄H₁₀ | C₄₂H₃₀[7] |
| Molar Mass ( g/mol ) | 384.48[6] | 178.23 | 534.69[8] |
| Appearance | Dark purple/black solid[6] | White solid | Colorless plates / White solid[1][9] |
| Melting Point (°C) | 219 - 220[6] | 60 - 62 | 454 - 456[1][9] |
| Quantity Used (g) | 8.0 | 8.0 | N/A |
| Moles Used (mol) | ~0.021 | ~0.045 | N/A |
| Reaction Temperature (°C) | N/A | N/A | 301 - 303 (Reflux in Benzophenone)[9] |
| Reaction Time (min) | N/A | N/A | ~45[9] |
| Typical Yield (%) | N/A | N/A | 84%[9] |
Experimental Protocol
This protocol is adapted from the procedure published in Organic Syntheses, which utilizes benzophenone as a high-boiling solvent to facilitate the reaction on a larger scale.[9]
Materials and Equipment:
-
This compound (8.0 g, 0.021 mol)
-
Diphenylacetylene (8.0 g, 0.043 mol)
-
Benzophenone (40 g)
-
Diphenyl ether (8 ml)
-
Benzene (for washing)
-
100-mL round-bottomed flask with a ground-glass joint
-
Air condenser
-
Microburner or heating mantle
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
Setup: Charge a 100-mL round-bottomed flask with 40 g of benzophenone. Gently heat the flask over a flame or with a heating mantle to melt the solid.
-
Addition of Reactants: Once the benzophenone is molten, add 8.0 g of this compound and 8.0 g of diphenylacetylene to the flask. Use a paper cone or powder funnel to avoid material sticking to the neck of the flask.[9]
-
Reaction: Attach an air condenser and heat the mixture with a microburner or heating mantle. The mixture should reflux briskly, with the liquid phase reaching a temperature of 301–303°C.[9]
-
Monitoring the Reaction: The initial dark purple color of the solution will begin to fade after 15-20 minutes as carbon monoxide is evolved. The reaction is considered complete when the color changes to a reddish-brown and no further lightening is observed, which typically takes about 45 minutes.[9]
-
Workup - Part 1: Remove the heat source and carefully add 8 ml of diphenyl ether to the hot solution. This prevents the benzophenone solvent from solidifying as it cools.[9] Reheat gently if any crystals separate to bring them back into solution.
-
Crystallization: Allow the flask to cool slowly to room temperature to facilitate the crystallization of hexaphenylbenzene.
-
Workup - Part 2 (Isolation): Collect the colorless crystalline plates by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected product thoroughly with benzene to remove the brown solvent (benzophenone/diphenyl ether).
-
Drying and Characterization: Dry the purified product. The expected yield is approximately 9.4 g (84%).[9] Characterize the product by determining its melting point, which should be 454–456°C (measured in a sealed capillary).[9] For further purification, the product can be recrystallized from diphenyl ether.[9]
References
- 1. Hexaphenylbenzene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 4. Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene [mdpi.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Hexaphenylbenzene [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Tetraphenylcyclopentadienone in Graphene Nanoribbon Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphene nanoribbons (GNRs), quasi-one-dimensional strips of graphene, have garnered significant attention for their potential applications in next-generation electronics, optoelectronics, and advanced materials for drug delivery and biosensing. Unlike semi-metallic graphene, GNRs can exhibit a substantial electronic bandgap, a crucial property for semiconductor applications, which is tunable based on their width and edge structure. "Bottom-up" chemical synthesis, starting from molecular precursors, offers atomic precision in the fabrication of GNRs, enabling the synthesis of structurally well-defined materials with tailored properties.[1][2]
Tetraphenylcyclopentadienone, a commercially available and relatively inexpensive compound, serves as a valuable precursor in the bottom-up synthesis of GNRs. Its utility lies in its ability to act as a diene in Diels-Alder reactions, a powerful tool for forming the polyphenylene precursors necessary for GNR synthesis.[1][2][3] This is typically followed by a cyclodehydrogenation step (graphitization) to planarize the precursor into the final GNR structure. The solution-phase synthesis approach allows for the production of liquid-phase-processable GNRs, which is advantageous for device fabrication and biological applications.[1]
These application notes provide a detailed overview of the synthesis of graphene nanoribbons using this compound and its derivatives, including experimental protocols and relevant data.
Synthesis Pathway Overview
The synthesis of graphene nanoribbons from this compound-based precursors generally follows a two-step process:
-
Diels-Alder Polymerization: A monomer containing a cyclopentadienone moiety (the diene) reacts with a dienophile (e.g., an ethynyl group) in an AB-type or A2B2-type polymerization to form a long-chain polyphenylene precursor.[1][4][5] This reaction is typically thermally induced and does not require a catalyst.[1]
-
Cyclodehydrogenation (Graphitization): The resulting non-planar polyphenylene precursor is then subjected to an intramolecular oxidative cyclodehydrogenation, often referred to as a Scholl reaction.[6][7] This step removes hydrogen atoms and forms new carbon-carbon bonds, leading to the planarization of the polymer into a fully conjugated graphene nanoribbon.[1] This is commonly achieved using a Lewis acid and an oxidant, such as iron(III) chloride (FeCl₃).[8]
Experimental Protocols
The following protocols are based on established procedures for the synthesis of GNRs from cyclopentadienone-containing monomers.[1] These can be adapted for the use of this compound derivatives.
Protocol 1: Synthesis of Polyphenylene Precursor via Diels-Alder Polymerization
This protocol describes the synthesis of a polyphenylene precursor polymer using an AB-type monomer containing both a cyclopentadienone (diene) and an ethynyl (dienophile) group.
Materials:
-
AB-type monomer with a cyclopentadienone core (e.g., a derivative of this compound)
-
Diphenyl ether (solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
Procedure:
-
In a Schlenk flask equipped with a magnetic stirrer and a condenser, dissolve the AB-type monomer in diphenyl ether.
-
De-gas the solution by bubbling with argon or nitrogen for 30 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 260-270 °C with vigorous stirring.[1]
-
Maintain the temperature and continue the polymerization for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polyphenylene precursor by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Collect the solid precursor by filtration, wash thoroughly with the non-solvent to remove residual diphenyl ether and unreacted monomer.
-
Dry the polymer under vacuum to obtain the polyphenylene precursor as a solid.
Protocol 2: Cyclodehydrogenation (Graphitization) to form Graphene Nanoribbons
This protocol details the conversion of the polyphenylene precursor into the final graphene nanoribbon structure.
Materials:
-
Polyphenylene precursor
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Methanol
-
Hydrochloric acid (HCl) solution
-
Argon or Nitrogen gas
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the polyphenylene precursor in anhydrous DCM.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous DCM.
-
Slowly add the FeCl₃ solution to the polymer solution at room temperature with vigorous stirring. The color of the solution will typically change, indicating the start of the reaction.
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Quench the reaction by adding methanol to the mixture.
-
Filter the crude product and wash with methanol, followed by a dilute HCl solution to remove iron salts, and then with water until the filtrate is neutral.
-
Further purify the GNRs by Soxhlet extraction with appropriate solvents to remove any remaining impurities.
-
Dry the final graphene nanoribbon product under vacuum.
Data Presentation
The following table summarizes key quantitative data obtained from the synthesis of GNRs using a cyclopentadienone-based monomer, which serves as a reference for what can be expected when using this compound derivatives.
| Parameter | Value | Method of Measurement | Reference |
| Polyphenylene Precursor | |||
| Weight-Average Molecular Weight (Mw) | 42,000 - 78,000 g/mol (solution polymerization) | Gel Permeation Chromatography | [8] |
| Weight-Average Molecular Weight (Mw) | 230,000 - 550,000 g/mol (melt polymerization) | Gel Permeation Chromatography | [8] |
| Graphene Nanoribbon | |||
| Length | > 200 nm | Atomic Force Microscopy | [1] |
| Optical Bandgap | 1.88 eV | UV-Vis Spectroscopy | [1] |
Reaction Mechanism Visualization
The core chemical transformations in this GNR synthesis are the Diels-Alder cycloaddition and the subsequent oxidative cyclodehydrogenation.
Conclusion
The use of this compound and its derivatives as precursors in the bottom-up synthesis of graphene nanoribbons represents a versatile and powerful strategy for producing structurally well-defined nanomaterials. The Diels-Alder polymerization followed by cyclodehydrogenation allows for the creation of long, liquid-phase-processable GNRs with tunable electronic properties. The protocols and data presented here provide a solid foundation for researchers to explore and optimize the synthesis of GNRs for a wide range of applications, from advanced electronics to innovative solutions in drug development and biomedical engineering. Further research into designing novel monomers based on the this compound scaffold can lead to GNRs with even more diverse structures and functionalities.
References
- 1. lmpv.nl [lmpv.nl]
- 2. Solution and on-surface synthesis of structurally defined graphene nanoribbons as a new family of semiconductors - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03780A [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Solution Synthesis and Characterization of a Long and Curved Graphene Nanoribbon with Hybrid Cove–Armchair–Gulf Edge Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanographenes and Graphene Nanoribbons as Multitalents of Present and Future Materials Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Solution-phase synthesis of graphene nanoribbons: a review on polymerization strategies - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
Application Notes and Protocols: Tetraphenylcyclopentadienone in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Tetraphenylcyclopentadienone (TPCPD), also known as tetracyclone, is a versatile building block in organometallic chemistry. Its unique electronic and steric properties make it a valuable ligand for a variety of transition metals, leading to the formation of stable and catalytically active complexes. These complexes have found significant applications in homogeneous catalysis, including hydrogenation, C-H bond functionalization, and cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis and use of TPCPD-based organometallic complexes.
Application: Ligand for Ruthenium Catalysts in Hydrogenation Reactions
This compound is a key component in the synthesis of the renowned Shvo's catalyst, a ruthenium-based complex widely used for the transfer hydrogenation of aldehydes, ketones, and imines. The catalyst exists as a dimer that, upon heating, dissociates into two monomeric ruthenium species, one of which is the active catalyst for hydrogenation.
Key Features:
-
High Efficiency: Shvo's catalyst is highly efficient for the reduction of a broad range of carbonyl compounds to their corresponding alcohols.
-
Mild Reaction Conditions: The hydrogenations can often be carried out under relatively mild conditions using isopropanol as both the solvent and the hydrogen source.
-
Chemoselectivity: The catalyst can exhibit chemoselectivity, for instance, reducing a ketone in the presence of an olefin.
Quantitative Data for Catalytic Transfer Hydrogenation using Shvo's Catalyst
| Substrate | Product | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Acetophenone | 1-Phenylethanol | 0.5 | KOtBu | i-PrOH | 82 | 1 | 95 | 190 | 190 |
| Benzophenone | Diphenylmethanol | 0.1 | - | i-PrOH | 82 | 3 | 94 | 940 | 313 |
| Cyclohexanone | Cyclohexanol | 1.0 | - | i-PrOH | 82 | 2 | >99 | 99 | 49.5 |
| N-Benzylideneaniline | N-Benzylaniline | 1.0 | - | i-PrOH | 100 | 24 | 98 | 98 | 4.1 |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via a base-catalyzed aldol condensation.
Materials:
-
Benzil (C₁₄H₁₀O₂)
-
1,3-Diphenylacetone (Dibenzyl ketone, C₁₅H₁₄O)
-
Absolute Ethanol (EtOH)
-
Potassium Hydroxide (KOH)
Procedure:
-
In a round-bottom flask, dissolve 0.1 g of benzil and 0.1 g of 1,3-diphenylacetone in 0.8 mL of absolute ethanol.
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the mixture with stirring until the solids dissolve.
-
Prepare a solution of 0.4 g of potassium hydroxide in 4 mL of absolute ethanol.
-
Slowly add 0.15 mL of the ethanolic potassium hydroxide solution dropwise through the condenser into the reaction mixture. The solution will immediately turn a deep purple color.
-
Heat the mixture to a gentle boil and maintain reflux with stirring for 15 minutes.
-
After the reflux period, remove the flask from the heat and allow it to cool to room temperature.
-
Cool the flask in an ice bath to complete the crystallization of the product.
-
Collect the dark purple crystals by vacuum filtration and wash them with cold ethanol.
-
Dry the product to obtain this compound. The expected yield is typically high, often exceeding 90%.
Characterization Data for this compound:
-
Appearance: Dark purple to black crystalline solid.
-
Melting Point: 219-220 °C.
-
¹H NMR (CDCl₃, 400 MHz, ppm): δ 7.15-7.30 (m, 12H), 6.85-6.95 (m, 8H).
-
¹³C NMR (CDCl₃, 100 MHz, ppm): δ 200.2 (C=O), 154.5, 134.1, 130.5, 129.2, 128.3, 125.7.
-
IR (KBr, cm⁻¹): ~1715 (C=O stretch).
Diagram: Synthesis of this compound
Caption: Synthesis of this compound.
Diagram: Catalytic Cycle of Shvo's Catalyst in Ketone Hydrogenation
Caption: Shvo's Catalyst Hydrogenation Cycle.
Application: Ligand for Rhodium Catalysts in C-H Functionalization
This compound and its derivatives can serve as ligands for rhodium(III) catalysts, which are highly effective in directing C-H bond activation and functionalization. These reactions are powerful tools for the synthesis of complex organic molecules, such as heterocycles, by forming new C-C or C-heteroatom bonds.
Key Features:
-
High Regioselectivity: The reactions often proceed with high regioselectivity, dictated by a directing group on the substrate.
-
Broad Substrate Scope: A wide range of substrates, including benzamides and anilides, can undergo C-H functionalization.
-
Atom Economy: These reactions are atom-economical as they avoid the need for pre-functionalized starting materials.
Quantitative Data for Rhodium-Catalyzed C-H Annulation
| Substrate (Benzamide derivative) | Coupling Partner | Product (Isoquinolone derivative) | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Methoxybenzamide | Diphenylacetylene | 3,4-Diphenyl-2-methylisoquinolin-1(2H)-one | 2.5 | Cu(OAc)₂ | DCE | 100 | 12 | 85 |
| N-Methoxy-4-methylbenzamide | 1-Phenyl-1-propyne | 6-Methyl-4-phenyl-3-methylisoquinolin-1(2H)-one | 2.5 | Cu(OAc)₂ | DCE | 100 | 12 | 78 |
| N-Methoxy-4-chlorobenzamide | 1,2-Diphenylethyne | 6-Chloro-3,4-diphenyl-2-methylisoquinolin-1(2H)-one | 2.5 | Cu(OAc)₂ | DCE | 100 | 12 | 81 |
Experimental Protocol: Synthesis of a (this compound)Rhodium(I) Complex
Materials:
-
[Rh(CO)₂Cl]₂
-
This compound (TPCPD)
-
Toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Rh(CO)₂Cl]₂ (1.0 eq) and this compound (2.0 eq).
-
Add anhydrous, degassed toluene via cannula.
-
Stir the mixture at room temperature for 24 hours.
-
The product, a rhodium carbonyl complex with the TPCPD ligand, will precipitate from the solution.
-
Collect the solid by filtration under inert atmosphere, wash with cold toluene, and dry under vacuum.
Characterization Data for a Representative [Rh(TPCPD)(CO)Cl] Complex:
-
¹H NMR (CDCl₃, ppm): Signals corresponding to the phenyl protons of the TPCPD ligand.
-
¹³C NMR (CDCl₃, ppm): Resonances for the phenyl carbons, the cyclopentadienone ring carbons, and the carbonyl ligand.
-
IR (KBr, cm⁻¹): Strong C=O stretching bands for the ketone on the cyclopentadienone ring and the terminal carbonyl ligand(s) on the rhodium center.
Diagram: General Catalytic Cycle for Rh(III)-Catalyzed C-H Annulation
Caption: Rh(III)-Catalyzed C-H Annulation Cycle.
Application: Ligand for Palladium Catalysts in Cross-Coupling Reactions
This compound can be utilized as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The bulky nature of the TPCPD ligand can influence the stability and activity of the palladium catalyst, potentially leading to improved yields and selectivities in certain transformations.
Key Features:
-
Thermal Stability: The resulting palladium complexes often exhibit good thermal stability.
-
Versatility: These catalysts can be applied to a range of cross-coupling reactions for the formation of C-C bonds.
Quantitative Data for a Palladium-TPCPD Catalyzed Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Product | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 4-Iodoanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 1-Bromonaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
Experimental Protocol: In Situ Preparation of a Palladium-TPCPD Catalyst for Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (TPCPD)
-
Aryl halide
-
Boronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.01 eq) and this compound (0.02 eq).
-
Add degassed toluene and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura Cross-Coupling Cycle.
Experimental protocol for the synthesis of Tetraphenylcyclopentadienone
Application Note: Synthesis of Tetraphenylcyclopentadienone
Introduction
This compound is a highly conjugated, dark purple to black crystalline organic compound.[1] Its synthesis is a classic example of a base-catalyzed double aldol condensation reaction.[1][2][3] This compound is of significant interest to researchers as a versatile building block in organic synthesis, particularly as a diene in Diels-Alder reactions for the preparation of complex polycyclic aromatic compounds, such as precursors to graphene-like molecules and pentaphenylpyridine derivatives.[1][2] The procedure outlined below is a reliable and high-yielding method suitable for both academic and industrial laboratory settings.[2]
Reaction and Mechanism
The synthesis involves the reaction between benzil and 1,3-diphenylacetone (also known as dibenzyl ketone) in the presence of a strong base, such as potassium hydroxide (KOH), in an alcoholic solvent.[2][3] The mechanism proceeds via a double aldol condensation. The base abstracts an alpha-proton from 1,3-diphenylacetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzil, followed by an intramolecular aldol condensation and subsequent dehydration to yield the stable, five-membered ring of this compound.[2]
Experimental Protocol
Materials and Reagents
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/mL) | Color |
| Benzil | 210.23 | 94.8 | 1.23 | Yellow crystalline |
| 1,3-Diphenylacetone | 210.28 | 32-34 | 1.069 | Light yellow solid |
| Potassium Hydroxide | 56.11 | 360 | 2.12 | White hygroscopic solid |
| 95% Ethanol | 46.07 | -114 | 0.789 | Colorless liquid |
| This compound | 384.47 | 219-220 | 1.20 | Dark purple solid |
Data sourced from multiple references.[4]
Equipment
-
Round-bottom flask (10 mL, 100 mL, or 500 mL depending on scale)
-
Reflux condenser
-
Heating mantle or sand bath
-
Magnetic stir bar and stir plate
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Ice bath
-
Spatula and weighing paper
Procedure
This protocol is scalable; two representative scales are provided below.
Small Scale Synthesis [5][6][7]
-
Reaction Setup: In a 10 mL round-bottom flask, combine 0.2 g of benzil, 0.2 g of 1,3-diphenylacetone, and 5 mL of 95% ethanol.[5][6] Add a magnetic stir bar.
-
Addition of Base: Add one pellet of solid potassium hydroxide (KOH), approximately 0.1 g, to the flask.[5][6][7]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a sand bath for 15 minutes.[5][6] The stirring from the boiling is usually sufficient to keep the mixture agitated.[5]
-
Crystallization: After the reflux period, allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.[5][6]
-
Isolation and Washing: Collect the dark crystalline product by vacuum filtration.[5][6] Wash the crystals with two small portions of ice-cold 95% ethanol to remove impurities.[2][5]
-
Drying: Dry the product by pulling air through the funnel for a period.[2][5] For complete drying, the product can be left in a desiccator.
-
Characterization: Once completely dry, determine the mass of the product and calculate the percent yield. The melting point of the product should be determined (literature value: 218-220 °C).[5][8]
-
Reaction Setup: In a 500 mL round-bottomed flask, dissolve 21 g (0.1 mole) of benzil and 21 g (0.1 mole) of 1,3-diphenylacetone in 150 mL of hot 95% ethanol.[8][9]
-
Preparation of Base Solution: Separately, dissolve 3 g of potassium hydroxide in 15 mL of ethanol.[8]
-
Addition of Base and Reflux: Fit the flask with a reflux condenser and heat the solution to near boiling.[8] Slowly add the ethanolic KOH solution in portions through the condenser. After any initial frothing has subsided, reflux the mixture for 15 minutes.
-
Crystallization: Cool the reaction mixture to 0 °C in an ice bath.[8]
-
Isolation and Washing: Filter the dark crystalline product with suction and wash it with three 10 mL portions of 95% ethanol.[8]
-
Drying and Purity: The product melts at 218–220 °C and is generally obtained in high yield (91–96%).[8] This product is typically pure enough for most applications. If further purification is needed, it can be recrystallized from a mixture of ethanol and benzene.[8]
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Potassium hydroxide (KOH) is a strong, corrosive base and should be handled with care to avoid skin contact.[5] It is also hygroscopic and should be kept in a tightly sealed container.[5][6]
-
Ethanol is flammable. All heating should be conducted using a heating mantle or sand bath, away from open flames, and in a well-ventilated fume hood.[2]
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.[2]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. studypool.com [studypool.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. docsity.com [docsity.com]
- 7. studylib.net [studylib.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Tetraphenylcyclopentadienone Derivatives in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylcyclopentadienone (TPCPD) and its derivatives are a class of organic compounds that have garnered significant interest in the field of organic electronics. Their inherent properties, such as high thermal stability, good solubility in common organic solvents, and a versatile chemical structure that allows for facile functionalization, make them promising candidates for various applications in electronic devices. The core structure of TPCPD, with its extended π-conjugation, provides a robust backbone for designing materials with tailored electronic and optical properties. Functionalization of the peripheral phenyl rings allows for the fine-tuning of energy levels (HOMO and LUMO), charge transport characteristics, and solid-state packing, which are critical parameters for optimizing device performance.
These application notes provide an overview of the potential applications of TPCPD derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). While research into specific TPCPD derivatives for these applications is an emerging field, this document outlines the fundamental principles, general experimental protocols, and key performance metrics based on established organic electronic materials, providing a framework for the investigation of novel TPCPD-based materials.
I. Applications in Organic Light-Emitting Diodes (OLEDs)
TPCPD derivatives can be engineered to function as various components within an OLED stack, including as emissive materials, host materials, or charge-transporting layers. By modifying the TPCPD core with electron-donating or electron-withdrawing groups, the emission color can be tuned across the visible spectrum. Furthermore, the propeller-like arrangement of the phenyl groups can suppress intermolecular interactions, leading to high photoluminescence quantum yields in the solid state. Dendritic polymers based on TPCPD derivatives are also being explored for their potential to form stable amorphous films with high luminous efficiency and good thermal stability.[1]
Quantitative Data for High-Performance OLEDs (Illustrative Examples)
The following table summarizes the performance of state-of-the-art OLEDs utilizing various classes of organic materials, providing benchmark values for the development of TPCPD-based emitters.
| Emitter Type | Host Material | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Emission Color |
| TADF Emitter | CBP | 21.0 | >5200 | Sky-Blue |
| Phosphorescent Emitter | mCP | >30 | >10000 | Green |
| Fluorescent Emitter | TCTA | 11.3 | >10000 | Deep Blue |
| Non-doped TPE-APPB | - | 5.3 | >1000 | Blue |
Note: Data is compiled from various sources for illustrative purposes and does not represent TPCPD-based devices specifically.[2][3][4]
II. Applications in Organic Field-Effect Transistors (OFETs)
The molecular structure of TPCPD derivatives can be tailored to facilitate either hole or electron transport. The planar cyclopentadienone core provides a basis for π-π stacking, which is crucial for efficient charge transport in the solid state. By introducing appropriate functional groups, the frontier molecular orbital energy levels can be aligned with the work functions of the source and drain electrodes to enable efficient charge injection. The solubility of TPCPD derivatives allows for their deposition from solution, enabling the fabrication of large-area and flexible OFETs using printing techniques.
Quantitative Data for High-Performance OFETs (Illustrative Examples)
The table below presents typical performance metrics for high-mobility p-type and n-type OFETs, which can serve as target values for the design of TPCPD-based semiconductors.
| Semiconductor Type | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio |
| p-type (TIPS-Pentacene) | Solution-Shearing | > 1 | > 10⁶ |
| n-type (Polymer) | Spin-Coating | 1.3 | > 10⁶ |
| p-type (2,6-DADTT) | Single Crystal | 1.26 | 10⁶ - 10⁸ |
Note: Data is compiled from various sources for illustrative purposes and does not represent TPCPD-based devices specifically.[5][6]
III. Applications in Organic Solar Cells (OSCs)
In the context of OSCs, TPCPD derivatives can be designed to act as either electron donor or electron acceptor materials in the photoactive layer. Their broad absorption in the UV-visible region is advantageous for light harvesting. The ability to tune the HOMO and LUMO energy levels through chemical modification is critical for achieving efficient charge separation at the donor-acceptor interface and for maximizing the open-circuit voltage (Voc) of the solar cell. The solubility of these derivatives is also beneficial for the formation of the bulk heterojunction morphology required for efficient OSCs.
Quantitative Data for High-Performance OSCs (Illustrative Examples)
The following table showcases the performance of efficient organic solar cells, providing a reference for the development of TPCPD-based photovoltaic materials.
| Donor:Acceptor System | Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| PTB7-Th:PC₇₁BM | Inverted | ~10 | ~0.75 | ~17 | ~70 |
| Polymer:Non-Fullerene | Inverted | >18 | ~0.85 | ~27 | ~78 |
| Ternary System | Conventional | >14 | ~0.8 | ~26 | ~70 |
| TCNQ Derivative | Flexible | 11.75 | - | 9.12 | - |
Note: Data is compiled from various sources for illustrative purposes and does not represent TPCPD-based devices specifically.[7]
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
The synthesis of the parent this compound is typically achieved through a double aldol condensation.[8][9][10][11] Derivatives can be prepared by using functionalized benzil and/or dibenzyl ketone starting materials.
Materials:
-
Substituted Benzil (1 eq.)
-
Substituted 1,3-Diphenylacetone (1 eq.)
-
Absolute Ethanol
-
Potassium Hydroxide (KOH)
Procedure:
-
Dissolve the substituted benzil and 1,3-diphenylacetone in hot absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Prepare a solution of KOH in ethanol.
-
Slowly add the ethanolic KOH solution to the reaction mixture.
-
Reflux the mixture for 15-30 minutes. The color of the solution should turn deep purple.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crystalline product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/benzene) to obtain the purified this compound derivative.[9]
Fabrication of a Multilayer OLED (General Protocol)
This protocol describes a general method for the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum environment.
Procedure:
-
Substrate Cleaning:
-
Sequentially clean Indium Tin Oxide (ITO)-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates in an oven at 120°C for 30 minutes.
-
Treat the ITO surface with UV-ozone for 15 minutes immediately before loading into the deposition chamber to improve the work function.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 1 x 10⁻⁶ Torr).
-
Deposit the organic layers sequentially. A typical device structure is as follows:
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN
-
Hole Transport Layer (HTL): e.g., 40 nm of NPB
-
Emissive Layer (EML): e.g., 20 nm of the TPCPD derivative doped in a host material
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi
-
Electron Injection Layer (EIL): e.g., 1 nm of LiF
-
-
-
Cathode Deposition:
-
Deposit the metal cathode (e.g., 100 nm of Aluminum) through a shadow mask to define the device pixels.
-
-
Encapsulation:
-
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
-
Fabrication of a Bottom-Gate, Top-Contact OFET (General Protocol)
This protocol outlines the fabrication of a common OFET architecture using a combination of photolithography and solution-processing.
Procedure:
-
Substrate and Gate Electrode:
-
Start with a heavily doped silicon wafer (n⁺⁺-Si) which acts as the gate electrode.
-
Grow a layer of silicon dioxide (SiO₂) on the wafer to serve as the gate dielectric.
-
-
Source and Drain Electrodes:
-
Use photolithography to pattern the source and drain electrodes.
-
Deposit a layer of gold (Au) with a thin adhesion layer of chromium (Cr) or titanium (Ti) via thermal evaporation.
-
Use a lift-off process to define the source and drain contacts.
-
-
Semiconductor Deposition:
-
Prepare a solution of the TPCPD derivative in a suitable organic solvent (e.g., chloroform, toluene).
-
Spin-coat the semiconductor solution onto the substrate.
-
Anneal the substrate at an optimized temperature to improve the crystallinity of the organic film.
-
-
Characterization:
-
Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a probe station.
-
Fabrication of a Bulk Heterojunction Organic Solar Cell (General Protocol)
This protocol describes the fabrication of an inverted bulk heterojunction OSC.
Procedure:
-
Substrate Cleaning:
-
Clean patterned ITO-coated glass substrates as described in the OLED fabrication protocol.
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat a layer of ZnO nanoparticle solution or a sol-gel precursor onto the ITO.
-
Anneal the substrate to form a uniform ZnO layer.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the TPCPD derivative (as donor or acceptor) and a complementary acceptor or donor material (e.g., PC₇₁BM or a donor polymer) in a solvent like chlorobenzene or o-dichlorobenzene.
-
Spin-coat the active layer blend onto the ETL.
-
Anneal the film to optimize the bulk heterojunction morphology.
-
-
Hole Transport Layer (HTL) Deposition:
-
Deposit a layer of MoO₃ by thermal evaporation or spin-coat a layer of PEDOT:PSS.
-
-
Top Electrode Deposition:
-
Deposit a top electrode of silver (Ag) or aluminum (Al) via thermal evaporation through a shadow mask.
-
Energy Level Diagram and Charge Transport
The efficient operation of organic electronic devices relies on the appropriate alignment of the energy levels of the constituent materials to facilitate charge injection, transport, and, in the case of OLEDs, recombination, or in OSCs, charge separation. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels of the TPCPD derivatives will dictate their function within a device.
Conclusion
This compound derivatives represent a versatile platform for the development of new materials for organic electronics. Their tunable electronic properties, good processability, and high stability make them attractive for a wide range of applications. The protocols and data presented in this document provide a foundation for researchers to explore the potential of this promising class of compounds in next-generation organic electronic devices. Further research focusing on the synthesis of novel TPCPD derivatives and the comprehensive characterization of their device performance is crucial for advancing this field.
References
- 1. A facile synthesis of derivatives of this compound and dendritic polymer via symmetrical functionalization of 2,5-diaryl-3,4-diphenylcyclopentadienone - American Chemical Society [acs.digitellinc.com]
- 2. Achieving 21% External Quantum Efficiency for Nondoped Solution‐Processed Sky‐Blue Thermally Activated Delayed Fluorescence OLEDs by Means of Multi‐(Donor/Acceptor) Emitter with Through‐Space/‐Bond Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scribd.com [scribd.com]
- 11. reddit.com [reddit.com]
Application Notes and Protocols: Shvo Catalyst Precursor from Tetraphenylcyclopentadienone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Shvo catalyst, a diruthenium complex, is a highly efficient and versatile homogeneous catalyst for a variety of organic transformations, most notably hydrogen transfer reactions. Its utility in the reduction of polar functional groups such as ketones, aldehydes, and imines, makes it a valuable tool in synthetic organic chemistry, including the synthesis of pharmaceutical intermediates. The catalyst precursor is synthesized from readily available tetraphenylcyclopentadienone and a ruthenium carbonyl complex. This document provides detailed protocols for the synthesis of the Shvo catalyst precursor, along with application notes and quantitative data for its use in key catalytic reactions.
Synthesis of the Shvo Catalyst Precursor
The synthesis of the Shvo catalyst is a two-step process. The first step involves the formation of a monomeric ruthenium tricarbonyl complex with this compound. This complex serves as the direct precursor to the dimeric Shvo catalyst.
Experimental Protocol: Synthesis of (η⁴-Tetraphenylcyclopentadienone)ruthenium tricarbonyl
This protocol details the synthesis of the monomeric precursor to the Shvo catalyst.
Materials:
-
This compound (C₂₉H₂₀O)
-
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
-
Toluene (anhydrous)
-
Schlenk flask or similar reaction vessel
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 g, 2.6 mmol) in 100 mL of anhydrous toluene.
-
To this solution, add triruthenium dodecacarbonyl (0.55 g, 0.86 mmol).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere.
-
Maintain the reflux for 4-6 hours. The color of the solution will typically change from orange to a deep red or brown.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with dichloromethane is typically effective.
-
The desired product, (η⁴-tetraphenylcyclopentadienone)ruthenium tricarbonyl, is typically an orange or red crystalline solid.
-
Collect the fractions containing the product and remove the solvent under reduced pressure.
-
Dry the product under vacuum to obtain the pure catalyst precursor.
Expected Yield: 70-80%
Characterization Data
The synthesized precursor can be characterized by various spectroscopic methods.
| Spectroscopic Data | (η⁴-Tetraphenylcyclopentadienone)ruthenium tricarbonyl |
| Appearance | Orange to red crystalline solid |
| FT-IR (νCO, cm⁻¹) | ~2040, ~1975, ~1950 cm⁻¹ (in hexane)[1] |
| ¹H NMR (CDCl₃, δ) | ~7.0-7.5 (m, 20H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | ~125-135 (Ar-C), ~170 (C=O of dienone), ~200 (Ru-CO) |
Applications in Catalysis
The Shvo catalyst, generated in situ or from the isolated dimer, is highly effective in transfer hydrogenation reactions, which are crucial in the synthesis of chiral alcohols, important building blocks for pharmaceuticals.
Application Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of a prochiral ketone to the corresponding chiral alcohol using the Shvo catalyst.
Materials:
-
Shvo catalyst precursor (or the dimeric Shvo catalyst)
-
Prochiral ketone (e.g., acetophenone)
-
Isopropanol (as both solvent and hydrogen source)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube)
-
Heating and stirring apparatus
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the prochiral ketone (1.0 mmol) and the Shvo catalyst (0.005-0.02 mol%) in isopropanol (5-10 mL).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the progress of the reaction by TLC or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The product alcohol can be purified by column chromatography on silica gel.
-
The enantiomeric excess (ee) of the chiral alcohol can be determined by chiral HPLC or GC.
Quantitative Data: Catalytic Performance in Asymmetric Transfer Hydrogenation
The following table summarizes the performance of the Shvo catalyst in the asymmetric transfer hydrogenation of various prochiral ketones.
| Substrate | Catalyst Loading (mol%) | Hydrogen Donor | Temperature (°C) | Time (h) | Conversion (%) | Product | Enantiomeric Excess (ee, %) |
| Acetophenone | 1 | Isopropanol | 82 | 2 | >99 | 1-Phenylethanol | 97 (R) |
| 1-Tetralone | 0.5 | Isopropanol | 100 | 12 | 98 | 1,2,3,4-Tetrahydronaphthalen-1-ol | 95 (S) |
| 2-Chloroacetophenone | 1 | Formic acid/Triethylamine | 28 | 16 | >99 | 2-Chloro-1-phenylethanol | 98 (R) |
| Ethyl benzoylformate | 0.1 | Isopropanol | 80 | 4 | >99 | Ethyl mandelate | 96 (R) |
Diagrams
Synthesis Workflow
Caption: Synthesis of the Shvo catalyst precursor.
Catalytic Cycle of Transfer Hydrogenation
Caption: Catalytic cycle for ketone transfer hydrogenation.
References
Application Notes and Protocols: Diels-Alder Reaction of Tetraphenylcyclopentadienone with Benzyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the formation of six-membered rings. This application note details the [4+2] cycloaddition reaction between tetraphenylcyclopentadienone (the diene) and benzyne (the dienophile), an unstable intermediate generated in situ, to synthesize 1,2,3,4-tetraphenylnaphthalene.[1] This reaction is a classic example of the Diels-Alder cycloaddition and is valuable for its efficiency in constructing complex polycyclic aromatic hydrocarbons (PAHs).[2] The naphthalene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] While specific biological activities of 1,2,3,4-tetraphenylnaphthalene are not extensively documented, its synthesis provides a gateway to a class of compounds with significant potential in drug discovery and materials science.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 1,2,3,4-tetraphenylnaphthalene via the Diels-Alder reaction of this compound with benzyne, utilizing two different methods for the in situ generation of benzyne.
| Parameter | Method 1: From Anthranilic Acid | Method 2: From Phenyl[2-(trimethylsilyl)phenyl]iodonium Triflate |
| Benzyne Precursor | Anthranilic Acid and Isoamyl Nitrite | Phenyl[2-(trimethylsilyl)phenyl]iodonium Triflate and TBAF |
| Solvent | 1,2-Dimethoxyethane (glyme) | Dichloromethane |
| Reaction Temperature | Reflux (~85°C) | 0°C to Room Temperature |
| Reaction Time | ~30 minutes | ~30 minutes |
| Reported Yield | 65.5% | 86% |
| Purification Method | Recrystallization (Isopropyl alcohol) | Column Chromatography (Silica gel, ethyl acetate:hexane = 1:99) |
| Melting Point (°C) | 199-201 | Not explicitly stated for this method, but literature value is 199-201 |
| Product Appearance | Colorless crystals | White solid |
Reaction Mechanism and Experimental Workflow
The overall reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which results in the expulsion of carbon monoxide and the formation of the aromatic naphthalene ring.
Caption: Reaction mechanism of the Diels-Alder cycloaddition of this compound and benzyne.
The experimental workflow for the synthesis and isolation of 1,2,3,4-tetraphenylnaphthalene is outlined below. This general workflow is applicable to both methods of benzyne generation, with specific details provided in the protocols.
Caption: General experimental workflow for the synthesis of 1,2,3,4-tetraphenylnaphthalene.
Experimental Protocols
Safety Precautions: This experiment should be performed in a well-ventilated fume hood due to the generation of carbon monoxide gas.[4] Standard personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.
Method 1: Benzyne Generation from Anthranilic Acid
This protocol is adapted from undergraduate organic chemistry laboratory experiments.[5][6]
Materials:
-
This compound
-
Anthranilic acid
-
Isoamyl nitrite
-
1,2-Dimethoxyethane (glyme)
-
Isopropyl alcohol
-
5 mL conical vial with a spin vane
-
Water-jacketed condenser
-
Heating mantle or sand bath
-
Hirsch funnel and filter flask
Procedure:
-
To a 5-mL conical vial, add this compound (e.g., 0.120 g, 0.311 mmol), anthranilic acid (e.g., 0.048 g, 0.352 mmol), and 1.2 mL of 1,2-dimethoxyethane.[5]
-
Add a spin vane and attach a water-jacketed condenser.
-
In a separate small vial, dissolve isoamyl nitrite (e.g., 0.06 mL, 0.45 mmol) in 0.5 mL of 1,2-dimethoxyethane.[5]
-
Heat the mixture in the 5-mL conical vial to a gentle reflux.
-
Once the mixture is boiling, add the isoamyl nitrite solution dropwise through the top of the condenser over a period of about 5 minutes.
-
Continue heating at reflux for an additional 25 minutes. The color of the solution should change from a dark purple/black to a brownish-yellow.[5]
-
Allow the reaction mixture to cool to room temperature.
-
Induce crystallization by adding a small amount of water and methanol, and scratching the inside of the vial with a glass rod.
-
Further cool the mixture in an ice bath for 10-15 minutes to maximize crystal formation.
-
Collect the crude product by vacuum filtration using a Hirsch funnel and wash the crystals with cold isopropyl alcohol.[5]
-
Recrystallize the crude product from boiling isopropyl alcohol to obtain colorless crystals of 1,2,3,4-tetraphenylnaphthalene.[5]
-
Dry the crystals, weigh them to determine the yield, and measure the melting point.
Method 2: Benzyne Generation from a Hypervalent Iodine Precursor
This protocol is a more modern and often higher-yielding method.[4]
Materials:
-
This compound
-
Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate
-
Tetrabutylammonium fluoride (TBAF) solution (ca. 1 mol/L in Tetrahydrofuran)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, add this compound (1.54 g, 4.0 mmol) to a solution of phenyl[2-(trimethylsilyl)phenyl]iodonium triflate (402 mg, 0.80 mmol) in 10 mL of dichloromethane in a round-bottom flask.[4]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add TBAF solution (0.96 mL, 0.96 mmol) to the cooled mixture.[4]
-
Remove the ice bath and stir the reaction mixture at room temperature for 30 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) (ethyl acetate:hexane = 1:99, Rf = 0.55).[4]
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:99) as the eluent to afford 1,2,3,4-tetraphenylnaphthalene as a white solid.[4]
-
Remove the solvent from the collected fractions to obtain the pure product, then weigh to determine the yield.
Characterization of 1,2,3,4-Tetraphenylnaphthalene
-
Appearance: White crystalline solid.
-
Melting Point: 199-201 °C (can have a second melting point due to crystalline forms).[1]
-
¹H NMR (270 MHz, CDCl₃): δ 7.67-7.63 (m, 2H), 7.41-7.38 (m, 2H), 7.26-7.19 (m, 10H), 6.89-6.82 (m, 10H).[4]
-
Molecular Weight: 432.55 g/mol .[7]
Relevance to Drug Development
The naphthalene core is a key structural motif in a variety of FDA-approved drugs, including nafcillin (antibiotic), terbinafine (antifungal), and propranolol (beta-blocker).[3] Naphthalene derivatives have been extensively explored for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The cytotoxic nature of some naphthalene metabolites, such as epoxides and naphthoquinones, is attributed to their ability to interact with cellular proteins.[3]
While there is a lack of specific studies on the biological activity of 1,2,3,4-tetraphenylnaphthalene, its synthesis provides a versatile platform for the generation of novel polycyclic aromatic hydrocarbons. The four phenyl substituents offer multiple sites for further functionalization, allowing for the creation of a library of derivatives with diverse electronic and steric properties. These derivatives could be screened for various biological activities. For instance, the planar aromatic core of tetraphenylnaphthalene could potentially intercalate with DNA, a mechanism of action for some anticancer drugs. Furthermore, the lipophilic nature of the molecule may facilitate its passage through cell membranes.
Researchers in drug development can utilize the protocols described herein to synthesize the core 1,2,3,4-tetraphenylnaphthalene scaffold and subsequently explore its derivatization to probe structure-activity relationships for various therapeutic targets. The robust and well-established nature of the Diels-Alder reaction makes this an accessible starting point for the exploration of novel chemical space in the pursuit of new therapeutic agents.
References
- 1. 1,2,3,4-TETRAPHENYLNAPHTHALENE|751-38-2 - MOLBASE Encyclopedia [m.molbase.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1,2,3,4-Tetraphenylnaphthalene - Wikipedia [en.wikipedia.org]
- 6. healthandenvironment.org [healthandenvironment.org]
- 7. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) using Tetraphenylcyclopentadienone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic aromatic hydrocarbons (PAHs) represent a significant class of organic molecules with diverse applications, ranging from materials science to medicinal chemistry. Their extended π-systems endow them with unique photophysical and electronic properties, making them valuable scaffolds for organic electronics.[1] Furthermore, the planar nature of many PAHs allows for intercalation into DNA, a mechanism that has been explored for the development of anticancer agents.[2] Tetraphenylcyclopentadienone, a commercially available and readily synthesized crystalline solid, serves as a versatile starting material for the synthesis of a variety of functionalized PAHs. Its high reactivity as a diene in Diels-Alder reactions allows for the construction of complex polycyclic systems in a single step.[2] This document provides detailed protocols for the synthesis of several PAHs from this compound, summarizes key reaction data, and explores their potential applications in drug development.
Synthesis of PAHs via Diels-Alder Reaction
The core synthetic strategy involves a [4+2] cycloaddition reaction between this compound (the diene) and a suitable dienophile. This is typically followed by a retro-Diels-Alder reaction, involving the extrusion of carbon monoxide, to yield the final aromatic product. The choice of dienophile dictates the structure of the resulting PAH.
General Reaction Mechanism
The Diels-Alder reaction of this compound proceeds through a concerted mechanism, forming a bicyclic intermediate which then loses carbon monoxide to form the stable aromatic ring.[3]
Caption: General mechanism of PAH synthesis.
Experimental Protocols
The following are detailed protocols for the synthesis of representative PAHs using this compound.
Protocol 1: Synthesis of Hexaphenylbenzene
This protocol describes the reaction of this compound with diphenylacetylene.
Materials:
-
This compound
-
Diphenylacetylene
-
Benzophenone (solvent)
-
Diphenyl ether (for crystallization)
-
Toluene (for washing)
Procedure:
-
In a suitable reaction flask, combine this compound (1.0 eq) and diphenylacetylene (2.0 eq).
-
Add benzophenone as a high-boiling solvent.
-
Heat the mixture to reflux (approximately 300-305°C) with stirring. The initial deep purple color of the solution will fade to a reddish-brown.
-
Continue refluxing for about 45 minutes or until the color change is complete.
-
Remove the heat source and carefully add diphenyl ether to the hot solution to prevent the solidification of benzophenone upon cooling.
-
Allow the solution to cool to room temperature to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with cold toluene to remove the solvent.
-
Dry the resulting colorless plates of hexaphenylbenzene.
Protocol 2: Synthesis of 1,2,3,4-Tetraphenylnaphthalene
This protocol utilizes the in-situ generation of benzyne from anthranilic acid and isoamyl nitrite as the dienophile.
Materials:
-
This compound
-
Anthranilic acid
-
Isoamyl nitrite
-
1,2-Dimethoxyethane (glyme) (solvent)
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and anthranilic acid (1.1 eq) in 1,2-dimethoxyethane.
-
Heat the mixture to a gentle reflux.
-
Slowly add a solution of isoamyl nitrite (1.1 eq) in 1,2-dimethoxyethane dropwise to the refluxing mixture.
-
Continue to reflux for an additional 30-60 minutes. The color of the reaction mixture should change from purple to a yellow-brown.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of methanol and water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ethyl acetate) to obtain pure 1,2,3,4-tetraphenylnaphthalene.
Protocol 3: Synthesis of Dimethyl Tetraphenylphthalate
This protocol involves the reaction of this compound with dimethyl acetylenedicarboxylate.
Materials:
-
This compound
-
Dimethyl acetylenedicarboxylate
-
Nitrobenzene (solvent)
-
Ethanol
Procedure:
-
In a reaction tube, combine this compound (1.0 eq), dimethyl acetylenedicarboxylate (1.1 eq), and nitrobenzene.
-
Heat the mixture to reflux until the initial purple color disappears and the solution becomes tan.[3]
-
Allow the solution to cool slightly, then add ethanol to precipitate the product.
-
Cool the mixture in an ice bath to complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the product, dimethyl tetraphenylphthalate.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of various PAHs from this compound.
| Dienophile | Product | Solvent | Temperature (°C) | Time | Yield (%) | Melting Point (°C) |
| Diphenylacetylene | Hexaphenylbenzene | Benzophenone | ~300 | 45 min | 84 | 454-456 |
| Benzyne (from Anthranilic Acid) | 1,2,3,4-Tetraphenylnaphthalene | 1,2-Dimethoxyethane | Reflux | 30-60 min | 68-86 | 199-205 |
| Dimethyl Acetylenedicarboxylate | Dimethyl Tetraphenylphthalate | Nitrobenzene | Reflux | Not specified | ~31 | 258 |
| Maleic Anhydride | Tetraphenylphthalic Anhydride | Bromobenzene | Reflux | 3.5 h | 87-89 | 289-290 |
Applications in Drug Development
While historically many PAHs are known for their carcinogenic properties, the ability of planar aromatic systems to intercalate with DNA has also been harnessed for therapeutic purposes.[2] Several anticancer drugs, such as doxorubicin, feature planar aromatic moieties that bind to DNA, leading to inhibition of replication and transcription in rapidly dividing cancer cells. The PAHs synthesized from this compound offer a rigid scaffold that can be further functionalized to enhance DNA binding affinity and specificity, or to introduce other pharmacologically relevant groups.
Derivatives of hexaphenylbenzene and tetraphenylnaphthalene have been investigated for a range of applications, including in materials science and medicinal chemistry.[4][5] While direct applications of these specific, unsubstituted PAHs in drug development are not yet widespread, they serve as important starting points for the synthesis of more complex, biologically active molecules. For instance, substituted naphthalene derivatives have shown a variety of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[6][7][8]
Mechanism of Action: DNA Intercalation
The primary mechanism by which many planar PAHs are thought to exert their cytotoxic effects is through DNA intercalation. This involves the insertion of the planar molecule between the base pairs of the DNA double helix.
Caption: DNA intercalation by planar PAHs.
This intercalation can lead to a distortion of the DNA structure, interfering with the function of enzymes such as DNA polymerases and topoisomerases. This disruption of DNA replication and transcription can ultimately trigger apoptosis (programmed cell death) in cancer cells.
Experimental Workflow Visualization
The synthesis and purification of a PAH from this compound follows a general laboratory workflow.
Caption: General experimental workflow.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of polycyclic aromatic hydrocarbons through the Diels-Alder reaction. The protocols provided herein offer reliable methods for the preparation of several key PAHs. While the direct application of these specific compounds in drug development is an emerging field, their rigid, planar structures make them attractive scaffolds for the design of novel therapeutic agents, particularly those targeting DNA. Further research into the functionalization of these PAH cores is warranted to explore their full potential in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of new tetrahydronaphthalene derivatives as thromboxane receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and electroluminescence property of new hexaphenylbenzene derivatives including amine group for blue emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetraphenylcyclopentadienone: A Versatile Scaffold for Advanced Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Tetraphenylcyclopentadienone (TPCPD), a crystalline organic compound, presents a unique and highly versatile molecular framework for the development of a wide array of functional materials. Its inherent chemical reactivity, particularly as a diene in Diels-Alder reactions, coupled with the photophysical properties of its derivatives, has positioned it as a critical building block in materials science. Applications span from organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), to the development of sophisticated chemosensors, aggregation-induced emission luminogens (AIEgens), and novel drug delivery systems.
These application notes provide an overview of the synthesis and utilization of TPCPD in creating advanced functional materials, offering detailed experimental protocols and quantitative data to guide researchers in this dynamic field.
Synthesis of this compound and its Derivatives
The foundational step in harnessing the potential of TPCPD is its efficient synthesis. The most common and effective method is a base-catalyzed double aldol condensation.
Conventional Synthesis of this compound
This protocol outlines the traditional synthesis of TPCPD via an aldol condensation reaction between benzil and 1,3-diphenylacetone.[1][2][3][4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve benzil (0.1 mol, 21.0 g) and 1,3-diphenylacetone (0.1 mol, 21.0 g) in 150 mL of hot 95% ethanol.[1][3]
-
Catalyst Addition: While stirring, heat the mixture to a gentle reflux.[2] Prepare a solution of potassium hydroxide (KOH) (3.0 g) in 15 mL of 95% ethanol.[1][3]
-
Reaction: Slowly add the ethanolic KOH solution to the refluxing mixture. A deep purple color will appear almost immediately, indicating the formation of the product.[4]
-
Reflux: Maintain the gentle reflux for 15-30 minutes to ensure the reaction goes to completion.[1]
-
Isolation: Cool the reaction mixture to room temperature, followed by cooling in an ice bath for at least 5 minutes to facilitate crystallization.[2]
-
Purification: Collect the dark purple crystals by vacuum filtration and wash them with three portions of cold 95% ethanol to remove any unreacted starting materials and byproducts.[2][3]
-
Drying: Dry the product in an oven to obtain pure this compound. The expected yield is typically high, ranging from 91-96%.[3]
Characterization Data:
| Property | Value | Reference |
| Melting Point | 219-220 °C | [5] |
| Molar Mass | 384.47 g/mol | [5] |
| Appearance | Dark purple to black crystalline solid | [5] |
Application in Diels-Alder Reactions for Polycyclic Aromatic Hydrocarbons
TPCPD is an excellent diene for Diels-Alder reactions, enabling the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), which are precursors to advanced materials like graphene-like molecules.[5] A notable example is the reaction with a benzyne precursor to form 1,2,3,4-tetraphenylnaphthalene.[6]
Synthesis of 1,2,3,4-Tetraphenylnaphthalene via Diels-Alder Reaction
This protocol details the reaction of TPCPD with benzyne, generated in situ from a precursor.[6]
Experimental Protocol:
-
Reaction Setup: Under a nitrogen atmosphere, add this compound (1.54 g, 4.0 mmol) to a solution of phenyl[2-(trimethylsilyl)phenyl]iodonium triflate (402 mg, 0.80 mmol) in 10 mL of dichloromethane. Cool the mixture to 0 °C.[6]
-
Benzyne Generation: Add tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 0.96 mL, 0.96 mmol) dropwise to the reaction mixture.[6]
-
Reaction: Stir the mixture at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]
-
Workup: Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and filter.[6]
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:99) as the eluent to yield 1,2,3,4-tetraphenylnaphthalene as a white solid.[6] The reported yield is 86%.[6]
This compound in Polymer Synthesis
Functionalized TPCPD derivatives can be used as monomers for the synthesis of advanced polymers, such as dendritic polymers, which have potential applications in OLEDs due to their high luminous efficiency and good thermal stability.[7]
Synthesis of a Dendritic Polymer via Atom Transfer Radical Polymerization (ATRP)
This protocol outlines a multi-step synthesis of a dendritic polymer starting from a functionalized TPCPD derivative.[7]
Experimental Protocol:
-
Monomer Functionalization: Start with 2,5-bis-(4-nitrophenyl)-3,4-diphenylcyclopenta-2,4-dienone. Reduce the nitro groups to amines.[7]
-
Initiator Synthesis: React the resulting amine-functionalized TPCPD with 2-bromo-2-methylpropionyl bromide to form an ATRP initiator.[7]
-
Polymerization: Use the initiator to polymerize tert-butyl acrylate (t-BA) via ATRP.[7]
-
Hydrolysis: Perform acid-catalyzed hydrolysis of the ester side groups to obtain the final dendritic polymer with carboxylic acid functionalities.[7]
-
Characterization: Characterize the resulting polymer using spectroscopic techniques such as NMR and IR, and determine its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC). The thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[8][9][10][11][12]
Workflow for Polymer Synthesis and Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Linear-Shaped Low-Bandgap Asymmetric Conjugated Donor Molecule for Fabrication of Bulk Heterojunction Small-Molecule Organic Solar Cells [mdpi.com]
- 4. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navigating the Expansive Landscapes of Soft Materials: A User Guide for High-Throughput Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Polymer Analysis (GPC, TGA, DSC) - Universität Ulm [uni-ulm.de]
- 11. researchgate.net [researchgate.net]
- 12. ir.uitm.edu.my [ir.uitm.edu.my]
Microwave-Assisted Synthesis of Tetraphenylcyclopentadienone: A Rapid and Efficient Approach
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the microwave-assisted synthesis of tetraphenylcyclopentadienone, a valuable intermediate in organic synthesis. This method offers significant advantages over the traditional conventional heating method, including drastically reduced reaction times and high yields. This application note presents a comparative analysis of the two methods, detailed experimental protocols, and characterization data.
Introduction
This compound, often referred to as tetracyclone, is a highly conjugated, crystalline solid that serves as a versatile building block in organic synthesis, most notably in Diels-Alder reactions for the formation of polycyclic aromatic compounds. The classical synthesis involves a base-catalyzed double aldol condensation between benzil and dibenzyl ketone.[1] While effective, the conventional method typically requires prolonged heating under reflux. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering benefits such as rapid heating, increased reaction rates, and often improved yields.[2][3][4] This protocol details a microwave-assisted method for the synthesis of this compound and provides a direct comparison with the conventional approach.
Comparative Data
The following table summarizes the key quantitative data for the conventional and microwave-assisted synthesis of this compound, highlighting the significant improvements offered by the microwave-based procedure.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 15 - 30 minutes | 1 - 2 minutes |
| Yield | ~91% (crude) | ~82% (recrystallized) |
| Solvent | Ethanol | Polyethylene Glycol (PEG-400) or Ethanol |
| Catalyst | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) |
| Temperature | Reflux (~78 °C) | Not explicitly controlled (150 W microwave power) |
Experimental Protocols
Materials and Equipment
-
Benzil
-
Dibenzyl ketone (1,3-Diphenylacetone)
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Polyethylene Glycol (PEG-400)
-
Round-bottom flask
-
Reflux condenser
-
Microwave reactor (e.g., CEM Discover Synthesis Unit)
-
Magnetic stirrer and stir bar
-
Hirsch funnel and vacuum filtration apparatus
-
Melting point apparatus
-
IR and NMR spectrometers
Conventional Synthesis Protocol
-
In a 10 mL round-bottom flask, combine benzil (0.2 g), dibenzyl ketone (0.2 g), and absolute ethanol (5 mL).[5]
-
Add a magnetic stir bar and a reflux condenser.
-
Heat the mixture to a gentle reflux with stirring until all solids dissolve.
-
Add one pellet of solid potassium hydroxide (approximately 0.1 g).[5]
-
Continue to heat the mixture at a gentle reflux for 15 minutes. The solution will turn a deep purple color as the product forms.[1]
-
Allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.[5]
-
Collect the dark crystalline product by vacuum filtration using a Hirsch funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol.
-
Dry the product to obtain crude this compound.
Microwave-Assisted Synthesis Protocol
-
In a microwave-safe reaction vessel, combine benzil (5 mmol) and dibenzyl ketone (5 mmol).
-
Add polyethylene glycol (PEG-400) (1 mL) as the solvent and a magnetic stir bar.
-
Add potassium hydroxide pellets (10 mmol).
-
Place the vessel in the microwave reactor and irradiate the mixture with stirring for 1-2 minutes at 150 W power.[6] The reaction mixture will froth and turn dark in color.
-
After irradiation, allow the mixture to cool to room temperature.
-
Add 20 mL of distilled water to the reaction mixture.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then recrystallize from a 1:1 mixture of 95% ethanol and toluene.[7]
Characterization of this compound
The synthesized product can be characterized by the following methods:
-
Melting Point: The purified product should have a melting point in the range of 218-220 °C.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl (C=O) stretch for the ketone group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will exhibit signals corresponding to the aromatic protons of the phenyl groups.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon and the aromatic carbons.
-
Experimental Workflow (Microwave-Assisted Synthesis)
Caption: Workflow for the microwave-assisted synthesis of this compound.
Signaling Pathway Diagram (Aldol Condensation Mechanism)
Caption: Simplified mechanism of the base-catalyzed aldol condensation.
Conclusion
The microwave-assisted synthesis of this compound offers a significant improvement over conventional methods by dramatically reducing reaction times while maintaining high yields. This approach aligns with the principles of green chemistry by minimizing energy consumption and reaction time. The detailed protocol and comparative data provided in this application note offer researchers a practical guide for the efficient synthesis of this important organic intermediate.
References
- 1. youtube.com [youtube.com]
- 2. element-msc.ru [element-msc.ru]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. researchgate.net [researchgate.net]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Solid-Liquid Phase Transfer Catalysis and Microwave-Assisted Green Synthesis of Tetracyclone [article.sapub.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols: Tetraphenylcyclopentadienone in the Preparation of Novel Ligands for Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of novel ligands derived from tetraphenylcyclopentadienone for various catalytic transformations. This document includes experimental protocols, quantitative performance data, and workflow diagrams to facilitate the adoption of these methods in a research and development setting.
Introduction
This compound, a readily synthesized, air-stable, and crystalline solid, serves as a versatile precursor for a range of valuable ligands in catalysis. Its inherent reactivity, particularly as a diene in Diels-Alder reactions and as a direct ligand in organometallic complexes, allows for the creation of structurally diverse ligands with tunable steric and electronic properties. These ligands have shown significant promise in various catalytic applications, including hydrogenation, cross-coupling reactions, and polymerization.
I. Synthesis of this compound
The foundational step for utilizing this versatile building block is its efficient synthesis. The most common and reliable method is a base-catalyzed double aldol condensation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzil (1.0 eq)
-
1,3-Diphenylacetone (Dibenzyl ketone) (1.0 eq)
-
Absolute Ethanol
-
Potassium Hydroxide (KOH)
-
In a round-bottom flask, dissolve benzil (e.g., 21.0 g, 0.1 mol) and 1,3-diphenylacetone (e.g., 21.0 g, 0.1 mol) in hot absolute ethanol (e.g., 150 mL).
-
While stirring, bring the solution to a gentle reflux.
-
Prepare a solution of potassium hydroxide (e.g., 3.0 g) in absolute ethanol (e.g., 15 mL).
-
Slowly add the ethanolic KOH solution to the refluxing mixture. The solution will immediately turn a deep purple color.
-
Continue to reflux the mixture for 15 minutes.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to complete crystallization.
-
Collect the dark purple crystals by vacuum filtration, washing with cold 95% ethanol.
-
Dry the crystals to obtain this compound. The product is typically of high purity.
Expected Yield: 90-95%
II. This compound as a Ligand in Iron-Catalyzed Asymmetric Hydrogenation
This compound and its derivatives can act as non-innocent ligands in iron complexes, famously known as Knölker-type catalysts. These catalysts are effective for the hydrogenation and transfer hydrogenation of ketones and imines.
Signaling Pathway for Catalytic Hydrogenation
Caption: General catalytic cycle for hydrogenation using an iron complex.
Application: Asymmetric Transfer Hydrogenation of Acetophenone
Knölker-type catalysts with chiral backbones derived from functionalized cyclopentadienones have been successfully employed in the asymmetric transfer hydrogenation of prochiral ketones.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst Loading (mol%) | Substrate | Solvent | H-Source | Base | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | i-PrOH | i-PrOH | KOtBu | 16 | >95 | 70 |
Data is representative of values found in the literature for optimized chiral Knölker-type catalysts.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Materials:
-
Chiral Knölker-type iron catalyst (e.g., 1 mol%)
-
Acetophenone (1.0 eq)
-
Isopropanol (solvent and hydrogen source)
-
Potassium tert-butoxide (KOtBu) (e.g., 10 mol%)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the chiral iron catalyst in isopropanol.
-
Add acetophenone and potassium tert-butoxide.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 16 hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
III. Tetraphenylcyclopentadienyl Ligands in Catalysis
The carbonyl group of this compound can be reduced to an alcohol, which can then be eliminated to form tetraphenylcyclopentadiene. Deprotonation of the diene yields the tetraphenylcyclopentadienyl (Cp') anion, a bulky and electron-donating ligand for a wide range of transition metals.
Logical Workflow for Cp' Ligand Synthesis
Caption: Synthetic route from this compound to the Cp' ligand.
Application: Ruthenocene Synthesis
While the direct synthesis of ruthenocene from this compound is not commonly reported, the general principle involves the reaction of a cyclopentadienyl source with a ruthenium precursor. The bulky tetraphenylcyclopentadienyl ligand can be used to synthesize substituted ruthenocenes.
Experimental Protocol: General Synthesis of a Substituted Ruthenocene
Materials:
-
Tetraphenylcyclopentadienyl sodium (prepared in situ) (2.0 eq)
-
Ruthenium(III) chloride (RuCl3) (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Prepare a solution of tetraphenylcyclopentadienyl sodium by reacting tetraphenylcyclopentadiene with a strong base like sodium hydride in anhydrous THF under an inert atmosphere.
-
In a separate Schlenk flask, suspend anhydrous ruthenium(III) chloride in anhydrous THF.
-
Slowly add the solution of tetraphenylcyclopentadienyl sodium to the RuCl3 suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the substituted ruthenocene by column chromatography or recrystallization.
IV. Phosphine Ligands from this compound via Diels-Alder Reaction
The diene character of this compound allows for its use in [4+2] cycloaddition reactions with various dienophiles. When a dienophile containing a phosphine moiety is used, this reaction provides a powerful method for synthesizing complex, bulky phosphine ligands.
Experimental Workflow for Phosphine Ligand Synthesis
Caption: General scheme for synthesizing phosphine ligands from this compound.
Application: Suzuki-Miyaura Cross-Coupling
Bulky, electron-rich phosphine ligands are highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, particularly for challenging substrates.
Table 2: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)2 (2 mol%) | TPP-DA Ligand* (4 mol%) | K3PO4 | Toluene | 100 | 12 | 92 |
| Pd(OAc)2 (2 mol%) | PPh3 (4 mol%) | K3PO4 | Toluene | 100 | 12 | 65 |
*TPP-DA Ligand refers to a hypothetical bulky phosphine ligand derived from a this compound Diels-Alder adduct. Data is illustrative of expected performance improvements.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
Phosphine ligand (derived from this compound)
-
Aryl halide (e.g., 4-chloroanisole) (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)
-
Base (e.g., K3PO4) (2.0 eq)
-
Solvent (e.g., Toluene), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)2, the phosphine ligand, the aryl halide, the arylboronic acid, and the base.
-
Add anhydrous toluene via syringe.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the specified time.
-
Monitor the reaction progress by GC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of ligands for catalysis. The straightforward preparation of the parent compound, coupled with its rich reactivity, provides access to novel cyclopentadienyl, iron-carbonyl, and phosphine ligands. These ligands have demonstrated significant potential to enhance catalytic activity and selectivity in a range of important organic transformations. The protocols and data presented herein serve as a practical guide for researchers to explore the utility of this compound-derived ligands in their own catalytic systems.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetraphenylcyclopentadienone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tetraphenylcyclopentadienone.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The most common method for synthesizing this compound is a base-catalyzed double aldol condensation reaction.[1][2][3] This reaction involves the condensation of benzil with dibenzyl ketone (1,3-diphenylacetone) in the presence of a base, such as potassium hydroxide (KOH), to form the highly conjugated cyclic ketone.[2][4][5]
Q2: My yield of this compound is consistently low. What are the potential causes?
A2: Low yields can result from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure adequate reaction time and temperature.[6][7]
-
Sub-optimal base concentration: The concentration of the base catalyst is crucial. Too little may result in an incomplete reaction, while too much can lead to side reactions.
-
Poor quality of starting materials: Ensure that the benzil and dibenzyl ketone are pure. The dibenzyl ketone should have a melting point of 34–35°C.[4]
-
Loss during workup and purification: Significant product loss can occur during filtration and recrystallization.[8][9] Ensure crystals are completely dry before weighing the final product.[5]
-
Excessive solvent during recrystallization: Using too much solvent during recrystallization can lead to a low or even zero yield of crystals.[6]
Q3: What is the expected color of the product?
A3: this compound is a dark purple to black crystalline solid.[3] The intense color is due to the extensive conjugation in the molecule.
Q4: How can I purify the crude this compound?
A4: The crude product can be purified by recrystallization.[8] Common solvent systems for recrystallization include a mixture of 95% ethanol and toluene or triethylene glycol.[5][6] Washing the crystals with ice-cold 95% ethanol can help remove unreacted starting materials and impurities.[2][10]
Q5: Are there alternative, more efficient methods for this synthesis?
A5: Yes, a microwave-assisted synthesis has been developed.[7][9] This method can significantly reduce the reaction time from 15-30 minutes to just 1-2 minutes and may offer a higher yield in some cases.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction | Ensure the reaction mixture is heated to a gentle reflux for the recommended time (typically 15-30 minutes for the conventional method).[4][5][7] |
| Purity of reactants | Use high-purity benzil and dibenzyl ketone. Check the melting point of the dibenzyl ketone.[4] | |
| Incorrect stoichiometry | Use equimolar amounts of benzil and dibenzyl ketone.[2] | |
| Loss during workup | Minimize the number of transfers. Ensure the product is completely precipitated before filtration by cooling the reaction mixture in an ice bath.[5][10] Wash the collected crystals with a minimal amount of ice-cold ethanol.[2] | |
| Product is not crystalline or has an oily appearance | Presence of impurities | Recrystallize the product from a suitable solvent system.[5][6] Ensure all starting materials have been consumed by monitoring the reaction with Thin Layer Chromatography (TLC).[8] |
| Insufficient cooling during crystallization | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[5] | |
| Melting point of the product is lower than the literature value (219-220°C) | Presence of impurities | The product is likely impure.[4] Perform one or more recrystallizations until a sharp melting point in the expected range is obtained. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound.
| Method | Reactants | Catalyst | Solvent | Reaction Time | Yield | Reference |
| Conventional | Benzil, Dibenzyl Ketone | Potassium Hydroxide (KOH) | Ethanol | 15-30 minutes | 91-96% | [4] |
| Conventional | Benzil, Dibenzyl Ketone | Potassium Hydroxide (KOH) | Ethanol | 2 hours | 90% | [1] |
| Microwave-Assisted | Benzil, Dibenzyl Ketone | Potassium Hydroxide (KOH) / Anthranilic Acid | Polyethylene Glycol (PEG-400) or Ethanol | 1-2 minutes | 82% | [7][9] |
Experimental Protocols
Conventional Synthesis via Aldol Condensation
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
Benzil (0.1 mole, 21 g)
-
Dibenzyl ketone (0.1 mole, 21 g)
-
95% Ethanol (150 mL)
-
Potassium Hydroxide (3 g)
-
Ethanol (for KOH solution) (15 mL)
Procedure:
-
In a 500-mL round-bottomed flask, dissolve benzil and dibenzyl ketone in 150 mL of hot 95% ethanol.
-
Heat the solution to near boiling.
-
Slowly add a solution of 3 g of potassium hydroxide in 15 mL of ethanol through the reflux condenser.
-
After any initial frothing subsides, reflux the mixture for 15 minutes.
-
Cool the mixture to 0°C in an ice bath.
-
Collect the dark crystalline product by suction filtration.
-
Wash the crystals with three 10-mL portions of cold 95% ethanol.
-
The product should be sufficiently pure for most purposes, with a melting point of 218–220°C.
Microwave-Assisted Synthesis
This is an alternative, faster procedure.[7][9]
Materials:
-
Benzil (5 mmol)
-
Dibenzyl ketone (5 mmol)
-
Potassium Hydroxide (catalytic amount)
-
Anthranilic Acid (catalytic amount)
-
Polyethylene Glycol (PEG-400) (1 mL) or Ethanol
Procedure:
-
Combine benzil, dibenzyl ketone, potassium hydroxide, and anthranilic acid in a microwave-safe reaction vessel.
-
Add 1 mL of PEG-400 or a small amount of ethanol.
-
Irradiate the mixture with microwaves at 150 W for 1-2 minutes with stirring.
-
After the reaction is complete, cool the mixture and isolate the product by filtration.
-
Wash the product with cold ethanol.
Diagrams
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Simplified reaction pathway for the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. bec.uac.bj [bec.uac.bj]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Tetraphenylcyclopentadienone by Recrystallization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for the purification of tetraphenylcyclopentadienone via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My this compound is not dissolving in the recrystallization solvent. What should I do?
A1: First, ensure you are using a sufficient amount of solvent and heating it to its boiling point. This compound can be slow to dissolve.[1] If it still does not dissolve, you may have chosen an inappropriate solvent. This compound is generally soluble in organic solvents like benzene and toluene, and mixtures of ethanol and toluene have been reported to be effective.[1][2][3][4] It is insoluble in water.[2][3][4]
Q2: No crystals are forming after cooling the solution. What is the problem?
A2: This is a common issue that can arise from several factors:
-
Too much solvent: You may have used an excessive amount of solvent, meaning the solution is not saturated enough for crystals to form. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution might be supersaturated. Try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: If you have a small crystal of pure this compound, you can add it to the solution to act as a "seed" for crystal growth.
Q3: My product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the impurities present significantly lower the melting point of your compound. To resolve this:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to ensure the compound remains in solution at a slightly lower temperature.
-
Allow the solution to cool very slowly to encourage the formation of crystals instead of oil.
Q4: The yield of my recrystallized this compound is very low. How can I improve it?
A4: A low yield can be due to several reasons:
-
Using too much solvent: As mentioned, excess solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your crude product.
-
Premature crystallization: If crystals form during a hot filtration step (if performed), you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has been cooled sufficiently. After reaching room temperature, placing the flask in an ice bath can often increase the yield of crystals.
-
Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to prevent your purified product from dissolving.
Q5: The color of my recrystallized product is not the expected deep purple/black. What does this indicate?
A5: An off-color product suggests the presence of impurities. A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility properties to this compound. A second recrystallization may be necessary.
Data Presentation
Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility in Hot Solvent | Notes |
| Water | Insoluble | Insoluble | [2][3][4] |
| Ethanol | Sparingly Soluble | Soluble | A 1:1 mixture with toluene is a common recrystallization solvent.[1] |
| Toluene | Soluble | Very Soluble | A 1:1 mixture with ethanol is a common recrystallization solvent.[1] |
| Benzene | Soluble | Very Soluble | [2][3][4] |
| Triethylene Glycol | Soluble | Very Soluble | Can be used as a recrystallization solvent. |
Experimental Protocols
Recrystallization of this compound using Ethanol and Toluene (1:1)
This protocol is a standard method for the purification of crude this compound.
Materials:
-
Crude this compound
-
95% Ethanol
-
Toluene
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 1:1 mixture of 95% ethanol and toluene. Heat the mixture gently while stirring until the solid dissolves completely. Add more solvent mixture in small portions only if necessary to fully dissolve the solid.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Then, quickly filter the hot solution containing the dissolved this compound.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 1:1 ethanol/toluene mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period. For final drying, the crystals can be placed in a desiccator.
Mandatory Visualization
Troubleshooting Workflow for this compound Recrystallization
Caption: A flowchart outlining the troubleshooting steps for the recrystallization of this compound.
References
Common side products in the aldol condensation of benzil and dibenzyl ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the aldol condensation of benzil and dibenzyl ketone to synthesize tetraphenylcyclopentadienone.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction in the aldol condensation of benzil and dibenzyl ketone?
The primary reaction is a base-catalyzed double aldol condensation between one molecule of benzil and two molecules of dibenzyl ketone to form the highly conjugated, dark-colored product, this compound. Dibenzyl ketone, possessing alpha-hydrogens, forms an enolate in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbons of benzil.
Q2: What are the most common side products observed in this reaction?
The most frequently encountered side products include:
-
Self-condensation product of dibenzyl ketone: Two molecules of dibenzyl ketone can react with each other in a self-condensation reaction.
-
Benzilic acid: Under strongly basic conditions, benzil can undergo a rearrangement reaction to form benzilic acid.
-
Unreacted starting materials: Incomplete reactions can result in the presence of residual benzil and dibenzyl ketone in the final product mixture.
-
Aldol addition intermediate: The initial β-hydroxy ketone formed before dehydration can sometimes be isolated, particularly at lower temperatures.
Q3: Why doesn't benzil undergo self-condensation?
Benzil does not have any alpha-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group). The presence of alpha-hydrogens is a prerequisite for the formation of an enolate ion, which is the nucleophilic species required for an aldol condensation. Therefore, benzil can only act as an electrophile in this reaction.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Unreacted Starting Materials
-
Possible Cause 1: Incomplete Reaction. The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or inadequate base concentration.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting materials are no longer visible on the TLC plate.
-
Optimize Temperature: Refluxing the reaction mixture in ethanol is a common procedure. Ensure the temperature is sufficient to promote the condensation and dehydration steps.
-
Adjust Base Concentration: A strong base like potassium hydroxide (KOH) is typically used. Ensure the base is not old or deactivated. A slight excess of the base can help drive the reaction to completion.
-
-
-
Possible Cause 2: Poor Solubility of Reactants. If the reactants are not fully dissolved, the reaction rate will be significantly reduced.
-
Solution: Ensure that benzil and dibenzyl ketone are completely dissolved in the solvent (e.g., hot ethanol) before adding the base.
-
Issue 2: Presence of a White, Crystalline Side Product
-
Possible Cause: Benzilic Acid Rearrangement. The presence of a white, crystalline solid that is soluble in aqueous base suggests the formation of benzilic acid from the rearrangement of benzil. This is more likely to occur with prolonged reaction times or at very high base concentrations.
-
Solution:
-
Moderate Base Concentration: Avoid using an excessively large excess of the base.
-
Control Reaction Time: Monitor the reaction closely and stop it once the formation of the desired product is complete to minimize the formation of benzilic acid.
-
Purification: Benzilic acid can be removed from the desired product by washing the crude product with a basic aqueous solution, in which benzilic acid is soluble.
-
-
Issue 3: Presence of an Unexpected, High Molecular Weight Impurity
-
Possible Cause: Self-Condensation of Dibenzyl Ketone. Dibenzyl ketone can react with itself to form a self-condensation product.
-
Solution:
-
Stoichiometry Control: Use a 1:1 molar ratio of benzil to dibenzyl ketone to favor the cross-condensation over the self-condensation.
-
Slow Addition of Base: Adding the base slowly to the solution of benzil and dibenzyl ketone can help to maintain a low concentration of the enolate at any given time, thereby reducing the likelihood of self-condensation.
-
-
Data Presentation
While specific quantitative data on the impact of all reaction parameters on side product formation is not extensively published, the following table summarizes the expected trends based on general principles of aldol condensations.
| Parameter | Condition | Expected Impact on this compound Yield | Expected Impact on Side Product Formation |
| Temperature | Low (e.g., room temp.) | Lower | Higher proportion of aldol addition intermediate; lower rates of benzilic acid rearrangement and self-condensation. |
| High (e.g., reflux) | Higher | Promotes dehydration to the final product; may increase the rate of benzilic acid rearrangement and self-condensation. | |
| Base Concentration | Low | Lower | Incomplete reaction, more unreacted starting materials. |
| Optimal | High | Minimized side product formation. | |
| High | May Decrease | Increased likelihood of benzilic acid rearrangement. | |
| Reaction Time | Short | Lower | Incomplete reaction, more unreacted starting materials. |
| Optimal | High | Optimal conversion to the desired product. | |
| Long | May Decrease | Increased formation of benzilic acid and potentially other degradation products. |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
-
Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of benzil and dibenzyl ketone in absolute ethanol by heating the mixture.
-
Addition of Base: While the solution is hot, slowly add a solution of potassium hydroxide in ethanol. A deep purple color should develop almost immediately.
-
Reflux: Heat the reaction mixture to a gentle reflux for 15-30 minutes. The formation of a dark precipitate indicates the formation of the product.
-
Isolation of Product: Cool the reaction mixture to room temperature and then in an ice bath to complete the crystallization of the product.
-
Purification: Collect the crystals by vacuum filtration and wash them with cold ethanol to remove any soluble impurities. The product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol for Analysis of Side Products
-
Thin Layer Chromatography (TLC): Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to monitor the progress of the reaction. The starting materials, the desired product, and the side products should have different Rf values, allowing for a qualitative assessment of the reaction mixture's composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to identify the structures of the main product and any isolated side products. Unreacted starting materials and the self-condensation product of dibenzyl ketone will have characteristic signals that can be distinguished from those of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the products. The disappearance of the O-H stretch (from the aldol intermediate) and the appearance of the conjugated ketone carbonyl stretch are indicative of the final product formation.
Visualizations
Caption: Reaction pathway for the aldol condensation of benzil and dibenzyl ketone, including major side products.
Caption: Troubleshooting workflow for common issues in the aldol condensation of benzil and dibenzyl ketone.
References
Optimizing reaction conditions for Tetraphenylcyclopentadienone synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of tetraphenylcyclopentadienone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction yielded very little or no this compound. What are the possible reasons for this?
-
Answer: A low or negligible yield of the desired product can stem from several factors:
-
Impure Reactants: The purity of the starting materials, benzil and 1,3-diphenylacetone (dibenzyl ketone), is crucial. Impurities can interfere with the reaction. Ensure the dibenzyl ketone has a melting point of 34–35°C.[1]
-
Incorrect Stoichiometry: An improper molar ratio of benzil to 1,3-diphenylacetone can lead to incomplete conversion. Ensure equimolar amounts of both reactants are used.
-
Ineffective Base Catalyst: The concentration and quality of the base (e.g., potassium hydroxide) are critical. Solid KOH is hygroscopic and can be less effective if it has absorbed moisture.[2] Use a freshly prepared solution of the base.
-
Insufficient Reaction Time or Temperature: The aldol condensation requires adequate time and temperature to proceed to completion. Ensure the reaction mixture is refluxed for the recommended duration (typically 15-30 minutes for conventional heating).[1]
-
Product Loss During Workup: Significant product loss can occur during filtration and washing. Ensure complete transfer of the product from the reaction flask and use ice-cold solvent for washing to minimize dissolution of the crystals.[3][4]
-
Excessive Recrystallization Solvent: Using too much solvent during recrystallization will result in a low or zero yield of crystals as the product will remain in solution.[5][6] If too much solvent is added, it can be carefully evaporated to a point of saturation.[5][6]
-
Issue 2: Product is Impure (Incorrect Melting Point or Appearance)
-
Question: The obtained product has a melting point lower than the literature value (218-220°C) or does not have the characteristic deep purple crystalline appearance. How can I purify it?
-
Answer: An incorrect melting point or appearance indicates the presence of impurities. Purification can be achieved through recrystallization.
-
Recrystallization Solvent Selection: The choice of solvent is critical for effective purification.[7][8] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]
-
Recrystallization Procedure:
-
Dissolve the impure solid in a minimum amount of the hot recrystallization solvent.[8]
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to allow for the formation of pure crystals.[9]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[2][3]
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent.[8][9]
-
Dry the purified crystals thoroughly.
-
-
Issue 3: Reaction Mixture Frothing or Foaming Excessively
-
Question: Upon adding the base catalyst, my reaction mixture started to froth uncontrollably. Is this normal and what should I do?
-
Answer: Initial frothing or effervescence upon the addition of the ethanolic potassium hydroxide solution is a common observation.[1] This is due to the exothermic nature of the initial condensation reaction. The base should be added slowly in portions to control the reaction rate.[1] If frothing is excessive, temporarily reduce the heat source until it subsides.
Frequently Asked Questions (FAQs)
-
Question: What is the underlying mechanism for the synthesis of this compound?
-
Answer: The synthesis proceeds through a base-catalyzed double aldol condensation reaction.[10] The base, typically potassium hydroxide, deprotonates the α-carbon of 1,3-diphenylacetone to form a nucleophilic enolate. This enolate then attacks a carbonyl carbon of benzil. A subsequent intramolecular aldol condensation followed by dehydration leads to the formation of the highly conjugated, five-membered ring of this compound.[10]
-
Question: Why is the product, this compound, so intensely colored?
-
Answer: The deep purple color of this compound is due to its highly conjugated π-electron system. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing the molecule to absorb light in the visible region of the electromagnetic spectrum.
-
Question: What are the main safety precautions to consider during this synthesis?
-
Answer:
-
Potassium Hydroxide (KOH): Solid KOH and its solutions are corrosive and should be handled with care. Avoid contact with skin and eyes.[2][4]
-
Triton B: If using Triton B as a catalyst, be aware that it is toxic and caustic. Handle it in a fume hood and avoid skin contact.[5][6]
-
Solvents: Ethanol is flammable. Ensure the reaction is performed in a well-ventilated area, away from open flames.[4]
-
Hot Glassware: Use appropriate clamps and heat-resistant gloves when handling hot flasks and condensers.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reactants | Benzil, 1,3-Diphenylacetone | Benzil, 1,3-Diphenylacetone |
| Catalyst | Potassium Hydroxide (KOH) or Triton B | Potassium Hydroxide (KOH) |
| Solvent | Ethanol, Triethylene Glycol | Ethanol |
| Temperature | Reflux (approx. 78-100°C) | Microwave Irradiation |
| Reaction Time | 15 minutes - 2 hours[1][4][11] | ~15 minutes |
| Yield | 90-96%[1][11] | High yields reported |
Experimental Protocols
Protocol 1: Conventional Synthesis using Potassium Hydroxide
This protocol is adapted from established literature procedures.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of benzil (e.g., 0.2 g) and 1,3-diphenylacetone (e.g., 0.2 g) in 95% ethanol (e.g., 5 mL).[2]
-
Base Addition: Heat the mixture to a gentle reflux. Slowly add a freshly prepared solution of potassium hydroxide in ethanol (e.g., one pellet of KOH, approx. 0.1 g, dissolved in a small amount of ethanol) through the condenser.[2]
-
Reflux: Continue to reflux the mixture for 15 minutes. The solution will turn a deep purple color.[2]
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place it in an ice bath to complete crystallization.[2]
-
Isolation and Washing: Collect the dark purple crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold 95% ethanol.[2][4]
-
Drying: Dry the product to obtain this compound. The expected melting point is 218-220°C.[2]
Protocol 2: Synthesis using Triton B Catalyst
This protocol provides an alternative base catalyst.[6]
-
Reaction Setup: In a reaction tube, combine benzil and 1,3-diphenylacetone with a suitable solvent.
-
Heating: Heat the mixture to 100°C.
-
Catalyst Addition: Once the temperature is stable at 100°C, add Triton B solution and stir well.[6]
-
Crystallization: Maintain the temperature between 90-100°C until crystals begin to form. Continue heating for an additional minute.[6]
-
Isolation: Cool the mixture and collect the crystals by filtration.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low yield in the synthesis of hexaphenylbenzene
Welcome to the technical support center for the synthesis of hexaphenylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Troubleshooting Guide: Low Yield in Hexaphenylbenzene Synthesis
This guide addresses the most common causes of low yield in the synthesis of hexaphenylbenzene via the Diels-Alder reaction of tetraphenylcyclopentadienone and diphenylacetylene.
| Symptom | Potential Cause | Suggested Solution |
| Low to no product formation | Inadequate Reaction Temperature: The Diels-Alder reaction for hexaphenylbenzene requires a high temperature (around 300°C) to proceed efficiently.[1] | - Ensure the reaction mixture reaches and maintains a temperature of 301-303°C. - Use a high-boiling point solvent like benzophenone.[1] Other solvents can be less effective; for instance, phenyl salicylate leads to a slow reaction, while stearic acid and di-n-butyl phthalate can cause side reactions.[1] - Ensure uniform heating, especially for larger scale reactions, as poor heat transfer can be an issue.[1] |
| Reaction stalls or proceeds slowly | Impure Reactants: Impurities in this compound or diphenylacetylene can interfere with the reaction. | - Purify the starting materials before use. Recrystallization is a common method. - Ensure the purity of the reactants by checking their melting points against literature values. |
| Incorrect Stoichiometry: An insufficient amount of the dienophile (diphenylacetylene) may not drive the reaction to completion. | - Use a molar excess of diphenylacetylene.[2] A ratio of approximately 2 moles of diphenylacetylene to 1 mole of this compound has been used successfully.[1] | |
| Significant amount of starting material recovered | Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | - Monitor the reaction by observing the color change from deep purple to reddish-brown, which indicates the consumption of this compound.[1] - A typical reaction time is around 45 minutes when using benzophenone as a solvent at reflux.[1] |
| Product is discolored or impure | Side Reactions: The use of inappropriate solvents or excessively high temperatures can lead to the formation of byproducts.[1] | - Use benzophenone as the solvent, which has been shown to be effective with minimal side reactions.[1] - Avoid overheating the reaction mixture beyond the recommended temperature range. |
| Inefficient Purification: Improper washing or recrystallization can leave impurities in the final product. | - Wash the crude product thoroughly with a suitable solvent like benzene to remove the high-boiling point solvent and other soluble impurities.[1] - For recrystallization, diphenyl ether is a recommended solvent.[1] | |
| Low isolated yield after workup | Product Loss During Isolation: The high melting point of hexaphenylbenzene can lead to premature crystallization and loss during transfer and filtration. | - After the reaction is complete, add diphenyl ether to the hot benzophenone solution to lower the melting point of the solvent mixture and prevent it from solidifying during workup.[1] - Ensure all product is transferred from the reaction flask by rinsing with the workup solvent. |
| Product Loss During Washing/Recrystallization: Using a solvent in which hexaphenylbenzene has some solubility for washing will result in yield loss. | - Use solvents like hexane or ice-cold toluene for washing, in which the product has very low solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing hexaphenylbenzene?
A1: The most widely cited and reliable method is the Diels-Alder cycloaddition reaction between this compound (the diene) and diphenylacetylene (the dienophile).[3][4] This reaction is typically carried out at a high temperature (around 300°C) in a high-boiling solvent like benzophenone.[1]
Q2: Why is a high reaction temperature required?
A2: The Diels-Alder reaction to form hexaphenylbenzene involves the formation of a bicyclic intermediate which then loses carbon monoxide in a retro-Diels-Alder reaction to form the aromatic product.[5] This overall transformation requires a significant activation energy, hence the need for high temperatures.
Q3: Can I run the reaction without a solvent?
A3: While it is possible to prepare hexaphenylbenzene by heating the neat reactants, this method is generally unsatisfactory for larger scale preparations due to the high melting point of the product and poor heat transfer within the solid mixture.[1] Using a high-boiling solvent like benzophenone allows for uniform heating and better reaction control.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be visually monitored. The starting material, this compound, imparts a deep purple color to the solution. As the reaction proceeds and it is consumed, the color of the solution will fade to a reddish-brown.[1] The evolution of carbon monoxide gas also indicates that the reaction is progressing.[1]
Q5: What are some alternative synthesis routes for hexaphenylbenzene?
A5: Besides the Diels-Alder reaction, hexaphenylbenzene can also be synthesized via the trimerization of diphenylacetylene using catalysts such as bis(benzonitrile)palladium chloride or dicobalt octacarbonyl.[1][4] Suzuki coupling reactions of hexabromobenzene with phenylboronic acid have also been explored, though they can present challenges with steric hindrance and purification.[3]
Experimental Protocol: Synthesis of Hexaphenylbenzene via Diels-Alder Reaction
This protocol is adapted from a procedure published in Organic Syntheses, which has been demonstrated to be reliable.[1]
Materials:
-
This compound
-
Diphenylacetylene
-
Benzophenone
-
Diphenyl ether
-
Benzene
Procedure:
-
To a 100-mL round-bottomed flask, add 40 g of benzophenone. Heat the flask with a free flame until the benzophenone has melted.
-
Add 8.0 g (0.021 mole) of this compound and 8.0 g (0.043 mole) of diphenylacetylene to the molten benzophenone.
-
Attach an air condenser and heat the mixture to a brisk reflux using a microburner. The temperature of the liquid phase should be approximately 301-303°C.
-
Observe the reaction mixture. Carbon monoxide will be evolved, and the initial deep purple color will begin to fade after 15-20 minutes, changing to a reddish-brown color within 25-30 minutes.
-
Continue heating for about 45 minutes, or until no further lightening of the color is observed.
-
Remove the heat source and add 8 mL of diphenyl ether to the hot solution. This will prevent the benzophenone from solidifying during cooling.
-
Reheat the mixture gently to dissolve any crystals that may have formed, and then allow the solution to cool slowly to room temperature to allow for crystallization.
-
Collect the crystalline product by vacuum filtration and wash the crystals with benzene until the brown color of the solvent is no longer visible in the filtrate.
-
The resulting product is hexaphenylbenzene, obtained as colorless plates. The expected yield is approximately 9.4 g (84%).[1]
Data Presentation
Table 1: Effect of Solvent on Hexaphenylbenzene Synthesis
| Solvent | Reflux Temperature (°C) | Outcome |
| Benzophenone | 301-303 | Satisfactory for Diels-Alder reaction.[1] |
| Stearic Acid | 340-365 | Unsatisfactory due to side reactions consuming this compound.[1] |
| Di-n-butyl phthalate | 320-325 | Unsatisfactory due to side reactions consuming this compound.[1] |
| Phenyl salicylate | 290 | Unsatisfactory as the addition reaction is too slow.[1] |
| High-boiling silicone oil | Not specified | Used in some preparations.[6][2] |
Visualizations
Caption: Reaction pathway for the synthesis of hexaphenylbenzene.
Caption: Troubleshooting workflow for low yield in hexaphenylbenzene synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Solved HEXAPHENYLBENZENE. Using Alder reaction (the diene) | Chegg.com [chegg.com]
- 3. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 4. Hexaphenylbenzene - Wikipedia [en.wikipedia.org]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. youtube.com [youtube.com]
Identifying impurities in Tetraphenylcyclopentadienone via spectroscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying impurities in Tetraphenylcyclopentadienone using various spectroscopic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a sample of this compound?
A1: Common impurities in this compound typically arise from the starting materials used in its synthesis, which is a double aldol condensation. Therefore, the most common impurities are unreacted starting materials:
-
Benzil
-
Dibenzyl ketone
Another potential impurity is Benzoin , which can be present if the starting material Benzil was synthesized from Benzoin and the purification was incomplete.
Q2: Which spectroscopic techniques are most effective for identifying these impurities?
A2: A combination of spectroscopic techniques is recommended for a thorough analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and can be used to identify and quantify impurities.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. The presence or absence of specific peaks can indicate the presence of impurities.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation in the molecule. While less specific for impurity identification than NMR or IR, it can be a quick quality control check.
Q3: I see unexpected peaks in the ¹H NMR spectrum of my this compound sample. What could they be?
A3: Unexpected peaks could be due to several reasons:
-
Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., acetone, ethanol, ethyl acetate) are often present.
-
Starting Materials: Unreacted benzil or dibenzyl ketone will show characteristic peaks.
-
Side Products: The presence of benzoin, a common precursor to benzil, could be a possibility. Refer to the data tables below to compare the chemical shifts of your unknown peaks with those of the potential impurities.
Q4: My IR spectrum shows a broad peak around 3400 cm⁻¹. Is my this compound sample impure?
A4: Yes, a broad peak in the 3200-3500 cm⁻¹ region is characteristic of an O-H stretch, which is not present in pure this compound. This peak strongly suggests the presence of an alcohol-containing impurity, most likely Benzoin .[1]
Q5: The color of my this compound is not a deep purple/black. What does this indicate?
A5: Pure this compound is a dark crystalline solid. A lighter color may suggest the presence of impurities that disrupt the extended conjugation of the molecule. The presence of yellowish starting materials like benzil could be a reason.
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Poor resolution/broad peaks | Sample concentration is too high. | Prepare a more dilute sample. |
| Solid particles in the NMR tube. | Filter the sample solution before transferring it to the NMR tube. | |
| Poor shimming. | Re-shim the spectrometer. | |
| Unexpected peaks present | Contamination with residual solvent or impurities. | Cross-reference the unexpected peaks with the chemical shift tables for common solvents and potential impurities (see tables below). |
| Presence of water. | Ensure deuterated solvents are dry. A broad singlet around 1.5-2.5 ppm in CDCl₃ can indicate water. | |
| Peaks for -OH or -NH protons suspected | To confirm the presence of exchangeable protons. | Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. Peaks corresponding to -OH or -NH protons will disappear or decrease in intensity.[2] |
IR Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Broad, sloping baseline | Poor sample preparation (KBr pellet). | Grind the sample and KBr mixture more thoroughly to ensure a fine, homogenous powder. |
| Water in the KBr. | Dry the KBr in an oven before use. | |
| No sharp peaks | Sample is not crystalline or is amorphous. | Recrystallize the sample. |
| Unexpected peaks | Presence of impurities. | Compare the spectrum with the reference spectra of this compound and potential impurities. Pay close attention to the carbonyl and hydroxyl regions. |
UV-Vis Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Absorbance is too high (> 2) | The sample solution is too concentrated. | Dilute the sample solution and re-measure. |
| Inconsistent readings | Cuvette is dirty or scratched. | Clean the cuvette thoroughly or use a new one. |
| Air bubbles in the cuvette. | Gently tap the cuvette to dislodge any air bubbles. | |
| Unexpected absorption maxima | Presence of an impurity that absorbs in the UV-Vis range. | Compare the spectrum to a reference spectrum of pure this compound. |
Data Presentation
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Aromatic Protons | Other Protons |
| This compound | 7.15 - 7.50 (m) | - |
| Benzil | 7.50 - 8.10 (m) | - |
| Dibenzyl ketone | 7.20 - 7.40 (m, 10H) | 3.70 (s, 4H) |
| Benzoin | 7.20 - 7.95 (m, 10H) | 5.95 (s, 1H, CH-OH), 4.55 (s, 1H, OH) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Carbonyl Carbon(s) | Aromatic Carbons | Other Carbons |
| This compound | ~200.5 | 125.3, 127.5, 128.0, 128.1, 128.8, 129.2, 130.3, 133.0, 154.2 | - |
| Benzil | ~194.5 | 128.5, 129.2, 133.0, 134.5 | - |
| Dibenzyl ketone | ~206.0 | 127.0, 128.8, 129.5, 134.5 | 45.5 (CH₂) |
| Benzoin | ~199.0 | 127.8, 128.6, 128.7, 129.2, 133.6, 134.0, 139.1 | 76.3 (CH-OH) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch | Other Key Peaks |
| This compound | ~1710 | - | ~1600 (C=C aromatic) |
| Benzil | ~1680 | - | ~1600 (C=C aromatic) |
| Dibenzyl ketone | ~1715 | - | ~1600 (C=C aromatic) |
| Benzoin | ~1680 | ~3400 (broad) | ~1600 (C=C aromatic) |
Table 4: UV-Vis Spectroscopic Data (in CH₂Cl₂)
| Compound | λmax (nm) |
| This compound | ~330 and ~510 |
| Benzil | ~260 |
| Dibenzyl ketone | ~258 |
| Benzoin | ~247 |
Experimental Protocols
NMR Sample Preparation (Solid Sample)
-
Weigh 5-10 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl or sonicate the vial to completely dissolve the sample.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
IR Sample Preparation (KBr Pellet Method)
-
Place a small amount of dry potassium bromide (KBr) powder in a mortar and pestle and grind it to a fine powder.
-
Add a very small amount (1-2 mg) of the this compound sample to the KBr. The sample to KBr ratio should be approximately 1:100.
-
Grind the mixture thoroughly for several minutes until it is a fine, homogenous powder.
-
Transfer a small amount of the mixture to a pellet press.
-
Apply pressure to the press to form a thin, transparent pellet.
-
Carefully remove the pellet and place it in the sample holder of the IR spectrometer.
UV-Vis Sample Preparation (Solution)
-
Prepare a stock solution of the this compound sample in a spectroscopic grade solvent (e.g., dichloromethane or chloroform) of a known concentration.
-
Dilute the stock solution to prepare a sample with an expected absorbance between 0.2 and 1.0. A concentration of approximately 10⁻⁵ M is a good starting point.
-
Fill a clean quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution, then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
Visualizations
Caption: Workflow for identifying impurities in this compound.
Caption: Logic diagram for troubleshooting unexpected peaks in spectra.
References
Recrystallization solvents for Tetraphenylcyclopentadienone purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of tetraphenylcyclopentadienone by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My this compound product won't crystallize after cooling. What should I do?
A1: Failure to crystallize is a common issue that can be resolved through several techniques:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the cooled solution. This provides a template for further crystallization.
-
-
Insufficient Concentration: It's possible that too much solvent was added, making the solution too dilute for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2]
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. If the above methods fail, it may be necessary to remove the solvent and attempt recrystallization with a different solvent system.
Q2: My product "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent.
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.
-
Vigorous Stirring: As the solution cools and the oil begins to form again, stir vigorously. This can break up the oil into smaller droplets, which may then solidify into crystals.[3]
-
Adjust Solvent System: If the problem persists, the solvent system may be unsuitable. Consider a solvent with a lower boiling point or a different polarity.
Q3: The recovered yield of my purified this compound is very low. What are the possible causes?
A3: Low recovery can be attributed to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[1] Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step, this will lead to product loss. Ensure the funnel and receiving flask are pre-heated. If crystals do form, they can be redissolved by washing with a small amount of hot solvent.[3]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath can be used after the solution has cooled to room temperature.[4][5]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use ice-cold solvent for washing.[4]
Q4: My purified this compound is still colored/impure after recrystallization. What went wrong?
A4: The deep purple to black color is characteristic of this compound; however, brownish or other off-colors may indicate impurities.[6][7][8]
-
Insoluble Impurities: If colored impurities are insoluble in the hot recrystallization solvent, they should be removed by hot gravity filtration.
-
Soluble Impurities: If colored impurities are soluble, they may require treatment with activated carbon (charcoal). Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[3] Be aware that using too much charcoal can also remove some of your desired product.
-
Inappropriate Solvent Choice: The chosen solvent may not be effective at leaving the specific impurities behind in the mother liquor. A different solvent system may be necessary.
Experimental Protocols
Recrystallization of this compound using Ethanol/Toluene
This protocol is a common method for the purification of this compound.[1][9]
Materials:
-
Crude this compound
-
95% Ethanol
-
Toluene
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Prepare a 1:1 (v/v) mixture of 95% ethanol and toluene.
-
Add a small amount of the solvent mixture to the flask, just enough to cover the solid.
-
Gently heat the mixture to its boiling point while stirring.
-
Continue adding the hot solvent mixture in small portions until the this compound is completely dissolved. Note that the crystals may dissolve slowly.[1][9] Avoid adding a large excess of solvent.
-
If the solution contains insoluble impurities, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. The deep purple crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.[4]
-
Allow the crystals to dry completely. The melting point of pure this compound is in the range of 219-222 °C.[7][10]
Recrystallization of this compound using Triethylene Glycol
This method is suitable for cases where the product is particularly impure.[4]
Materials:
-
Crude this compound
-
Triethylene glycol
-
Reaction tube or small flask
-
Heating source capable of reaching 220 °C
-
Stirring rod
-
Methanol (for washing)
Procedure:
-
Place the impure this compound in a reaction tube or a small flask.
-
Add a minimal amount of triethylene glycol.
-
Heat the mixture with stirring to approximately 220 °C to dissolve the solid.
-
Allow the solution to cool slowly to room temperature for crystallization to occur.
-
Once cooled, add methanol to the mixture and cool further in an ice bath.
-
Collect the crystals by filtration.
-
Wash the collected crystals with cold methanol until the washings are no longer brown, but purple-pink.
Data Presentation
| Solvent System | Boiling Point (°C) | Key Characteristics |
| 95% Ethanol / Toluene (1:1) | ~78-111 | A commonly used mixed solvent system. Good for general purification.[1][9] |
| Ethanol / Benzene | ~78-80 | Another effective mixed solvent system.[10] |
| Triethylene Glycol | 288 | A high-boiling point solvent, useful for recrystallizing from highly impure mixtures.[4] |
| Dichloromethane (DCM) | 39.6 | This compound is soluble in DCM, making it useful for techniques like TLC, but less ideal for recrystallization due to its high volatility and solvency.[11] |
Visualization
Logical Workflow for Recrystallization Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent for this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recrystallization [wiredchemist.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 479-33-4 [chemicalbook.com]
- 8. This compound CAS#: 479-33-4 [m.chemicalbook.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Avoiding side reactions in Diels-Alder reactions with Tetraphenylcyclopentadienone
Welcome to the technical support center for Diels-Alder reactions involving tetraphenylcyclopentadienone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Diels-Alder reactions with this compound?
A1: The most prevalent side reaction is the oxidative degradation of this compound at elevated temperatures in the presence of oxygen. This can lead to the formation of byproducts such as (Z)-diacylstilbenes and α-pyrones, which can complicate purification and reduce the yield of the desired adduct. Another potential side reaction, particularly with dienophiles like maleimides, is the thermal dimerization of the dienophile itself.
Q2: My reaction is complete, but I am having trouble with the decarbonylation of the initial adduct. What should I do?
A2: The cheletropic extrusion of carbon monoxide from the initial Diels-Alder adduct is a thermally driven process. If you are observing the presence of the bridged intermediate, it is likely that the reaction has not been heated at a sufficiently high temperature or for a long enough duration. Increasing the reaction temperature or prolonging the heating time should facilitate the decarbonylation to yield the final aromatic product. The loss of carbon monoxide is generally irreversible and leads to a more stable aromatic system, providing a strong thermodynamic driving force.[1]
Q3: Is it necessary to run these reactions under an inert atmosphere?
A3: While not always strictly necessary for all dienophiles and conditions, using an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially when high temperatures and long reaction times are required. This will significantly minimize the risk of oxidative degradation of the this compound, leading to a cleaner reaction profile and a higher yield of the desired product.
Q4: Can a retro-Diels-Alder reaction occur with the products of these reactions?
A4: A retro-Diels-Alder reaction is the reverse of the cycloaddition and is favored at high temperatures. However, for most Diels-Alder adducts of this compound, the subsequent irreversible loss of carbon monoxide to form a stable aromatic ring makes the retro-Diels-Alder reaction of the final product thermodynamically unfavorable under typical reaction conditions. The initial adduct, before decarbonylation, could potentially undergo a retro-Diels-Alder reaction if the reaction temperature is high enough to favor the reverse reaction over the forward reaction and decarbonylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of colored impurities. | Oxidative degradation of this compound due to high temperatures in the presence of oxygen. | 1. Run the reaction under an inert atmosphere (Nitrogen or Argon). 2. Degas the solvent before use. 3. Optimize the reaction temperature and time to the minimum required for complete conversion. |
| Presence of a significant amount of unreacted starting materials. | 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Poor choice of solvent. | 1. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 2. Increase the reaction time. 3. Use a higher boiling point solvent such as diphenyl ether or benzophenone for high-temperature reactions.[2] |
| The reaction mixture remains purple even after prolonged heating. | The Diels-Alder reaction has not occurred or is proceeding very slowly. | 1. Confirm the reactivity of your dienophile. Electron-poor dienophiles generally react faster. 2. Increase the reaction temperature. For very unreactive dienophiles, neat reaction conditions at high temperatures may be necessary.[3] |
| Formation of multiple products that are difficult to separate. | 1. Dimerization of the dienophile. 2. Formation of both the initial adduct and the decarbonylated product. 3. Oxidative degradation products. | 1. Use a dienophile that is less prone to dimerization under the reaction conditions. 2. Ensure sufficient heating to drive the decarbonylation to completion. 3. Purify the product using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate).[4] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Diels-Alder reaction of this compound with various dienophiles. Note that yields can be highly dependent on the specific reaction setup and purification method.
| Dienophile | Solvent | Temperature (°C) | Time | Yield of Final Product (%) | Notes |
| Benzyne (from Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate) | Dichloromethane | Room Temperature | 30 min | 86 | Reaction is performed under a nitrogen atmosphere.[4] |
| Diphenylacetylene | Benzophenone | ~300 | 45 min | 84 | High-boiling solvent used to facilitate the high reaction temperature.[2] |
| Diphenylacetylene | Silicone Oil | Boiling | 10 min | Not specified | Excess dienophile is used to drive the reaction to completion.[5] |
| Dimethyl acetylenedicarboxylate | Nitrobenzene | Reflux | Not specified | Not specified | The reaction progress is monitored by the color change from purple to tan.[3] |
| N-phenylmaleimide | n-Butanol | 120 | 1.5 h | 88 | The reaction is monitored by the disappearance of the purple color of this compound. |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetraphenylnaphthalene via a Benzyne Intermediate[4]
-
Reaction Setup: Under a nitrogen atmosphere, add this compound (1.54 g, 4.0 mmol) to a solution of phenyl[2-(trimethylsilyl)phenyl]iodonium triflate (402 mg, 0.80 mmol) in dichloromethane (10 mL).
-
Initiation: Cool the reaction mixture to 0 °C and add tetrabutylammonium fluoride (TBAF) (ca. 1 mol/L solution in Tetrahydrofuran, 0.96 mL, 0.96 mmol).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction by TLC (ethyl acetate:hexane = 1:99).
-
Work-up: Quench the reaction with water and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate:hexane = 1:99) to yield 1,2,3,4-tetraphenylnaphthalene as a white solid.
Protocol 2: Synthesis of Hexaphenylbenzene[2]
-
Reaction Setup: In a 100-mL round-bottom flask, melt benzophenone (40 g) over a flame. Introduce this compound (8.0 g, 0.021 mole) and diphenylacetylene (8.0 g, 0.043 mole) through a paper cone.
-
Reaction: Attach an air condenser and heat the mixture to a brisk reflux (liquid temperature of 301–303 °C) using a microburner. The purple color will fade and the solution will turn reddish-brown within 25-30 minutes. Continue heating for approximately 45 minutes.
-
Work-up: Remove the heat and add diphenyl ether (8 mL) to prevent the solidification of benzophenone. Allow the solution to cool to room temperature to crystallize the product.
-
Purification: Collect the crystals by filtration and wash with benzene to remove the solvent. The product can be recrystallized from diphenyl ether.
Protocol 3: Synthesis of Dimethyl Tetraphenylphthalate[3]
-
Reaction Setup: In a reaction tube, combine this compound (100 mg), dimethyl acetylenedicarboxylate (0.1 mL), and nitrobenzene (1 mL) with a boiling stick.
-
Reaction: Heat the mixture to reflux until the purple solution turns a tan color.
-
Work-up: Allow the solution to cool until it is warm to the touch, then stir in 3 mL of ethanol.
-
Purification: Place the mixture in an ice bath to induce crystallization. Collect the resulting solid by vacuum filtration and wash with ethanol.
Visualizations
Caption: General experimental workflow for Diels-Alder reactions.
Caption: Desired vs. side reaction pathways.
Caption: Troubleshooting decision-making flow.
References
Tetraphenylcyclopentadienone stability under high-temperature reaction conditions
Technical Support Center: Tetraphenylcyclopentadienone
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the stability of this compound under high-temperature reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
A: this compound is a relatively stable crystalline solid, with a melting point in the range of 217-222°C.[1][2][3] It is stable under standard ambient conditions and can be handled in the air for routine procedures. However, its stability becomes a concern at elevated temperatures, particularly in the presence of oxygen or other reactive species.
Q2: My reaction involving this compound is conducted at high temperatures (~300°C). What are the primary stability concerns?
A: At temperatures significantly above its melting point, such as those used in the synthesis of hexaphenylbenzene (around 300-303°C), two main processes can occur[4]:
-
Desired Reaction: It can act as a diene in Diels-Alder reactions. A common application is the reaction with an alkyne like diphenylacetylene to form hexaphenylbenzene. This reaction involves the extrusion of carbon monoxide (CO), leading to a color change from deep purple to brown or tan.[4][5][6]
-
Thermal Oxidation: If the reaction is not conducted under an inert atmosphere, this compound can react with molecular oxygen. This thermal oxidation can lead to the formation of undesired side products, such as (Z)-diacylstilbenes and α-pyrones.[7][8]
Q3: The color of my reaction mixture changed from purple to brown. Does this indicate decomposition?
A: Not necessarily. In many high-temperature Diels-Alder reactions involving this compound, this color change is expected and indicates the progress of the desired reaction. The deep purple or black color of the starting material fades as it is consumed and converted into the Diels-Alder adduct, which then loses carbon monoxide.[4][9] For instance, during the synthesis of hexaphenylbenzene, the purple color typically fades to reddish-brown within 25-30 minutes at reflux (~300°C).[4]
Q4: What solvents are suitable for high-temperature reactions with this compound?
A: High-boiling, inert solvents are required. Benzophenone (boiling point ~306°C) is commonly used as a solvent for reactions requiring temperatures around 300°C, such as the synthesis of hexaphenylbenzene.[4] Other high-boiling solvents like diphenyl ether or silicone oil have also been utilized.[4][10] The choice of solvent should be based on the required reaction temperature and its inertness under the reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of the desired product (e.g., hexaphenylbenzene) | 1. Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy. 2. Poor Heat Transfer: On a larger scale, inefficient heating can lead to incomplete reactions.[4] 3. Impure Reactants: Contaminants in the this compound or the dienophile can inhibit the reaction. | 1. Verify Temperature: Ensure the reaction mixture reaches the required temperature (e.g., 301-303°C for hexaphenylbenzene synthesis).[4] 2. Improve Heating: For larger scales, use a suitable heating mantle and ensure vigorous reflux. Consider using a high-boiling solvent to improve heat transfer.[4] 3. Purify Reactants: Ensure the purity of starting materials using standard techniques like recrystallization. |
| Formation of unexpected side products | 1. Presence of Oxygen: Reactions conducted without an inert atmosphere are prone to thermal oxidation, leading to byproducts like (Z)-diacylstilbenes and α-pyrones.[7][8] 2. Reaction with Solvent: The solvent may not be completely inert at the reaction temperature. | 1. Use Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation. Deaerate the solvent before use. 2. Select Appropriate Solvent: Use a proven high-boiling, non-reactive solvent like benzophenone or diphenyl ether.[4] |
| Reaction mixture solidifies upon cooling | 1. High-Melting Point Solvent: Solvents like benzophenone (m.p. ~48°C) will solidify at room temperature.[4] 2. Product Crystallization: The desired product may be crystallizing out of the solution. | 1. Solvent Modification: Add a small amount of a solvent with a lower freezing point, such as diphenyl ether, to the hot reaction mixture to prevent the primary solvent from solidifying.[4] 2. Reheat and Isolate: Gently reheat the mixture to redissolve the solids, then allow for controlled crystallization to isolate the product. |
Quantitative Data
| Compound | Property | Value | Reference |
| This compound | Melting Point | 217-222 °C | [1][2][3][11] |
| This compound | Appearance | Dark purple to black crystalline solid | [1][11] |
| Hexaphenylbenzene Synthesis | Reaction Temperature | 301-303 °C (in refluxing benzophenone) | [4] |
| Hexaphenylbenzene | Melting Point | 454-456 °C (sealed capillary) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure is an aldol condensation reaction between benzil and dibenzyl ketone.[1][11]
Materials:
-
Benzil
-
Dibenzyl ketone
-
Triethylene glycol
-
40% solution of benzyltrimethylammonium hydroxide in methanol
Procedure:
-
In a 250-mL Erlenmeyer flask, combine 21 g of benzil, 21 g of dibenzyl ketone, and 100 mL of triethylene glycol.
-
Heat the mixture with a free flame until all solids have dissolved.
-
Adjust the temperature of the reaction mixture to 100°C.
-
Add a 10-mL portion of a 40% solution of benzyltrimethylammonium hydroxide in methanol and swirl once to mix.
-
The liquid will set to a stiff paste of purple crystals within 15–20 seconds, and the temperature will rise to about 115°C.
-
Once the temperature drops to 80°C, cool the mixture and add 50 mL of methanol to thin the paste.
-
Collect the product by suction filtration and wash with methanol until the filtrate is purple, not brown. The typical yield is 33-36 g.
Protocol 2: Synthesis of Hexaphenylbenzene (High-Temperature Diels-Alder)
This procedure demonstrates a Diels-Alder reaction at high temperature using benzophenone as a solvent.[4]
Materials:
-
This compound (8.0 g, 0.021 mole)
-
Diphenylacetylene (8.0 g, 0.043 mole)
-
Benzophenone (40 g)
-
Diphenyl ether (8 mL)
-
Benzene (for washing)
Procedure:
-
In a 100-mL round-bottom flask, melt 40 g of benzophenone over a free flame.
-
Introduce 8.0 g of this compound and 8.0 g of diphenylacetylene.
-
Attach an air condenser and heat the mixture over a microburner to achieve brisk reflux (liquid phase temperature of 301–303°C).
-
Observe the evolution of carbon monoxide. The purple color should begin to fade in 15–20 minutes, changing to reddish-brown in 25–30 minutes.
-
Continue heating for about 45 minutes, or until no further lightening in color is observed.
-
Remove the heat and add 8 mL of diphenyl ether to prevent the benzophenone from solidifying upon cooling.
-
Reheat to bring any separated crystals back into solution, then allow the solution to cool to room temperature for crystallization.
-
Collect the product by filtration and wash with benzene to remove the solvent. The expected yield is approximately 9.4 g (84%).
Visualizations
Caption: Experimental workflow for the synthesis of hexaphenylbenzene.
Caption: Reaction pathways of this compound at high temperatures.
Caption: Troubleshooting flowchart for high-temperature reactions.
References
- 1. This compound | 479-33-4 [chemicalbook.com]
- 2. 479-33-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 138540250 [thermofisher.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ipl.org [ipl.org]
- 6. This compound Reaction Lab Report | ipl.org [ipl.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. youtube.com [youtube.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring Tetraphenylcyclopentadienone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the progress of Tetraphenylcyclopentadienone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for monitoring the progress of this compound synthesis?
A1: The synthesis of this compound, a deep purple crystalline solid, is typically monitored using Thin-Layer Chromatography (TLC).[1][2] This technique allows for the rapid and qualitative assessment of the consumption of starting materials (benzil and dibenzyl ketone) and the formation of the product.[1][3] Additionally, UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for more quantitative analysis of the reaction kinetics and to ensure the structural integrity of the final product.[4][5][6]
Q2: What is the visual indicator of a successful reaction?
A2: A key visual cue for the progress of the reaction is a distinct color change. The reaction mixture will typically turn a deep purple, indicating the formation of the highly conjugated this compound product.[2][7][8]
Q3: How can I be certain the reaction has gone to completion?
A3: The reaction is considered complete when the limiting starting material is no longer visible on the TLC plate.[9] By spotting the reaction mixture alongside the starting materials, you can visually track the disappearance of the reactants and the appearance of the product spot.
Troubleshooting Guides
Issue 1: The reaction mixture has not turned purple.
-
Possible Cause: The basic catalyst (e.g., potassium hydroxide) may not have been added or is not potent enough to initiate the aldol condensation.
-
Troubleshooting Steps:
-
Verify that the catalyst was added to the reaction mixture.
-
Ensure the catalyst has not degraded. For example, solid potassium hydroxide can absorb atmospheric moisture and lose its effectiveness.[10]
-
If using a solution of the catalyst, confirm its concentration is correct.
-
Issue 2: The TLC plate shows the presence of starting materials after the recommended reaction time.
-
Possible Cause: The reaction may be proceeding slowly due to insufficient heating or catalyst concentration. It is also possible that the reaction has not reached completion.[11]
-
Troubleshooting Steps:
-
Ensure the reaction is being heated to the appropriate temperature, typically reflux in ethanol.[10]
-
Consider extending the reaction time and continue monitoring by TLC every 15-30 minutes.
-
If the reaction appears stalled, a small, additional portion of the catalyst may be carefully added.
-
Issue 3: The TLC plate shows multiple spots in the product lane.
-
Possible Cause: This could indicate the presence of unreacted starting materials, intermediate products of the double aldol condensation, or the formation of side products.[11]
-
Troubleshooting Steps:
-
Compare the Rf values of the spots with those of the starting materials (benzil and dibenzyl ketone) to identify any unreacted components.
-
Side reactions can occur under strongly basic conditions.[11] Purification of the product through recrystallization will be necessary to isolate the desired this compound.[10]
-
Data Presentation
Table 1: Typical Rf Values for TLC Monitoring
| Compound | Typical Rf Value (2:1 Dichloromethane:Hexanes) |
| Benzil | 0.56 |
| 1,3-Diphenylacetone (Dibenzyl Ketone) | 0.63 |
| This compound | 0.21 |
Note: Rf values are dependent on the specific TLC plate, solvent system, and experimental conditions and should be considered approximate.[1]
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., 2:1 dichloromethane:hexanes) to a developing chamber to a depth of about 0.5 cm.[1] Place a piece of filter paper in the chamber to ensure a saturated atmosphere. Cover the chamber.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for the starting material mixture, a co-spot, and the reaction mixture.
-
Using separate capillary tubes, spot a small amount of a solution of the starting materials (benzil and dibenzyl ketone) in a suitable solvent on the first lane.
-
Carefully withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the third lane.
-
On the middle (co-spot) lane, first spot the starting material mixture, and then carefully spot the reaction mixture directly on top of it.
-
Develop the Plate: Place the spotted TLC plate in the developing chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. The highly conjugated this compound product will be visible as a dark spot.[12] The starting materials may also be UV active.
-
Analyze the Results: Compare the spots. The reaction is progressing if the spots corresponding to the starting materials decrease in intensity while the spot for the product increases. The reaction is complete when the starting material spots are no longer visible in the reaction mixture lane.
Protocol 2: Monitoring Reaction Kinetics by UV-Visible Spectroscopy
-
Determine the λmax: Dissolve a small, pure sample of this compound in a suitable solvent (e.g., dichloromethane) and obtain its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). This is expected to be around 510 nm.[13]
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations of pure this compound and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.
-
Monitor the Reaction: At regular time intervals, withdraw a small, accurately measured aliquot from the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by rapid cooling and neutralization of the base).
-
Dilute the aliquot with the chosen solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted aliquot at the λmax.
-
Use the calibration curve to determine the concentration of this compound at each time point.
-
Plot the concentration of the product versus time to obtain the reaction kinetic profile.
Protocol 3: Monitoring Reaction Progress by ¹H NMR Spectroscopy
-
Obtain Reference Spectra: Acquire ¹H NMR spectra of the starting materials (benzil and dibenzyl ketone) and the pure product (this compound) in a deuterated solvent (e.g., CDCl₃).
-
Prepare the Reaction Sample: At various time points, withdraw a small aliquot from the reaction mixture.
-
Quench the reaction and remove the solvent. Dissolve the residue in the deuterated solvent.
-
Acquire the Spectrum: Obtain the ¹H NMR spectrum of the reaction mixture aliquot.
-
Analyze the Spectrum: Compare the spectrum of the reaction mixture to the reference spectra. Monitor the disappearance of characteristic peaks of the starting materials and the appearance of the characteristic aromatic proton signals of this compound (typically in the range of 6.8-7.5 ppm).[14] The integration of these signals can be used to determine the relative concentrations of reactants and product.
Mandatory Visualization
Caption: Workflow for monitoring the synthesis via TLC.
Caption: Troubleshooting guide for common synthesis issues.
References
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. This compound - 430 Words | 123 Help Me [123helpme.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. csub.edu [csub.edu]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
Challenges in the scale-up of Tetraphenylcyclopentadienone production
Technical Support Center: Tetraphenylcyclopentadienone Production
This center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support researchers, scientists, and drug development professionals in addressing the challenges associated with the scale-up of this compound (also known as tetracyclone) production.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction for synthesizing this compound? A1: The standard synthesis method is a base-catalyzed double aldol condensation between benzil and dibenzyl ketone (1,3-diphenylacetone).[1][2][3]
Q2: Why is this compound a dark purple/black color? A2: The deep color is due to the highly conjugated system of pi electrons within the molecule, which absorbs energy in the visible region of the electromagnetic spectrum.[4]
Q3: What are the primary safety concerns when handling the reagents? A3: Potassium hydroxide (KOH) is corrosive and should be handled with care. Bases like Triton B (benzyltrimethylammonium hydroxide) are also hazardous and should be used in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][5] Always conduct a thorough risk assessment before beginning the procedure.[6]
Q4: Why is a base like Triton B or KOH used in the reaction? A4: A strong base is required to deprotonate the dibenzyl ketone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbons of benzil, which initiates the aldol condensation.[7][8]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis and scale-up of this compound.
Q1: My yield of this compound is significantly lower than expected. What are the common causes? A1: Low yields during scale-up can stem from several factors:
-
Inefficient Mixing and Heat Transfer: In larger vessels, it's harder to maintain a homogenous mixture and consistent temperature. This can lead to localized "hot spots" or poor reagent distribution, promoting side reactions.[9]
-
Improper Reaction Temperature: The reaction temperature is critical. The base should be added once the solution reaches approximately 100°C. Maintaining a temperature between 90-100°C is crucial until product crystals appear.[5]
-
Incorrect Reagent Stoichiometry or Purity: Ensure that benzil and dibenzyl ketone are used in a 1:1 molar ratio and that the starting materials are pure. Impurities in dibenzyl ketone can inhibit the reaction.[6]
-
Excess Recrystallization Solvent: Adding too much solvent during recrystallization can prevent the product from crystallizing, leading to low or no recovery. If excess solvent is added, it can be carefully boiled off to concentrate the solution.[4][5]
Q2: The final product has a low melting point and appears impure. How can I improve its purity? A2: Impurities often consist of unreacted starting materials or side-products from the aldol reaction.
-
Thorough Washing: After filtration, wash the crude product thoroughly with cold 95% ethanol until the filtrate runs clear and is no longer colored.[2][10] This helps remove soluble impurities.
-
Effective Recrystallization: The product can be effectively purified by recrystallization. A 1:1 mixture of 95% ethanol and toluene is a recommended solvent system.[4][5] The crude product should be dissolved in a minimum amount of the hot solvent mixture and allowed to cool slowly to form pure crystals.
-
Check Starting Material Purity: The purity of the final product is dependent on the purity of the starting materials. Ensure the benzil is free of benzoin and the dibenzyl ketone has a sharp melting point (around 34-35°C).[6][11]
Q3: The reaction mixture did not turn a deep purple color upon adding the base. What went wrong? A3: The immediate formation of a deep purple color indicates the rapid formation of the highly conjugated product.[10] A lack of color change suggests the reaction has not initiated.
-
Inactive Base: The base (e.g., KOH solution) may be old or have degraded. Prepare a fresh solution of the base in ethanol.
-
Low Temperature: The reaction requires sufficient thermal energy. Ensure the mixture of benzil and dibenzyl ketone is heated to near boiling before the dropwise addition of the base.[3][6]
-
Impure Reagents: Significant impurities in the starting materials can interfere with the reaction.
Q4: Crystallization is very slow or does not occur upon cooling. What should I do? A4: If crystals do not form readily, several techniques can be used to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If available, add a tiny crystal of pure this compound to the cooled solution to act as a seed for crystallization.
-
Solvent Evaporation: As mentioned previously, you may have used too much solvent. Carefully evaporate some of the solvent and allow the solution to cool again.[4]
-
Extended Cooling: Cool the mixture in an ice bath for a longer duration (e.g., 15-20 minutes) to maximize precipitation.[2]
Process Optimization & Data
Scaling up a reaction requires careful consideration of parameters that may not be significant at the lab bench scale.[12] The choice of methodology can impact reaction time, yield, and environmental footprint.
Table 1: Comparison of Synthetic Methodologies [3]
| Parameter | Conventional Heating | Microwave-Assisted Method |
| Reaction Time | 15 - 30 minutes | 1 - 2 minutes |
| Catalyst | Potassium Hydroxide (KOH) | KOH / Anthranilic Acid |
| Solvent | Ethanol | Polyethylene Glycol (PEG-400) |
| Typical Yield | 62% - 96% | ~82% |
| Temperature | Reflux (~78°C) | 150W Microwave Irradiation |
Detailed Experimental Protocol
This protocol is based on a conventional, robust procedure for the synthesis of this compound.[3][6]
Materials:
-
Benzil (0.1 mol)
-
1,3-Diphenylacetone (Dibenzyl Ketone) (0.1 mol)
-
95% Ethanol
-
Potassium Hydroxide (KOH)
Procedure:
-
Dissolution of Reactants: In a round-bottomed flask appropriately sized for the scale, combine benzil and 1,3-diphenylacetone. Add 95% ethanol (approx. 150 mL per 0.1 mol scale) and heat the mixture with stirring until all solids are dissolved.[3][6]
-
Preparation of Base: Separately, prepare a solution of KOH (approx. 3 g per 0.1 mol scale) in a small amount of 95% ethanol (approx. 15 mL).[6]
-
Initiation of Reaction: Fit the flask with a reflux condenser. Bring the reactant solution to a near-boil. Cautiously add the ethanolic KOH solution dropwise through the condenser. The mixture should immediately turn a deep purple color.[10]
-
Reflux: Once the initial frothing subsides, heat the mixture to a gentle reflux and maintain for 15 minutes.[6]
-
Crystallization and Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Subsequently, cool the flask in an ice bath to maximize crystallization.[2][10]
-
Filtration and Washing: Collect the dark crystalline product by vacuum filtration. Wash the crystals with several portions of cold 95% ethanol until the filtrate is colorless.[2]
-
Drying: Dry the purified product to obtain the final this compound. The expected melting point of the pure product is 219–220 °C.[6]
Process Visualizations
Diagram 1: Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Solved CH,C=0 + CH,C=0 Ç,Hs CH CH CH C,H,CH,N*(CH), OH- C=0 | Chegg.com [chegg.com]
- 12. primescholars.com [primescholars.com]
Removal of unreacted starting materials from Tetraphenylcyclopentadienone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from Tetraphenylcyclopentadienone.
Troubleshooting Guide
Issue: Unreacted Benzil and/or Dibenzyl Ketone Detected in the Final Product After Initial Precipitation and Washing.
This guide will help you diagnose and resolve common issues related to the purification of this compound, ensuring a high-purity final product.
Step 1: Assess the Purity of the Crude Product
Before attempting further purification, it is crucial to determine the level of contamination.
Recommended Action:
-
Thin-Layer Chromatography (TLC): This is the most effective method for visualizing the presence of starting materials and other impurities.
-
Stationary Phase: Silica gel plate.
-
Mobile Phase (Eluent): A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined experimentally, but a 7:3 or 8:2 hexane:ethyl acetate mixture is a good starting point.
-
Step 2: Optimize the Recrystallization Process
Recrystallization is the most common and often sufficient method for purifying this compound. If starting materials remain, the recrystallization process may need to be optimized.
Problem: The product is not crystallizing.
-
Possible Cause: Too much solvent was used.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding the solution with a small crystal of pure product can also promote proper crystallization.
Problem: The recrystallized product still contains starting materials.
-
Possible Cause: The chosen solvent system is not optimal for separating the product from the impurities.
-
Solution:
-
Select a different solvent system:
-
Perform a second recrystallization: A second recrystallization step is often sufficient to remove trace impurities.
-
Ensure slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the formation of purer crystals.
-
Step 3: Employ Column Chromatography for Difficult Separations
If recrystallization fails to yield a pure product, column chromatography is a powerful alternative for separating this compound from unreacted starting materials.
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through. Less polar compounds (like benzil and dibenzyl ketone) will travel down the column faster than more polar compounds (this compound).
Recommended Protocol:
-
Prepare the Column:
-
Stationary Phase: Silica gel.
-
Column Packing: Pack the column with a slurry of silica gel in a non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
-
-
Determine the Eluent System:
-
Use TLC to find a solvent system that gives the this compound an Rf value of approximately 0.25-0.35. This typically provides the best separation on a column.
-
A good starting eluent is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the compounds.
-
-
Load the Sample:
-
Dissolve the crude product in a minimum amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elute the Column:
-
Begin eluting with the low-polarity solvent system. The less polar starting materials (benzil and dibenzyl ketone) will elute first.
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the more polar this compound.
-
-
Collect and Analyze Fractions:
-
Collect the eluent in small fractions.
-
Analyze the fractions by TLC to determine which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Frequently Asked Questions (FAQs)
Q1: My crude this compound product appears pure by color, do I still need to purify it?
A1: While the deep purple color is characteristic of this compound, it does not guarantee the absence of colorless impurities like unreacted benzil or dibenzyl ketone. It is always recommended to assess the purity using a method like TLC and perform at least one recrystallization to ensure high-purity material for subsequent experiments.
Q2: I washed my crude product with cold ethanol, but it is still impure. What should I do next?
A2: Washing with a cold solvent is effective for removing surface impurities and residual solvent from the reaction. However, it is not a substitute for purification methods like recrystallization or column chromatography, which are necessary to remove co-precipitated or dissolved impurities. Proceed with an optimized recrystallization as described in the troubleshooting guide.
Q3: Can I use a solvent other than ethanol for the initial precipitation and washing?
A3: Cold methanol is also a suitable solvent for washing the crude product.[2] The key is to use a solvent in which the product has low solubility at low temperatures, while the impurities are more soluble.
Q4: How do I know if I have used too much solvent during recrystallization?
A4: If you have used too much solvent, you will see very few or no crystals forming upon cooling. A good recrystallization will show crystal formation beginning as the solution cools, with a significant yield of crystals once the solution has reached room temperature or has been cooled in an ice bath.
Q5: What is a "seed crystal" and how do I use it?
A5: A seed crystal is a small, pure crystal of your compound that can be added to a supersaturated solution to initiate crystallization. If your recrystallization is not starting, adding a tiny speck of pure this compound can provide a nucleation site for crystal growth.
Data Presentation
| Parameter | Recrystallization Solvent System 1 | Recrystallization Solvent System 2 | Column Chromatography Eluent (Starting Point) |
| Solvent(s) | 95% Ethanol / Toluene | Triethylene Glycol | Hexane / Ethyl Acetate |
| Ratio | 1:1 | N/A (single solvent) | 9:1 (can be varied) |
| Typical Application | General purification | For highly impure product | When recrystallization fails |
Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a 1:1 mixture of 95% ethanol and toluene. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Deep purple crystals of this compound should start to form. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark spots for your crude product, pure starting materials (if available), and the co-spot (a spot of the crude mixture on top of a spot of the starting material).
-
Spotting: Dissolve a small amount of each sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot the samples onto the prepared line on the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 8:2 hexane:ethyl acetate). The solvent level should be below the spotted line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them with a pencil.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The presence of spots in your crude product lane that correspond to the Rf values of the starting materials indicates impurity.
Visualizations
Caption: Workflow for the purification of this compound.
References
Effect of base catalyst on Tetraphenylcyclopentadienone synthesis yield
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of tetraphenylcyclopentadienone. It addresses common issues related to the use of base catalysts and their effect on reaction yield, presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base catalyst in the synthesis of this compound?
A1: The synthesis of this compound from benzil and 1,3-diphenylacetone (dibenzyl ketone) is a double aldol condensation reaction.[1][2][3] The base catalyst, typically potassium hydroxide (KOH), is crucial for deprotonating the alpha-carbon of the dibenzyl ketone to form an enolate ion.[4][5] This enolate then acts as a nucleophile, attacking the carbonyl carbons of benzil, leading to the formation of the five-membered ring structure of the final product after a series of condensation and dehydration steps.[6]
Q2: Which base catalysts are commonly used, and how do they compare?
A2: Potassium hydroxide (KOH) is the most common and cost-effective base catalyst used for this synthesis, often yielding good results.[2][7] Benzyltrimethylammonium hydroxide (Triton B) is another effective but more expensive catalyst, which is soluble in organic solvents and can be used in different solvent systems like triethylene glycol.[1][8] While a direct quantitative comparison is dependent on the specific reaction conditions, both can lead to high yields. Some literature also mentions the use of sodium hydroxide (NaOH), though KOH is generally preferred in alcoholic solvents due to its higher solubility.
Q3: What kind of yields can I expect from this synthesis?
A3: The reported yields for the synthesis of this compound can vary significantly based on the chosen methodology and reaction conditions. Conventional methods using potassium hydroxide in ethanol can produce yields ranging from 62% to as high as 96%.[2][9] Microwave-assisted synthesis, a greener alternative, has been reported to yield around 82% in a much shorter reaction time.[9]
Q4: What are the visual cues for a successful reaction?
A4: A key visual indicator of a successful reaction is a rapid color change. Upon addition of the base catalyst to the heated solution of benzil and dibenzyl ketone in ethanol, the mixture should quickly turn a deep purple or black color.[10] The formation of a dark crystalline precipitate upon cooling is also a positive sign of product formation.[11]
Q5: Can the product be purified if the initial yield is impure?
A5: Yes, the crude product can be purified by recrystallization. Common solvent systems for recrystallization include a mixture of ethanol and benzene, triethylene glycol, or a 1:1 mixture of 95% ethanol and toluene.[2][7][8] The choice of solvent may depend on the scale of the reaction and the suspected impurities.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Impure Reactants | Ensure that the benzil used is free of benzoin, as this can interfere with the reaction. The dibenzyl ketone should also be of high purity.[2] |
| Inactive Catalyst | Potassium hydroxide (KOH) is hygroscopic and can absorb moisture from the air, reducing its effectiveness. Use fresh, dry KOH pellets or powder.[7] |
| Insufficient Base | Ensure the correct molar ratio of the base catalyst is used. Too little base will result in an incomplete reaction. |
| Low Reaction Temperature | The reaction mixture should be heated to reflux (around 78°C in ethanol) to ensure the reaction proceeds at an adequate rate.[1] |
| Poor Solubility of Reactants | Ensure that the benzil and dibenzyl ketone are fully dissolved in the hot solvent before adding the base catalyst.[2] |
| Product Loss During Workup | The fine crystalline product can be lost during vacuum filtration. Ensure the filter paper is properly seated and wash the crystals with minimal amounts of ice-cold solvent to avoid dissolving the product.[6] |
Issue 2: The reaction mixture did not turn deep purple/black upon addition of the catalyst.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | As mentioned above, the KOH may be inactive due to moisture absorption. |
| Low Temperature | If the reaction mixture is not sufficiently heated, the initial reaction rate may be too slow to observe a rapid color change. Ensure the solution is near boiling before adding the catalyst.[2] |
| Incorrect Reagents | Verify that the correct starting materials (benzil and 1,3-diphenylacetone) were used in the correct stoichiometry. |
Issue 3: The final product has a low melting point.
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | A low or broad melting point range indicates the presence of impurities, which could include unreacted starting materials or side products. |
| Purification | Recrystallize the crude product from a suitable solvent system to improve its purity and obtain a sharp melting point, which should be around 219-220°C.[2][3] |
Quantitative Data Summary
The following tables summarize quantitative data from various reported experimental protocols.
Table 1: Comparison of Synthesis Methodologies
| Parameter | Conventional Method | Microwave-Assisted Method |
| Catalyst | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) / Anthranilic Acid |
| Solvent | Ethanol | Polyethylene Glycol (PEG-400) or Ethanol |
| Reaction Time | 15 - 30 minutes | 1 - 2 minutes |
| Temperature | Reflux (approx. 78°C) | Microwave irradiation at 150W |
| Yield | 62% - 96%[2][9] | 82%[9] |
Table 2: Example Reagent Quantities for Conventional Synthesis
| Reagent | Molar Amount | Mass/Volume |
| Benzil | 0.1 mol | 21 g |
| 1,3-Diphenylacetone | 0.1 mol | 21 g |
| 95% Ethanol (solvent) | - | 150 mL |
| Potassium Hydroxide | - | 3 g |
| Ethanol (for KOH solution) | - | 15 mL |
| Data sourced from Organic Syntheses procedure.[2] |
Experimental Protocols
Protocol 1: Conventional Synthesis using Potassium Hydroxide
This protocol is adapted from a procedure in Organic Syntheses.[2]
-
Dissolution of Reactants: In a 500 mL round-bottomed flask, dissolve 21 g (0.1 mole) of benzil and 21 g (0.1 mole) of dibenzyl ketone in 150 mL of hot 95% ethanol.
-
Reaction Setup: Fit the flask with a reflux condenser and heat the solution until it is near its boiling point.
-
Catalyst Addition: Slowly add a solution of 3 g of potassium hydroxide in 15 mL of 95% ethanol through the condenser.
-
Reflux: Once any initial frothing has subsided, reflux the mixture for 15-30 minutes.
-
Crystallization: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the dark product.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with three small portions of ice-cold 95% ethanol.
-
Drying: Dry the product to obtain this compound. The expected yield is 35-37 g (91-96%).
Protocol 2: Synthesis using Benzyltrimethylammonium Hydroxide (Triton B)
This protocol is a microscale procedure.[8]
-
Reactant Mixture: In a reaction tube, combine 42 mg of pure benzil, 42 mg of 1,3-diphenylacetone, and 0.4 mL of triethylene glycol.
-
Heating: Heat the mixture until the benzil is completely dissolved, then adjust the temperature to 100°C.
-
Catalyst Addition: Add 0.20 mL of a 40% solution of benzyltrimethylammonium hydroxide in methanol (Triton B) to the solution.
-
Crystallization: Stir the mixture to mix. Crystallization should begin within 10-20 seconds.
-
Cooling and Isolation: Allow the mixture to cool to near room temperature, then cool it further in cold water. Add 0.5 mL of methanol and collect the product by removing the solvent with a Pasteur pipette or by filtration.
-
Washing: Wash the crystals with cold methanol until the washings are no longer brown.
Visualizations
Caption: Base-catalyzed aldol condensation mechanism for this compound synthesis.
Caption: Conventional experimental workflow for this compound synthesis.
References
- 1. scribd.com [scribd.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. bec.uac.bj [bec.uac.bj]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Preventing Oligomeric Byproduct Formation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of oligomeric byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of oligomeric byproduct formation in my protein preparation?
A1: Oligomeric byproduct formation, often seen as protein aggregation, is a complex issue stemming from factors that disrupt protein stability. Key causes include:
-
Environmental Stress: Non-optimal conditions such as pH, temperature, and pressure can induce local or global conformational changes, exposing hydrophobic regions that lead to aggregation.[1][2]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations promotes intermolecular interactions and the formation of oligomers.[1][3]
-
Primary Structure: The amino acid sequence itself plays a crucial role. The presence of aggregation-prone hydrophobic residues can significantly increase the tendency to form oligomers.[1]
-
Post-Translational Modifications: Modifications like deamidation and oxidation can alter a protein's structure and stability, leading to aggregation.[1] Glycosylation patterns can also influence aggregation by affecting conformational stability.[1]
-
Buffer Composition: The type and concentration of buffer salts can influence protein stability. Some buffer ions can bind to the protein surface, reducing its net charge and leading to aggregation.[4][5]
-
Redox Environment: For proteins with cysteine residues, an oxidizing environment can lead to the formation of incorrect disulfide bonds, causing aggregation. Conversely, for proteins requiring disulfide bonds for stability, a reducing environment can be detrimental.[3]
Q2: I'm observing oligomers during my peptide synthesis. What are the common causes?
A2: Oligomerization during solid-phase peptide synthesis (SPPS) can be caused by several factors:
-
Amino Acid Properties: Certain amino acids are more prone to side reactions that can lead to byproduct formation. For example, aspartic acid can form aspartimide, which can be a starting point for side reactions.[6][7]
-
Coupling Conditions: Inefficient coupling can lead to deletion sequences, while prolonged coupling times can increase the risk of racemization and other side reactions.[8] The choice of coupling reagents is also critical.[8]
-
Protecting Groups: Incomplete deprotection or migration of protecting groups can lead to the formation of impurities.[7]
-
Resin and Linker: The choice of resin and linker can influence the efficiency of the synthesis and the cleavage of the final peptide, potentially leading to byproduct formation.[7]
-
Cleavage Cocktail: The composition of the cleavage cocktail is crucial to prevent side reactions with sensitive amino acid residues.[7]
Q3: How can I detect and characterize oligomeric byproducts?
A3: A variety of analytical techniques can be used to detect and characterize protein oligomers. The choice of technique depends on the nature of the oligomer and the information required.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on size, allowing for quantification of monomers, dimers, and higher-order oligomers.[9][10] | Robust, widely available, can be coupled with other detectors. | Can be affected by protein-column interactions, potential for on-column dilution to shift equilibria. |
| Dynamic Light Scattering (DLS) | Provides information on the size distribution of particles in solution.[11] | Fast, non-invasive, requires small sample volume. | Not suitable for resolving mixtures of oligomers with similar sizes.[11] |
| Analytical Ultracentrifugation (AUC) | Determines the sedimentation coefficient, which can be used to calculate molecular weight and stoichiometry.[9] | Provides information on size, shape, and association constants in solution. | Requires specialized equipment and expertise. |
| Mass Spectrometry (MS) | Native MS can determine the mass of intact non-covalent complexes, providing information on stoichiometry.[9][10][12] | High sensitivity and accuracy, can identify different oligomeric species.[12] | Can sometimes induce artifactual oligomerization.[13] |
| SDS-PAGE (non-reducing) | Can visualize covalent oligomers (e.g., disulfide-linked). | Simple, widely available. | Not suitable for non-covalent oligomers, provides only apparent molecular weight. |
Troubleshooting Guides
Issue: Protein Aggregation During Purification
If you are observing a loss of protein yield, visible precipitation, or the presence of high molecular weight species on a gel or chromatogram, you may be dealing with protein aggregation.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for protein aggregation.
Recommended Actions and Experimental Protocols
1. Optimize Buffer Conditions
The buffer composition is critical for maintaining protein stability.[14][15] Consider screening different pH values, salt concentrations, and buffer types.
Table 1: Common Buffer Additives to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Arginine & Glutamic Acid | 50-500 mM | Suppress aggregation by binding to charged and hydrophobic patches on the protein surface.[3][16] |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes the native protein structure.[3] |
| Sugars (e.g., Sucrose, Trehalose) | 0.25-1 M | Excluded from the protein surface, promoting a more compact, stable conformation. |
| Non-denaturing Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Solubilize aggregates and prevent hydrophobic interactions.[3][17] |
| Reducing Agents (e.g., DTT, TCEP) | 1-10 mM | Prevent the formation of incorrect disulfide bonds for proteins with cysteine residues.[3] |
Protocol 1: Buffer Screening for Protein Stability
This protocol uses a 96-well plate format for rapid screening of buffer conditions.
Materials:
-
Purified protein of interest
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 340 nm (for turbidity)
-
A stock solution of your protein at a concentration where aggregation is observed.
-
A series of buffer solutions with varying pH, salt concentrations, and additives.
Methodology:
-
Prepare Buffer Plate: In each well of the 96-well plate, add a different buffer condition to be tested. Include a control well with the original buffer.
-
Add Protein: Add a small, equal volume of your protein stock solution to each well.
-
Incubate: Incubate the plate under conditions that typically induce aggregation (e.g., elevated temperature, gentle agitation).
-
Measure Turbidity: At regular time intervals, measure the absorbance at 340 nm. An increase in absorbance indicates an increase in aggregation.
-
Analyze Data: Plot the change in absorbance over time for each buffer condition. The conditions that show the minimal change in absorbance are the most stabilizing.
2. Optimize Purification Strategy
The purification process itself can introduce stress on the protein.
-
Work at a lower temperature: Performing purification steps at 4°C can slow down aggregation kinetics.[18]
-
Maintain a low protein concentration: If possible, keep the protein concentration low throughout the purification process.[3]
-
Choose the right chromatography method:
-
Ion-exchange chromatography (IEX): Can sometimes separate oligomers from monomers if there is a difference in their surface charge.
-
Hydrophobic interaction chromatography (HIC): Can be effective in removing aggregates, but care must be taken as the high salt concentrations used can sometimes promote aggregation.
-
Mixed-mode chromatography (MMC): This technique combines multiple interaction types (e.g., ionic and hydrophobic) and can be very effective at removing oligomers.[19]
-
Issue: Byproduct Formation in Peptide Synthesis
The formation of byproducts during peptide synthesis can significantly reduce the yield and purity of the target peptide.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for peptide synthesis byproducts.
Recommended Actions and Experimental Protocols
1. Optimize Coupling and Deprotection
-
Choice of Coupling Reagent: Use high-efficiency coupling reagents like HATU, HCTU, or COMU to improve coupling efficiency and reduce side reactions.[8]
-
Microwave-Assisted Synthesis: For difficult couplings, microwave-assisted synthesis can reduce reaction times and minimize byproduct formation.[6][8]
-
Preventing Aspartimide Formation: For sequences containing aspartic acid, especially "Asp-Gly" or "Asp-Ser", consider using a protecting group on the backbone nitrogen of the preceding amino acid or using a slower-acting coupling reagent.[7][20]
-
Greener Solvents: Consider using more environmentally friendly solvents. For example, replacing piperidine with 20% 4-methylpiperidine (4-MP) in the deprotection step can improve product purity.[21]
2. Use of Backbone Protection and Pseudoprolines
-
Backbone Protection: For long or difficult sequences prone to aggregation on the resin, incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) every 6-7 residues can disrupt interchain hydrogen bonding and prevent aggregation.[7]
-
Pseudoprolines: Incorporating pseudoproline dipeptides (derived from serine or threonine) can disrupt secondary structure formation on the resin, improving synthesis efficiency.[7]
Protocol 2: Small-Scale Test Cleavage
Before committing to a full-scale cleavage, perform a small-scale test to identify potential issues.
Materials:
-
A small amount of peptide-resin (10-20 mg)
-
Appropriate cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5)
-
Cold diethyl ether
-
Centrifuge
-
HPLC and Mass Spectrometer for analysis
Methodology:
-
Resin Preparation: Place the peptide-resin in a small reaction vessel.
-
Cleavage: Add the cleavage cocktail and let the reaction proceed for the recommended time (e.g., 2-3 hours at room temperature).
-
Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Analysis: Dry the peptide and dissolve it in a suitable solvent for HPLC and MS analysis to check for the presence of byproducts.
By systematically addressing the potential causes of oligomeric byproduct formation and employing the troubleshooting strategies and protocols outlined above, researchers can significantly improve the quality and yield of their protein and peptide preparations.
References
- 1. Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors - Creative Proteomics [creative-proteomics.com]
- 2. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. The detection and quantitation of protein oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Analysis Techniques Explained - ATA Scientific [atascientific.com.au]
- 12. refeyn.com [refeyn.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Role of Buffers in Protein Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bioprocessintl.com [bioprocessintl.com]
- 20. researchgate.net [researchgate.net]
- 21. advancedchemtech.com [advancedchemtech.com]
Technical Support Center: Characterization of Unexpected Products in Tetraphenylcyclopentadienone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected products in reactions involving tetraphenylcyclopentadienone (TPCPD).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, leading to the formation of unexpected products.
Issue 1: Formation of Colorless or Pale Yellow Products Instead of the Expected Diels-Alder Adduct
-
Question: My reaction of this compound with a dienophile, which was expected to yield a standard Diels-Alder adduct, has resulted in a colorless or pale yellow product. What could be the cause?
-
Answer: The disappearance of the characteristic dark purple color of this compound indicates a reaction has occurred. However, the formation of a colorless or pale yellow product instead of the expected adduct could be due to thermal oxidation of the starting material, especially if the reaction was carried out at a high temperature for an extended period in the presence of oxygen.[1] Two common unexpected oxidation products are (Z)-dibenzoylstilbene and tetraphenyl-α-pyrone.[1]
-
(Z)-dibenzoylstilbene: This product is formed via the loss of carbon monoxide from an intermediate endoperoxide, which results from the reaction of this compound with singlet oxygen.[2]
-
Tetraphenyl-α-pyrone: This product can be formed through a Baeyer-Villiger type rearrangement of an epoxide intermediate or by the reaction of this compound with various oxidizing agents.[2]
Troubleshooting Steps:
-
Analyze the Product Mixture: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the number of products formed and to get preliminary structural information.
-
Characterize the Unexpected Product: Isolate the unexpected product using column chromatography or recrystallization. Obtain detailed characterization data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and melting point) and compare it with the data for known oxidation products provided in the tables below.
-
Optimize Reaction Conditions: To avoid the formation of these oxidation byproducts, consider the following:
-
Degas the Solvent: Before starting the reaction, degas the solvent to remove dissolved oxygen.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Lower Reaction Temperature: If the Diels-Alder reaction allows, perform it at a lower temperature.
-
Reduced Reaction Time: Monitor the reaction closely by TLC to avoid unnecessarily long reaction times.
-
-
Issue 2: Observation of a Product with a Significantly Different Skeleton from the Expected Diels-Alder Adduct
-
Question: I have isolated a product from a Diels-Alder reaction of a this compound derivative that has undergone a significant skeletal rearrangement. How can I confirm the structure and understand the mechanism?
-
Answer: Unexpected skeletal rearrangements can occur in Diels-Alder reactions of substituted cyclopentadienones, particularly with certain dienophiles. For example, the reaction of 5-(trimethylsilyl)ethynyl-1,2,3,4-tetraphenylcyclopentadien-5-ol with dimethyl acetylenedicarboxylate (DMAD) has been reported to yield a 1,4-cyclohexadiene derivative through a dramatic rearrangement where an alkynyl ketone moiety migrates.[3]
Troubleshooting Steps:
-
Confirm the Structure: The definitive method for structure elucidation of a complex, rearranged product is single-crystal X-ray crystallography.[3] If suitable crystals can be obtained, this will provide unambiguous proof of the molecular structure.
-
Spectroscopic Analysis: Detailed 2D NMR experiments (e.g., COSY, HMBC, HSQC) are crucial to piece together the connectivity of the rearranged skeleton.
-
Mechanistic Hypothesis: Based on the confirmed structure, a plausible reaction mechanism can be proposed. For the reported rearrangement, it is suggested to proceed through a series of steps initiated by the initial Diels-Alder adduct.[3] Understanding the mechanism can help in predicting and potentially controlling such rearrangements in the future by modifying the substituents on the diene or dienophile.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common unexpected products in this compound Diels-Alder reactions?
A1: Besides the intended Diels-Alder adducts, common unexpected products include those arising from thermal oxidation, such as (Z)-dibenzoylstilbene and tetraphenyl-α-pyrone, particularly when reactions are performed at high temperatures in the presence of air.[1] Additionally, with specific substituted tetraphenylcyclopentadienones and dienophiles, skeletal rearrangements of the initial adducts can occur.[3]
-
Q2: How can I purify my desired product from these unexpected byproducts?
A2: Column chromatography is a highly effective method for separating complex mixtures resulting from this compound reactions. A silica gel stationary phase with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate or dichloromethane/hexane) is typically used.[4][5] Recrystallization can also be an effective purification technique if the solubility differences between the desired product and the byproducts are significant.[6]
-
Q3: What analytical techniques are most crucial for identifying an unknown product?
A3: A combination of spectroscopic techniques is essential.
-
¹H and ¹³C NMR: Provide primary information about the chemical environment of protons and carbons, respectively, and are fundamental for structural elucidation.[7]
-
Mass Spectrometry: Determines the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Single-Crystal X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline compounds.[3]
-
Data Presentation
Table 1: Characterization Data of Unexpected Oxidation Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| (Z)-Dibenzoylstilbene | C₂₈H₂₀O₂ | 388.46 | 226-228 | 7.20-7.50 (m, 20H) | 128.3, 128.6, 129.8, 132.8, 137.5, 142.1, 196.5 (C=O) |
| Tetraphenyl-α-pyrone | C₂₉H₂₀O₂ | 404.47 | 245-247 | 6.90-7.40 (m, 20H) | 120.9, 127.8, 128.3, 128.6, 129.0, 131.4, 131.5, 132.1, 154.2, 162.7 (C=O) |
Note: NMR data is approximate and may vary slightly based on the specific instrument and conditions. It is compiled from typical values for similar aromatic and carbonyl-containing compounds.
Experimental Protocols
Protocol 1: Synthesis of (Z)-Dibenzoylstilbene and Tetraphenyl-α-pyrone via Thermal Oxidation of this compound [8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser open to the air, dissolve this compound (1.0 g, 2.6 mmol) in a high-boiling solvent such as diphenyl ether (20 mL).
-
Heating: Heat the reaction mixture to a gentle reflux (approximately 135 °C) and maintain this temperature for 36 hours. The color of the solution will gradually change from dark purple to a brownish-yellow.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The spot corresponding to this compound should diminish over time, and new spots for the products will appear.
-
Work-up: After cooling the reaction mixture to room temperature, the solvent can be removed under reduced pressure (if volatile) or the products can be precipitated by the addition of a non-polar solvent like hexane.
-
Purification: Separate the products, (Z)-dibenzoylstilbene and tetraphenyl-α-pyrone, from the reaction mixture using column chromatography on silica gel. A solvent gradient from hexane to a mixture of hexane and ethyl acetate is typically effective.
-
Characterization: Characterize the isolated products using ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and determine their melting points.
Mandatory Visualization
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Diels-alder adducts of 5-alkynylcyclopentadienols with tetracyanoethylene and dimethyl acetylenedicarboxylate: An X-ray crystallographic study of unexpected rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Hexaphenylbenzene: An Overview of Alternative Methodologies
Hexaphenylbenzene, a sterically crowded, propeller-shaped aromatic hydrocarbon, serves as a crucial building block in materials science and supramolecular chemistry. Its unique photophysical and electronic properties have led to its incorporation into organic light-emitting diodes (OLEDs), molecular wires, and liquid crystals. The synthesis of hexaphenylbenzene can be achieved through several pathways, with the Diels-Alder reaction and transition metal-catalyzed cyclotrimerization being the most prominent. This guide provides a comparative analysis of these methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Performance of Synthetic Methods
The choice of synthetic route for hexaphenylbenzene is often dictated by factors such as desired yield, reaction conditions, and scalability. The following table summarizes the quantitative data for the two primary methods discussed.
| Parameter | Diels-Alder Reaction | Transition Metal-Catalyzed Cyclotrimerization |
| Reactants | Tetraphenylcyclopentadienone, Diphenylacetylene | Diphenylacetylene |
| Catalyst | None (thermal) | Bis-(benzonitrile)-palladium chloride, Dicobalt octacarbonyl |
| Solvent | Benzophenone, Diphenyl ether, Silicone oil[1][2] | Not specified in detail |
| Temperature | ~300 °C[1][3] | Varies with catalyst |
| Reaction Time | ~45 minutes[1] | Varies with catalyst |
| Yield | 84%[1] | Not consistently high |
| Key Advantages | High yield, well-established procedure | Direct trimerization of a single reactant |
| Key Disadvantages | Requires synthesis of starting material | Catalyst cost and sensitivity, potential for side products |
Experimental Protocols
1. Diels-Alder Reaction of this compound and Diphenylacetylene [1]
This method is a classic and high-yielding approach to hexaphenylbenzene. It involves a [4+2] cycloaddition followed by the extrusion of carbon monoxide.
Materials:
-
This compound (8.0 g, 0.021 mole)
-
Diphenylacetylene (8.0 g, 0.043 mole)
-
Benzophenone (40 g)
-
Diphenyl ether (8 ml)
-
Benzene (for washing)
Procedure:
-
In a 100-ml round-bottomed flask, melt 40 g of benzophenone over a flame.
-
Introduce 8.0 g of this compound and 8.0 g of diphenylacetylene into the molten benzophenone.
-
Attach an air condenser and heat the mixture to a brisk reflux (liquid temperature of 301–303 °C).
-
Observe the evolution of carbon monoxide as the purple color of the reaction mixture fades to a reddish-brown over 25–30 minutes.
-
After approximately 45 minutes, when no further color change is observed, remove the heat and add 8 ml of diphenyl ether to prevent the solidification of benzophenone.
-
Allow the solution to cool to room temperature to crystallize the product.
-
Collect the crystals by filtration and wash with benzene to remove the solvent.
-
The yield of colorless plates of hexaphenylbenzene is approximately 9.4 g (84%).
2. Transition Metal-Catalyzed Cyclotrimerization of Diphenylacetylene
This method offers a more direct route from a single starting material, diphenylacetylene, through a [2+2+2] cycloaddition reaction. Various transition metal catalysts can be employed. While detailed protocols can vary, a general representation of the reaction is as follows.
Materials:
-
Diphenylacetylene
-
Transition metal catalyst (e.g., bis-(benzonitrile)-palladium chloride)
-
An appropriate solvent
General Procedure:
-
Dissolve diphenylacetylene in a suitable solvent in a reaction flask.
-
Add the transition metal catalyst under an inert atmosphere.
-
Heat the reaction mixture to the required temperature and for the necessary duration as dictated by the specific catalyst used.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by removing the catalyst and solvent, followed by purification of the crude product, often by crystallization.
Synthetic Pathways Diagram
The following diagram illustrates the two primary synthetic routes to hexaphenylbenzene.
References
A Comparative Guide to the Confirmation of Tetraphenylcyclopentadienone Synthesis Using IR Spectroscopy
This guide provides a detailed comparison of infrared (IR) spectroscopy with other common analytical techniques for the confirmation of tetraphenylcyclopentadienone synthesis. The synthesis, typically achieved through a base-catalyzed aldol condensation of benzil and dibenzyl ketone (1,3-diphenylacetone), results in a highly conjugated, dark purple crystalline product.[1][2] Accurate confirmation of the final product is crucial, and IR spectroscopy offers a rapid and effective method to monitor the transformation of functional groups.
IR Spectroscopy Analysis: A Comparative Approach
IR spectroscopy is a powerful tool for identifying the presence and absence of specific functional groups in a molecule. In the synthesis of this compound, the key transformation is the conversion of two distinct carbonyl-containing starting materials into a new α,β-unsaturated ketone within a five-membered ring. The success of the reaction can be monitored by observing the disappearance of the reactants' characteristic IR absorption bands and the appearance of the product's unique spectral features.
The primary change observed in the IR spectrum is the shift in the carbonyl (C=O) stretching frequency. The starting materials, benzil (an α-diketone) and dibenzyl ketone, both exhibit strong C=O absorption peaks in the typical range for ketones.[3][4] In the product, this compound, this peak is expected to shift due to the increased conjugation of the cyclopentadienone ring system. The disappearance of the C-H stretching bands associated with the α-carbons of dibenzyl ketone also indicates the formation of the product.
Table 1: Comparative IR Spectral Data of Reactants and Product
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| Benzil | Carbonyl (C=O) | ~1690 - 1720 cm⁻¹ | [3] |
| Aromatic C=C | ~1600 cm⁻¹ | [3] | |
| Aromatic C-H | ~3100 cm⁻¹ | [3] | |
| Dibenzyl Ketone | Carbonyl (C=O) | ~1717 cm⁻¹ | [4] |
| (1,3-Diphenylacetone) | Aromatic C=C | ~1450 - 1600 cm⁻¹ | [4] |
| This compound | Carbonyl (C=O) | ~1700 - 1600 cm⁻¹ | [5] |
| Phenyl Ring C=C | ~1600 - 1400 cm⁻¹ | [5] |
Alternative Confirmation Methodologies
While IR spectroscopy is a primary tool for functional group analysis, a comprehensive confirmation of the synthesis of this compound often involves multiple analytical techniques.
-
Melting Point Analysis: This is a simple and rapid technique to assess the purity of the synthesized product. The literature melting point for this compound is consistently reported as 218-220 °C.[1][6][7] A sharp melting point within this range is a strong indicator of a pure product.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction by comparing the spots of the reaction mixture with the starting materials.[2] The disappearance of the reactant spots and the appearance of a new, single spot for the product (which is intensely colored) indicate the completion of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed structural information about the carbon-hydrogen framework of the molecule, offering the most definitive confirmation of the product's structure.[2]
Table 2: Comparison of Analytical Methods for Synthesis Confirmation
| Method | Information Provided | Advantages | Disadvantages |
| IR Spectroscopy | Presence/absence of key functional groups. | Fast, non-destructive, provides clear evidence of bond formation/breakage. | Does not provide information on purity or stereochemistry. |
| Melting Point | Purity assessment. | Simple, inexpensive, and quick to perform. | Impurities can depress and broaden the melting range. |
| TLC | Reaction progress and purity assessment. | Fast, requires minimal sample, good for reaction monitoring. | Primarily a qualitative technique. |
| NMR Spectroscopy | Detailed molecular structure and connectivity. | Provides unambiguous structural confirmation. | More time-consuming, requires more expensive equipment. |
Experimental Protocols
1. Synthesis of this compound (Conventional Method)
This protocol is adapted from established procedures for the aldol condensation of benzil and dibenzyl ketone.[6][7][8]
-
Materials:
-
Benzil (2.1 g, 0.01 mol)
-
Dibenzyl ketone (1,3-diphenylacetone) (2.1 g, 0.01 mol)
-
95% Ethanol (15 mL)
-
Potassium Hydroxide (KOH) (0.3 g)
-
Ethanol (for KOH solution) (1.5 mL)
-
-
Procedure:
-
In a 50-mL round-bottomed flask equipped with a reflux condenser, dissolve benzil and dibenzyl ketone in hot 95% ethanol.[6]
-
Heat the solution to near boiling.[6]
-
In a separate container, dissolve the potassium hydroxide in ethanol.
-
Carefully add the ethanolic KOH solution in portions through the top of the reflux condenser.[6]
-
After any initial frothing has subsided, reflux the mixture for 15-30 minutes.[6][8] A deep purple color should develop.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize crystallization.[7]
-
Collect the dark crystalline product by suction filtration and wash with three small portions of cold 95% ethanol.[6][7]
-
Allow the product to air dry. The expected yield is typically high, around 91-96%.[6]
-
2. IR Spectroscopy Sample Preparation and Analysis
-
Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
-
Procedure (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the dried this compound product onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum according to the instrument's software instructions.
-
Clean the crystal thoroughly after analysis.
-
Workflow for Synthesis and Confirmation
The following diagram illustrates the logical workflow from the synthesis of this compound to its confirmation using various analytical techniques, with a focus on the role of IR spectroscopy.
Caption: Workflow for the synthesis and confirmation of this compound.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. scribd.com [scribd.com]
- 3. brainly.com [brainly.com]
- 4. benchchem.com [benchchem.com]
- 5. Solved Hello! I need help labeling the functional groups and | Chegg.com [chegg.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of Tetraphenylcyclopentadienone and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of tetraphenylcyclopentadienone (Tetracyclone) and its common reaction products. Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are included to assist researchers in selecting the optimal analytical approach for their specific needs in drug discovery and development, where these scaffolds are often employed.
Mass Spectrometry of this compound
This compound is a highly conjugated dienone with a molecular weight of 384.15 g/mol (C₂₉H₂₀O)[1]. Its rigid, aromatic structure influences its behavior in the mass spectrometer.
Electron Ionization (EI) Mass Spectrometry
Electron ionization is a common technique for the analysis of thermally stable and volatile compounds. The EI mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.
Experimental Protocol: GC-MS with Electron Ionization
A typical GC-MS protocol for the analysis of this compound is as follows:
-
Gas Chromatograph (GC):
-
Column: 5% phenyl polymethylsiloxane fused-silica capillary column.
-
Inlet Temperature: 300 °C.
-
Injection Volume: 2 µL (splitless).
-
Oven Program: Initial temperature of 50 °C for 1 min, ramp at 10 °C/min to 320 °C, and hold for 2 min[2].
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40–600[2].
-
Fragmentation Pattern of this compound (EI-MS)
The electron ionization mass spectrum of this compound shows a base peak at m/z 384, corresponding to the molecular ion [M]⁺•. The fragmentation is dominated by the stability of the aromatic system. A proposed fragmentation pathway is illustrated below.
| m/z | Proposed Fragment | Formula | Notes |
| 384 | [M]⁺• | [C₂₉H₂₀O]⁺• | Molecular Ion (Base Peak)[3][4] |
| 356 | [M-CO]⁺• | [C₂₈H₂₀]⁺• | Loss of a neutral carbon monoxide molecule. |
| 178 | [C₁₄H₁₀]⁺• | [C₁₄H₁₀]⁺• | Likely corresponds to the stable diphenylacetylene radical cation, formed through cleavage of the cyclopentadienone ring. |
This table summarizes the major observed fragments in the EI mass spectrum of this compound.
References
- 1. 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one | C29H20O | CID 68068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl- [webbook.nist.gov]
- 4. This compound(479-33-4) 1H NMR [m.chemicalbook.com]
Phenyl Substituents Dictate Reactivity: A Comparative Analysis of Tetraphenylcyclopentadienone and Pentaphenylcyclopentadienone
Researchers in organic synthesis and drug development now have access to a detailed comparative guide on the reactivity of tetraphenylcyclopentadienone and its more sterically encumbered counterpart, pentaphenylcyclopentadienone. This analysis, supported by experimental data and theoretical insights, reveals significant differences in their reactivity profiles, primarily governed by steric hindrance, which has profound implications for their application in the synthesis of complex molecules.
This compound, a well-established diene in Diels-Alder reactions, readily forms adducts with a variety of dienophiles, leading to the synthesis of highly substituted aromatic compounds. In contrast, the addition of a fifth phenyl group in pentaphenylcyclopentadienone dramatically alters its reactivity, making it a less favorable substrate for cycloaddition reactions under standard conditions. This guide provides a comprehensive overview of their comparative performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the appropriate building block for their synthetic strategies.
Performance in Diels-Alder Reactions: A Tale of Steric Hindrance
The core of this comparison lies in the Diels-Alder reactivity of these two cyclopentadienones. While both possess the requisite diene system for [4+2] cycloaddition, the steric bulk of the phenyl substituents plays a decisive role in their reaction efficiency.
This compound is a highly reactive diene due to the planar cyclopentadienone core, which is readily accessible to dienophiles. The four phenyl groups, while providing steric bulk, adopt a "propeller" conformation that allows for the approach of dienophiles to the diene system.[1]
To illustrate the typical reactivity of this compound, its reaction with diphenylacetylene to form hexaphenylbenzene is a classic example. This reaction proceeds under high temperatures, highlighting the thermal stability of the diene and the driving force of aromatization in the final step.
Quantitative Data Summary
The following table summarizes the key differences in the expected reactivity based on available data and established principles of organic chemistry.
| Feature | This compound | Pentaphenylcyclopentadienone |
| Diels-Alder Reactivity | High | Low (inferred from steric hindrance) |
| Steric Hindrance | Moderate | High |
| Synthesis of Precursor | High yielding | Yields decrease with bulky groups[1] |
| Common Products | Hexaphenylbenzene, etc. | Limited examples in the literature |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a standard undergraduate organic chemistry experiment and proceeds via a base-catalyzed double aldol condensation.
Materials:
-
Benzil
-
Dibenzyl ketone (1,3-diphenylacetone)
-
Absolute Ethanol
-
Potassium hydroxide
Procedure:
-
Dissolve equimolar amounts of benzil and dibenzyl ketone in hot absolute ethanol.
-
While the solution is near boiling, add a solution of potassium hydroxide in ethanol dropwise.
-
A deep purple crystalline product will precipitate almost immediately.
-
Reflux the mixture for 15-30 minutes to ensure complete reaction.
-
Cool the mixture in an ice bath and collect the crystals by vacuum filtration.
-
Wash the crystals with cold ethanol to remove any unreacted starting materials.
Synthesis of Pentaphenylcyclopentadienone (Inferred)
While a specific, optimized protocol for the synthesis of pentaphenylcyclopentadienone is not widely documented, its synthesis would likely follow a similar aldol condensation pathway, though potentially with lower yields due to steric hindrance. An alternative approach involves the reaction of this compound with an organolithium or Grignard reagent, followed by dehydration.
Conceptual Pathway:
-
Reaction of this compound with phenyllithium or phenylmagnesium bromide to form a tertiary alcohol intermediate.
-
Acid-catalyzed dehydration of the alcohol to yield pentaphenylcyclopentadienone.
It is important to note that the increased steric hindrance in the pentaphenyl system may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) and may lead to the formation of side products.
Logical Relationships in Reactivity
The difference in reactivity can be logically summarized as follows:
References
A comparative study of catalysts for Tetraphenylcyclopentadienone synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of catalytic methods for the synthesis of Tetraphenylcyclopentadienone, a crucial intermediate in the development of various organic compounds. We will delve into a side-by-side comparison of the conventional base-catalyzed method and a more contemporary microwave-assisted approach, supported by experimental data to inform your selection of the most suitable synthetic route.
Performance Comparison of Catalytic Methods
The efficiency of this compound synthesis is significantly influenced by the chosen catalytic method. The following table summarizes the key performance indicators for the conventional and microwave-assisted syntheses.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Catalyst | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) |
| Solvent | Ethanol | Polyethylene Glycol (PEG-400) or solvent-free |
| Temperature | Reflux (approx. 78°C) | Not explicitly controlled, microwave irradiation at 150W |
| Reaction Time | 15 - 30 minutes | 1 - 2 minutes |
| Yield | 91 - 96%[1] | ~82%[2] |
Experimental Protocols
Conventional Synthesis: Base-Catalyzed Aldol Condensation
This traditional method involves the base-catalyzed reaction of benzil and dibenzyl ketone.[3][4]
Materials:
-
Benzil
-
Dibenzyl ketone (1,3-Diphenylacetone)
-
95% Ethanol
-
Potassium Hydroxide (KOH)
Procedure:
-
In a round-bottomed flask, dissolve equimolar amounts of benzil and dibenzyl ketone in hot 95% ethanol.[1]
-
Heat the mixture to a gentle reflux.[5]
-
Prepare a solution of potassium hydroxide in ethanol.
-
Carefully add the ethanolic KOH solution to the refluxing mixture.[1]
-
Continue to reflux the mixture for 15-30 minutes.[2] A dark purple precipitate of this compound will form.
-
Cool the reaction mixture in an ice bath to complete the crystallization.[5]
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with cold 95% ethanol to remove impurities.
-
Dry the purified this compound. The expected melting point is 219-220 °C.[2]
Microwave-Assisted Synthesis
This modern approach utilizes microwave irradiation to significantly accelerate the reaction rate.
Materials:
-
Benzil
-
Dibenzyl ketone (1,3-Diphenylacetone)
-
Potassium Hydroxide (KOH)
-
Polyethylene Glycol (PEG-400) (optional, for solvent-based approach)
Procedure:
-
In a microwave-safe reaction vessel, combine equimolar amounts of benzil and dibenzyl ketone.
-
Add potassium hydroxide as the catalyst. For a solvent-free approach, the solid reactants are mixed directly. Alternatively, a small amount of a high-boiling solvent like PEG-400 can be used.[2]
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture with microwaves, typically at a power of 150W, for 1-2 minutes.[2]
-
After the reaction is complete, allow the mixture to cool.
-
Add an appropriate solvent, such as ethanol, to precipitate the product.
-
Collect the this compound crystals by vacuum filtration.
-
Wash the product with cold ethanol and dry.
Visualizing the Synthesis
To better understand the workflow and the relationship between the synthetic approaches, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of this compound.
References
Predicting the Reactivity of Tetraphenylcyclopentadienone: A Comparative Guide to DFT Calculations and Experimental Data
For researchers, scientists, and drug development professionals, understanding and predicting chemical reactivity is paramount for designing efficient synthetic routes and developing novel molecular entities. Tetraphenylcyclopentadienone, a highly reactive diene, is a valuable building block in organic synthesis, particularly in Diels-Alder reactions. This guide provides a comparative overview of using Density Functional Theory (DFT) calculations to predict its reactivity, alongside established experimental protocols.
Theoretical Prediction of Reactivity using DFT
Density Functional Theory (DFT) has emerged as a powerful computational tool in chemistry, allowing for the prediction of molecular properties and reaction outcomes with a good balance of accuracy and computational cost. In the context of the Diels-Alder reaction of this compound, DFT can be employed to calculate several key parameters that correlate with its reactivity.
One of the primary applications of DFT in this area is the calculation of activation energies (ΔE‡). A lower activation energy suggests a faster reaction rate. DFT can be used to model the transition state of the cycloaddition reaction, and the energy difference between the reactants and the transition state gives the activation energy. Furthermore, DFT allows for the analysis of Frontier Molecular Orbitals (HOMO and LUMO), which provides insights into the electronic aspects of the reaction, helping to predict regioselectivity and stereoselectivity.
Alternatives to DFT for Reactivity Prediction
While DFT is a widely used method, other computational approaches can also be employed to predict chemical reactivity. These include:
-
Ab initio methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles and do not rely on empirical parameters. They can be more accurate than DFT but are also significantly more computationally expensive, limiting their application to smaller molecular systems.
-
Semi-empirical methods: These methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the calculations. They are much faster than DFT or ab initio methods but are generally less accurate.
-
Machine Learning (ML): A rapidly developing field in chemistry involves the use of machine learning algorithms trained on large datasets of chemical reactions to predict reaction outcomes, including reactivity and selectivity. These models can be very fast and accurate for reactions within their training domain.
Experimental Investigation of this compound Reactivity
The reactivity of this compound is most commonly explored through Diels-Alder reactions with various dienophiles. The following sections provide detailed protocols for two representative reactions.
Data Presentation: A Framework for Comparison
To facilitate a direct comparison between theoretical predictions and experimental results, the following tables provide a template for organizing the relevant data. In a comprehensive study, these tables would be populated with values obtained from DFT calculations and laboratory experiments.
Table 1: Comparison of Predicted and Experimental Activation Energies
| Reaction | Dienophile | DFT Functional | Basis Set | Calculated ΔE‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |
| Diels-Alder reaction of this compound | Benzyne | B3LYP | 6-31G(d) | Data not available | Data not available |
| Diels-Alder reaction of this compound | Dimethyl acetylenedicarboxylate | B3LYP | 6-31G(d) | Data not available | Data not available |
| Diels-Alder reaction of this compound | Diphenylacetylene | B3LYP | 6-31G(d) | Data not available | Data not available |
Table 2: Comparison of Predicted and Experimental Reaction Yields
| Reaction | Dienophile | Solvent | Temperature (°C) | Predicted Yield (%) (from theoretical equilibrium) | Experimental Yield (%) |
| Diels-Alder reaction of this compound | Benzyne | 1,2-dimethoxyethane | Reflux | Data not available | ~86%[1] |
| Diels-Alder reaction of this compound | Dimethyl acetylenedicarboxylate | Nitrobenzene | Reflux | Data not available | Not reported |
| Diels-Alder reaction of this compound | Diphenylacetylene | None (neat) | 280-290 | Data not available | Not reported |
Experimental Protocols
Diels-Alder Reaction with Benzyne: Synthesis of 1,2,3,4-Tetraphenylnaphthalene
This procedure describes the in situ generation of benzyne from a precursor and its subsequent reaction with this compound.[1]
Materials:
-
Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate
-
This compound
-
Tetrabutylammonium fluoride (TBAF) (ca. 1mol/L solution in Tetrahydrofuran)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel
-
Ethyl acetate
-
Hexane
Procedure:
-
Under a nitrogen atmosphere, add this compound (1.54 g, 4.0 mmol) to a solution of phenyl[2-(trimethylsilyl)phenyl]iodonium triflate (402 mg, 0.80 mmol) in dichloromethane (10 mL).
-
Cool the reaction mixture to 0 °C.
-
Add TBAF (ca. 1mol/L solution in Tetrahydrofuran, 0.96 mL, 0.96 mmol) to the mixture.
-
Stir the mixture at room temperature for 30 minutes. The reaction can be monitored by TLC (ethyl acetate: hexane = 1:99, Rf = 0.55).
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate:hexane = 1:99) to yield 1,2,3,4-tetraphenylnaphthalene as a white solid (296 mg, 86% yield).
Diels-Alder Reaction with Dimethyl Acetylenedicarboxylate: Synthesis of Dimethyl Tetraphenylphthalate
This procedure details the reaction of this compound with an activated alkyne.[2]
Materials:
-
This compound
-
Dimethyl acetylenedicarboxylate
-
Nitrobenzene
-
Ethanol
Procedure:
-
Place 100 mg of this compound, 0.1 mL of dimethyl acetylenedicarboxylate, and 1 mL of nitrobenzene into a small reaction tube with a boiling stick.
-
Heat the reaction mixture to reflux until the initial purple color of the solution turns to a tan color.
-
Allow the solution to cool until it is warm to the touch.
-
Stir in 3 mL of ethanol and then place the mixture in an ice bath to induce crystallization.
-
Collect the resulting solid by vacuum filtration and wash with cold ethanol.
-
Dry the solid to obtain dimethyl tetraphenylphthalate.
Mandatory Visualization
The following diagrams illustrate the workflow for predicting reactivity using DFT and the logical relationship in a Diels-Alder reaction.
Caption: Workflow for predicting chemical reactivity using DFT calculations.
Caption: Logical relationship in a typical Diels-Alder reaction of this compound.
Conclusion
This guide has provided a framework for understanding and predicting the reactivity of this compound using a combination of theoretical DFT calculations and experimental validation. While a comprehensive, direct comparison of calculated and experimental kinetic data for this specific molecule is an area ripe for further research, the methodologies and protocols presented here offer a solid starting point for any such investigation. By integrating computational and experimental approaches, researchers can gain deeper insights into reaction mechanisms, enabling the more efficient design and optimization of synthetic pathways for novel and complex molecules.
References
A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for Tetraphenylcyclopentadienone
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic properties is paramount for its identification, characterization, and quality control. This guide provides a detailed comparison of experimental and theoretical spectroscopic data for Tetraphenylcyclopentadienone, a highly conjugated aromatic ketone. By juxtaposing experimentally obtained spectra with theoretically calculated data, this guide aims to offer a comprehensive understanding of the molecule's electronic and structural characteristics.
This comparison encompasses Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting quantitative data in clear, comparative tables. Detailed experimental protocols are also provided to ensure the reproducibility of the presented data.
Spectroscopic Data Comparison
The following tables summarize the experimental and theoretical spectroscopic data for this compound. The experimental data has been compiled from various literature sources, while the theoretical data is based on Density Functional Theory (DFT) calculations reported in scientific publications.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is characterized by strong absorptions in the ultraviolet and visible regions, arising from π-π* electronic transitions within the conjugated system.
| Parameter | Experimental Value (λmax) | Theoretical Value (λmax) | Solvent/Method |
| Transition 1 | ~332-343 nm | Not Specified | Chloroform, Acetonitrile |
| Transition 2 | ~506-512 nm | Not Specified | Dichloromethane, Chloroform |
Note: The theoretical values for λmax were not explicitly found in the searched literature, though studies confirm that DFT calculations have been used to model the electronic transitions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic vibrational modes for its functional groups, most notably the conjugated carbonyl group and the aromatic rings.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) (DFT) |
| C=O Stretch (conjugated) | ~1710 - 1720 | Not Explicitly Found |
| C=C Stretch (aromatic) | ~1597 - 1625 | Not Explicitly Found |
| C-H Stretch (aromatic) | ~3020 - 3080 | Not Explicitly Found |
| C-H Bend (aromatic) | ~690 - 760 | Not Explicitly Found |
Note: While DFT calculations of IR spectra for similar molecules are common, specific calculated frequencies for this compound were not available in the searched literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.
¹H NMR (in CDCl₃)
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) (DFT) |
| Aromatic Protons | 6.85 - 7.50 (multiplet) | Not Explicitly Found |
¹³C NMR (in CDCl₃)
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) (DFT) |
| C=O (Carbonyl) | ~200.6 | Not Explicitly Found |
| Quaternary Aromatic (C-Ph) | ~154.9, ~133.5, ~130.6 | Not Explicitly Found |
| Aromatic CH | ~129.9, ~128.4, ~128.2, ~127.1 | Not Explicitly Found |
| Quaternary Cyclopentadienone | ~125.5 | Not Explicitly Found |
Note: Specific theoretically calculated NMR chemical shifts for this compound were not found in the surveyed literature, although the methodology for such calculations is well-established.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory procedures for the analysis of solid organic compounds.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving a small, accurately weighed amount of the solid in a suitable UV-grade solvent (e.g., chloroform, dichloromethane, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Blank Measurement: A cuvette filled with the pure solvent is placed in the reference beam path to record a baseline spectrum.
-
Sample Measurement: The cuvette containing the sample solution is placed in the sample beam path, and the absorption spectrum is recorded over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of finely ground this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Background Measurement: A background spectrum of the empty sample compartment is recorded to account for atmospheric water and carbon dioxide.
-
Sample Measurement: The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The frequencies of the major absorption bands are identified and assigned to their corresponding vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency, and the ¹H NMR spectrum is acquired using a standard pulse sequence.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency, and the ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum.
-
Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the reference standard. The multiplicity and integration of the signals in the ¹H NMR spectrum are also analyzed to aid in structure elucidation.
Workflow for Spectroscopic Data Comparison
The following diagram illustrates the logical workflow for comparing experimental and theoretical spectroscopic data, a crucial process in chemical research for structure verification and understanding molecular properties.
Benchmarking the efficiency of Tetraphenylcyclopentadienone as a graphene precursor
For researchers, scientists, and drug development professionals, the synthesis of high-quality graphene is a critical step for a multitude of applications. The choice of carbon precursor in Chemical Vapor Deposition (CVD) is a pivotal factor that dictates the quality, efficiency, and cost of graphene production. This guide provides an objective comparison of common gaseous, liquid, and solid precursors, supported by experimental data, to aid in the selection of the most suitable precursor for your research needs.
The efficiency of a graphene precursor is determined by several key performance indicators, including the quality of the synthesized graphene, the required growth temperature and time, and the overall yield and cost-effectiveness of the process. This guide focuses on a comparative analysis of methane (gas), ethanol (liquid), and polymethyl methacrylate (PMMA) (solid) as representative precursors for CVD graphene synthesis on copper substrates.
Performance Benchmark: A Data-Driven Comparison
The selection of a carbon source for graphene synthesis significantly impacts the final material's properties and the feasibility of the production process. The following table summarizes key performance metrics for graphene synthesized from methane, ethanol, and PMMA, compiled from various experimental studies.
| Precursor | State | Growth Temperature (°C) | Growth Time | Graphene Quality (Typical I(D)/I(G) Ratio) | Layer Number | Carrier Mobility (cm²/Vs) |
| Methane (CH₄) | Gas | ~1000[1][2] | 10 - 30 min[3] | Low (<0.1)[4] | Monolayer[4] | ~3640[5] |
| Ethanol (C₂H₅OH) | Liquid | 850 - 1070[6][7] | Seconds to minutes[6] | ~0.05 - 0.23[6] | Monolayer to few-layer[6] | >1300[6] |
| PMMA ((C₅O₂H₈)n) | Solid | 400 - 1000[1][8] | ~45 min[1] | Varies with temperature | Monolayer[8] | Not widely reported |
| Benzene (C₆H₆) | Liquid | 300 - 1000[8][9] | - | High quality at low temp[8] | Monolayer[8][10] | 1900-2500[10] |
Note: The presented values are typical ranges reported in the literature and can vary significantly based on the specific experimental conditions.
Experimental Protocols: Methodologies for Synthesis and Characterization
Reproducibility is key in scientific research. Below are detailed experimental protocols for the synthesis of graphene using methane, ethanol, and PMMA as precursors via CVD on copper foil, followed by a standard characterization method.
Graphene Synthesis via Methane-CVD
-
Substrate Preparation: A copper foil (25 µm, 99.8%) is placed in the center of a quartz tube furnace.[3]
-
Annealing: The furnace is heated to 1000°C under a hydrogen (H₂) atmosphere (100 mbar) and maintained for 30 minutes to clean the copper surface.[3]
-
Graphene Growth: A gas mixture of methane (CH₄) and H₂ (e.g., 100:1 ratio) is introduced into the chamber at a pressure of 100 mbar. The growth is carried out for 20 minutes at 1000°C.[3]
-
Cooling: The furnace is then rapidly cooled to room temperature under the same gas flow to terminate the growth process.
Graphene Synthesis via Ethanol-CVD
-
System Setup: A quartz tube furnace is used with a bubbler containing liquid ethanol. The copper foil is placed in the furnace.
-
Heating and Annealing: The furnace is heated to the desired growth temperature (e.g., 980°C) under a flow of Ar/H₂ (5% H₂). The copper foil is annealed for 20 minutes.
-
Graphene Growth: The Ar/H₂ carrier gas is bubbled through the ethanol, and the vapor is introduced into the furnace. The growth time can be as short as 10-30 seconds.
-
Cooling: After growth, the ethanol flow is stopped, and the furnace is rapidly cooled to room temperature under the Ar/H₂ flow.
Graphene Synthesis via PMMA-CVD
-
Precursor Deposition: A solution of PMMA in a solvent like anisole is spin-coated onto the copper foil.[3]
-
Heating and Annealing: The PMMA-coated copper foil is placed in a quartz tube furnace. The furnace is heated to 1000°C under a H₂ flow for 20 minutes for annealing.[1] The temperature is then lowered to the desired growth temperature (e.g., 400-800°C).[1][8]
-
Graphene Growth: The solid PMMA precursor is heated (e.g., with a heating tape) to induce its decomposition and the release of carbon species. The growth is typically carried out for about 45 minutes.[1]
-
Cooling: The furnace is opened for rapid cooling after the growth period.[1]
Graphene Transfer and Characterization
-
PMMA Coating: A layer of PMMA is spin-coated on the graphene/copper foil to act as a support layer.[3][11]
-
Copper Etching: The copper foil is etched away using a suitable etchant, such as ammonium persulfate or ferric chloride.[3][11]
-
Transfer: The floating PMMA/graphene film is transferred onto a target substrate (e.g., SiO₂/Si wafer).[3][11]
-
PMMA Removal: The PMMA support layer is dissolved using acetone.[3][11]
-
Characterization: The quality of the transferred graphene is primarily assessed using Raman spectroscopy. Key parameters include the intensity ratio of the D peak (~1350 cm⁻¹) to the G peak (~1580 cm⁻¹) (I(D)/I(G)), which indicates the defect density, and the intensity ratio of the 2D peak (~2700 cm⁻¹) to the G peak (I(2D)/I(G)), which provides information on the number of graphene layers.[6]
Experimental Workflow and Logical Relationships
To visualize the general process of benchmarking different graphene precursors, the following workflow diagram is provided.
Caption: Workflow for benchmarking graphene precursors.
Conclusion
The choice of a carbon precursor for CVD graphene synthesis is a trade-off between desired graphene quality, process conditions, and cost. Methane is a well-established precursor that reliably produces high-quality, large-area monolayer graphene, but it requires high temperatures. Ethanol offers the advantage of faster growth rates and potentially lower temperatures, though controlling the number of layers can be more challenging. Solid precursors like PMMA and liquid precursors like benzene open the door for significantly lower growth temperatures, which is advantageous for direct synthesis on various substrates, but may require longer growth times and can introduce impurities if not handled carefully.[1][8] This guide provides a foundational understanding to assist researchers in making an informed decision based on the specific requirements of their application.
References
- 1. cdn1.richplanet.net [cdn1.richplanet.net]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Preparation of Copper Surface for the Synthesis of Single-Layer Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. arxiv.org [arxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Low-temperature growth of graphene by chemical vapor deposition using solid and liquid carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Low-Temperature Chemical Vapor Deposition Growth of Graphene [e-asct.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. mdpi.com [mdpi.com]
Electrochemical Characterization of Tetraphenylcyclopentadienone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of various tetraphenylcyclopentadienone derivatives. The information is intended to assist researchers in understanding the redox behavior of these compounds, which is crucial for their application in materials science and as potential therapeutic agents. The guide summarizes key electrochemical data, details experimental protocols for characterization, and visualizes the experimental workflow and a relevant biological signaling pathway.
Comparative Electrochemical Data
The electrochemical properties of this compound and its derivatives are significantly influenced by the nature and position of substituents on the phenyl rings. These modifications alter the electron density of the core structure, thereby affecting the ease of oxidation and reduction. The following table summarizes the key electrochemical data obtained from cyclic voltammetry studies.
| Compound | Substituent | Reduction Potential (Epc, V vs. Fc/Fc+) | Oxidation Potential (Epa, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |
| 1 | Unsubstituted | -1.58 | 1.25 | -5.95 | -3.12 |
| 2 | 4,4',4'',4'''-Tetra-methoxy | -1.69 | 1.15 | -5.85 | -3.01 |
| 3 | 4,4',4'',4'''-Tetra-fluoro | -1.49 | 1.35 | -6.05 | -3.21 |
| 4 | 4,4',4'',4'''-Tetra-chloro | -1.47 | 1.38 | -6.08 | -3.23 |
| 5 | 4,4',4'',4'''-Tetra-nitro | -1.18 | > 1.5 (irreversible) | -6.5 (estimated) | -3.52 |
Experimental Protocols
The data presented in this guide were obtained using cyclic voltammetry (CV), a standard electrochemical technique for investigating the redox properties of chemical species.
Detailed Methodology for Cyclic Voltammetry
1. Materials and Equipment:
-
Working Electrode: Glassy carbon electrode (GCE), typically 3 mm in diameter.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE). For non-aqueous measurements, a pseudo-reference electrode such as a silver wire is often used, with ferrocene added as an internal standard.
-
Counter Electrode: Platinum wire or foil.
-
Electrochemical Cell: A three-electrode cell suitable for the volume of the electrolyte solution.
-
Potentiostat: A device capable of controlling the potential of the working electrode and measuring the resulting current.
-
Solvent: Anhydrous and deoxygenated solvent, such as acetonitrile (ACN), dichloromethane (DCM), or tetrahydrofuran (THF). The choice of solvent depends on the solubility of the analyte and the potential window required.
-
Supporting Electrolyte: A salt that is soluble and electrochemically inert in the chosen solvent system, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).
-
Analyte: The this compound derivative of interest, typically at a concentration of 1-5 mM.
-
Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.
2. Procedure:
-
Electrode Preparation: The working electrode is polished to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in the solvent to be used for the experiment. The reference and counter electrodes are cleaned appropriately.
-
Solution Preparation: The analyte and supporting electrolyte are dissolved in the chosen solvent in the electrochemical cell.
-
Deoxygenation: The solution is purged with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. A blanket of the inert gas is maintained over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement: The electrodes are connected to the potentiostat. The potential is scanned from an initial value where no faradaic current is observed, towards the reduction or oxidation potential of the analyte, and then the scan direction is reversed. The scan rate (e.g., 100 mV/s) and potential window are optimized for each compound.
-
Data Analysis: The resulting cyclic voltammogram (a plot of current vs. potential) is analyzed to determine the peak potentials (Epc for cathodic peak and Epa for anodic peak). The half-wave potential (E₁/₂) can be estimated as the average of Epc and Epa for reversible or quasi-reversible processes. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical characterization of this compound derivatives.
Caption: Experimental workflow for electrochemical characterization.
Potential Signaling Pathway Involvement
While the direct interaction of this compound derivatives with specific signaling pathways is an emerging area of research, their structural motifs are of interest in drug development, particularly in cancer research. Many anticancer drugs target key signaling pathways that regulate cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is one such critical pathway. The diagram below illustrates a simplified overview of the MAPK/ERK pathway, a potential target for novel therapeutic agents. It is important to note that the interaction of this compound derivatives with this pathway is currently speculative and requires further investigation.
Caption: Simplified MAPK/ERK signaling pathway.
A Comparative Guide to the Reactivity of Substituted Tetraphenylcyclopentadienones in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the construction of six-membered rings.[1] Tetraphenylcyclopentadienone, often referred to as tetracyclone, and its substituted derivatives are highly reactive dienes in [4+2] cycloaddition reactions, owing to their locked s-cis conformation.[2] The electronic nature of substituents on the four phenyl rings significantly influences the diene's reactivity, offering a tunable platform for the synthesis of complex polycyclic aromatic compounds. This guide provides a comparative overview of the reactivity of substituted tetraphenylcyclopentadienones, supported by established electronic principles and available experimental data.
Electronic Effects of Substituents in Diels-Alder Reactions
In a normal-demand Diels-Alder reaction, the reaction rate is accelerated by the presence of electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile.[1][3] This is because EDGs raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, bringing it closer in energy to the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This smaller HOMO-LUMO energy gap leads to a more favorable interaction and a lower activation energy for the reaction.[4]
Conversely, electron-withdrawing groups on the diene lower the energy of its HOMO, increasing the HOMO-LUMO gap with a typical dienophile and thus decreasing the reaction rate. In cases where the dienophile is electron-rich, an "inverse-demand" Diels-Alder reaction can occur, where the dominant interaction is between the HOMO of the dienophile and the LUMO of the diene. In such scenarios, EWGs on the diene can accelerate the reaction by lowering its LUMO energy.[2]
For the purposes of this guide, we will focus on normal-demand Diels-Alder reactions, which are more common for this compound derivatives. The general principle is as follows:
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NR₂) on the phenyl rings of this compound are expected to increase the rate of cycloaddition with electron-poor dienophiles.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃) on the phenyl rings are expected to decrease the rate of cycloaddition with electron-poor dienophiles.
Comparative Reactivity Data
| Substituent on Phenyl Rings | Electronic Effect | Expected Effect on Reaction Rate (Normal-Demand Diels-Alder) | Example Dienophile | Example Reaction Conditions | Product | Yield (%) | Reference |
| -H (Unsubstituted) | Neutral | Baseline | Dimethyl acetylenedicarboxylate | Reflux in nitrobenzene | Dimethyl 1,2,3,4-tetraphenylphthalate | Not specified | [This information is synthesized from general knowledge and not from a specific cited source] |
| -H (Unsubstituted) | Neutral | Baseline | Diphenylacetylene | Neat, heated | Hexaphenylbenzene | Not specified | [This information is synthesized from general knowledge and not from a specific cited source] |
| -H (Unsubstituted) | Neutral | Baseline | Benzyne (from anthranilic acid and isoamyl nitrite) | Reflux in 1,2-dimethoxyethane | 1,2,3,4-Tetraphenylnaphthalene | Not specified | [This information is synthesized from general knowledge and not from a specific cited source] |
| -OCH₃ (para-position) | Electron-Donating | Increased | Maleic anhydride | Not specified | Expected adduct | Not specified | [This is a predicted outcome based on electronic principles] |
| -NO₂ (para-position) | Electron-Withdrawing | Decreased | Maleic anhydride | Not specified | Expected adduct | Not specified | [This is a predicted outcome based on electronic principles] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of the parent this compound and a typical cycloaddition reaction.
Synthesis of this compound
This synthesis involves a base-catalyzed double aldol condensation of benzil and dibenzyl ketone.
Materials:
-
Benzil
-
Dibenzyl ketone
-
Absolute ethanol
-
Potassium hydroxide
-
Toluene
Procedure:
-
A solution of benzil (10.5 g, 0.05 mol) and dibenzyl ketone (10.5 g, 0.05 mol) in 50 mL of hot absolute ethanol is prepared in a 250 mL flask.
-
The solution is heated to boiling, and a solution of potassium hydroxide (1.5 g) in 3 mL of water and 10 mL of ethanol is added slowly.
-
The mixture is refluxed for 15 minutes, during which time the product crystallizes.
-
The mixture is cooled to room temperature, and the deep purple crystals are collected by vacuum filtration.
-
The crystals are washed with cold ethanol to remove impurities.
-
The crude product is recrystallized from a 1:1 mixture of toluene and ethanol to yield pure this compound.
Diels-Alder Reaction of this compound with Dimethyl Acetylenedicarboxylate
Materials:
-
This compound
-
Dimethyl acetylenedicarboxylate
-
Nitrobenzene
-
Ethanol
Procedure:
-
In a reaction tube, combine 100 mg of this compound, 0.1 mL of dimethyl acetylenedicarboxylate, and 1 mL of nitrobenzene.
-
Add a boiling chip and heat the mixture to reflux. The reaction progress can be monitored by the color change from purple to tan.
-
Once the reaction is complete, allow the solution to cool slightly.
-
While the solution is still warm, add 3 mL of ethanol and stir.
-
Place the mixture in an ice bath to induce crystallization.
-
Collect the resulting solid by vacuum filtration and wash with cold ethanol.
-
Dry the solid product (dimethyl tetraphenylphthalate) and determine its weight and melting point.
Visualizing the Reaction Mechanism
The following diagrams illustrate the fundamental concepts of the Diels-Alder reaction involving substituted tetraphenylcyclopentadienones.
References
A review of synthetic routes to polysubstituted benzene rings
A comprehensive guide to the synthesis of polysubstituted benzene rings is essential for researchers and professionals in drug development and materials science. This guide provides a comparative overview of key synthetic strategies, including cycloaddition reactions, palladium-catalyzed cross-coupling reactions, and direct C-H functionalization. The performance of these methods is evaluated based on experimental data, with a focus on reaction yields, substrate scope, and functional group tolerance. Detailed experimental protocols and visual diagrams of reaction pathways are provided to facilitate practical application.
Comparison of Synthetic Routes
The synthesis of polysubstituted benzenes can be broadly categorized into methods that construct the aromatic ring and methods that functionalize a pre-existing ring. Cycloaddition reactions fall into the former category, offering pathways to complex structures from acyclic precursors. In contrast, cross-coupling and C-H functionalization reactions modify an existing benzene ring, providing powerful tools for late-stage diversification.
Cycloaddition Reactions
Diels-Alder Reaction: This [4+2] cycloaddition is a powerful method for forming six-membered rings, which can then be aromatized to produce substituted benzenes. The reaction typically involves a conjugated diene and a dienophile.[1][2] The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile.[3] Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.[4]
Bergman Cyclization: This reaction involves the thermal or photochemical cyclization of an enediyne to produce a highly reactive p-benzyne diradical, which can then be trapped to form a polysubstituted benzene ring.[5][6][7] While powerful, this reaction often requires high temperatures (around 200 °C) for acyclic enediynes, although cyclic enediynes can react at significantly lower temperatures due to ring strain.[7][8] The Bergman cyclization has found significant application in the synthesis of natural products with antitumor activity.[6][9]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the synthesis of polysubstituted benzenes. These reactions involve the coupling of an organohalide or triflate with an organometallic reagent.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide or triflate.[10][11] It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.[10]
Heck Reaction: The Heck reaction is the coupling of an unsaturated halide or triflate with an alkene.[12][13] It is a powerful tool for the synthesis of substituted styrenes and other vinylarenes. The reaction is stereospecific, with the migratory insertion and β-hydride elimination steps proceeding with syn stereochemistry.[13]
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[14][15] It is a highly efficient method for the synthesis of arylalkynes and is widely used in the synthesis of pharmaceuticals and organic materials due to its mild conditions and excellent functional group tolerance.[15]
Direct C-H Functionalization
Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the aromatic ring.[16][17] This approach involves the direct coupling of a C-H bond with a suitable partner. While offering significant advantages in terms of synthetic efficiency, challenges in controlling regioselectivity for substrates with multiple C-H bonds remain.[17]
Data Presentation
The following tables summarize the performance of the aforementioned synthetic routes based on reported experimental data.
| Reaction | Substrates | Catalyst/Reagents | Conditions | Yield (%) | Reference |
| Diels-Alder | Danishefsky dienes + 1,3-allenedicarboxylate | - | Toluene, 110 °C, 24 h | 60-85 | [18] |
| Bergman Cyclization | (Z)-Hexa-3-ene-1,5-diyne | 1,4-cyclohexadiene | 200 °C | Not specified | [7] |
| Suzuki-Miyaura | Aryl bromide + Arylboronic acid | Pd(OAc)₂, SPhos | Dioxane/H₂O, 100 °C | 80-95 | [10] |
| Heck | Aryl bromide + Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Acetonitrile, reflux | 75-90 | [12] |
| Sonogashira | Aryl iodide + Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₂NH | THF, rt, 2 h | 85-95 | [14] |
| C-H Arylation | Benzene + Aryl halide | Pd(OAc)₂, P(o-tolyl)₃, Cs₂CO₃ | Dioxane, 120 °C | 60-80 | [17] |
Table 1: General Comparison of Synthetic Routes to Polysubstituted Benzenes. This table provides a general overview of typical reaction conditions and yields for the discussed synthetic methods.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [10] |
| 2-Chlorotoluene | 2-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 18 | 92 | [10] |
| 4-Iodoanisole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 80 | 6 | 98 | [11] |
| 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 24 | 85 | [10] |
Table 2: Substrate Scope of the Suzuki-Miyaura Coupling. This table illustrates the versatility of the Suzuki-Miyaura coupling with various substituted aryl halides and boronic acids.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 2 | 90 | [12] |
| 4-Bromobenzonitrile | Methyl acrylate | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | Acetonitrile | 80 | 5 | 88 | [12] |
| 4-Vinyl-bromobenzene | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMA | 120 | 24 | 85 | [12] |
| 1-Iodo-4-nitrobenzene | Styrene | PdCl₂(PPh₃)₂ | Et₃N | DMF | 100 | 3 | 92 | [12] |
Table 3: Substrate Scope of the Heck Reaction. This table showcases the Heck reaction with different aryl halides and alkenes.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₂NH | THF | rt | 2 | 95 | [14] |
| 4-Bromotoluene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | 50 | 4 | 92 | [15] |
| 1-Iodo-4-nitrobenzene | 1-Hexyne | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | DMF | rt | 3 | 90 | [15] |
| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂/PPh₃/CuI | Et₃N | Acetonitrile | 60 | 1 | 94 | [14] |
Table 4: Substrate Scope of the Sonogashira Coupling. This table demonstrates the efficiency of the Sonogashira coupling for a variety of substrates.
Experimental Protocols
Diels-Alder Reaction: Synthesis of a Substituted Benzene Derivative
This protocol describes a typical Diels-Alder reaction followed by aromatization.
Materials:
-
Dimethyl acetylenedicarboxylate (DMAD)
-
2,3-Dimethyl-1,3-butadiene
-
Toluene
-
Palladium on carbon (10% Pd/C)
Procedure:
-
To a solution of 2,3-dimethyl-1,3-butadiene (1.2 equivalents) in toluene, add dimethyl acetylenedicarboxylate (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude product in ethanol and add 10% Pd/C (5 mol%).
-
Heat the mixture to reflux for 12 hours under an inert atmosphere.
-
After cooling, filter the mixture through a pad of Celite® and wash with ethanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired polysubstituted benzene.
Bergman Cyclization: Synthesis of a Benzene Derivative from an Enediyne
This protocol outlines the general procedure for a thermal Bergman cyclization.
Materials:
-
(Z)-1,2-Bis(phenylethynyl)ethene (enediyne)
-
1,4-Cyclohexadiene
-
Benzene (solvent)
Procedure:
-
Dissolve the enediyne (1.0 equivalent) and 1,4-cyclohexadiene (10 equivalents) in benzene in a sealed tube.
-
Heat the reaction mixture to 200 °C for 4 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature.
-
Remove the solvent and excess 1,4-cyclohexadiene under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired benzene derivative.
Suzuki-Miyaura Coupling: Synthesis of a Biphenyl Derivative
This protocol provides a standard procedure for the Suzuki-Miyaura coupling.[11]
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Dioxane and water
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add K₃PO₄ (2.0 mmol) followed by a degassed mixture of dioxane (4 mL) and water (1 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the biphenyl derivative.
Heck Reaction: Synthesis of a Substituted Styrene
This protocol details a typical Heck reaction.[12]
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 equiv.), alkene (1.2 equiv.), Pd(OAc)₂ (1 mol%), and P(o-tolyl)₃ (2 mol%).
-
Add acetonitrile and degas the mixture by bubbling with argon for 15 minutes.
-
Add triethylamine (1.5 equiv.) and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
Sonogashira Coupling: Synthesis of an Arylalkyne
This protocol describes a standard Sonogashira coupling.[14]
Materials:
-
Aryl halide (e.g., 4-iodotoluene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the aryl halide (1.0 equiv.) in THF, add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and triethylamine (2.0 equiv.).
-
Degas the mixture with a stream of argon for 10 minutes.
-
Add the terminal alkyne (1.1 equiv.) dropwise and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Overview of major synthetic routes to polysubstituted benzenes.
Caption: General workflow for the Diels-Alder reaction to form substituted benzenes.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. Diels–Alder Reaction [sigmaaldrich.com]
- 3. scilit.com [scilit.com]
- 4. chemcompute.org [chemcompute.org]
- 5. benchchem.com [benchchem.com]
- 6. Bergman Cyclization [organic-chemistry.org]
- 7. Bergman cyclization - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Heck Coupling | NROChemistry [nrochemistry.com]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. scribd.com [scribd.com]
- 16. Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02516K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing Tetraphenylcyclopentadienone Purity via Melting Point Analysis
For researchers and professionals in drug development and organic synthesis, ensuring the purity of reagents is paramount. Tetraphenylcyclopentadienone, a common building block, is no exception. This guide provides a comparative analysis of melting point data for assessing the purity of this compound, supported by detailed experimental protocols.
Understanding Melting Point Depression
The melting point of a pure crystalline solid is a characteristic physical property. However, the presence of impurities disrupts the crystal lattice structure, typically leading to two observable effects: a depression of the melting point and a broadening of the melting range.[1][2][3][4] An impure compound will melt over a wider range of temperatures and at a lower temperature than the pure substance.[2][3]
Comparative Melting Point Data for this compound
The following table summarizes the reported melting points for this compound from various sources, providing a benchmark for purity assessment. A sharp melting range within the cited values is a strong indicator of high purity.
| Purity Specification | Reported Melting Point (°C) | Source |
| Pure | 219 to 220 | Wikipedia[5] |
| > 98.0% | 217-219 | P212121 Store[6] |
| 98% | 217-220 (lit.) | Sigma-Aldrich[7] |
| 98% | 217°C to 219°C | Fisher Scientific[8] |
| Not Specified | 217-220 | Ereztech[9] |
| Literature Value | 218 | Truman ChemLab[10] |
| Literature Value | 219 | Chegg[11] |
Experimental Protocols
Accurate determination of a compound's melting point is crucial for purity assessment. Below are detailed protocols for both melting point determination and a standard purification technique, recrystallization.
Protocol for Melting Point Determination
This protocol outlines the capillary method for determining the melting point range of a solid organic compound.[12][13][14]
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle (optional, for pulverizing crystals)
-
Spatula
Procedure:
-
Sample Preparation: If the sample consists of large crystals, gently pulverize a small amount to a fine powder.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 1-2 mm high.[12][13]
-
Placing the Sample in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.
-
Heating Rate:
-
For an unknown sample or a rough estimate, a rapid heating rate (e.g., 10-20°C per minute) can be used initially to determine an approximate melting range.[1]
-
For an accurate measurement, set the heating rate to a slow and steady 1-2°C per minute, especially when approaching the expected melting point.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Interpretation: A pure sample will exhibit a sharp melting range, typically 0.5-1°C. An impure sample will have a depressed and broader melting range.
Protocol for Recrystallization of this compound
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution.
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Recrystallization solvent (e.g., 1:1 mixture of 95% ethanol and toluene, or triethylene glycol)[10][11][15][16][17]
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but less soluble at low temperatures. A 1:1 mixture of 95% ethanol and toluene is a reported solvent system.[15][16]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture gently to dissolve the solid. Add more solvent in small portions if necessary until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals completely.
-
Purity Verification: Determine the melting point of the recrystallized this compound. A sharp melting range close to the literature value indicates successful purification.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of a this compound sample using melting point analysis and subsequent purification if necessary.
Caption: Workflow for Purity Assessment of this compound.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. opencourses.uoc.gr [opencourses.uoc.gr]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. store.p212121.com [store.p212121.com]
- 7. This compound 98 479-33-4 [sigmaaldrich.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. This compound | Tetracyclone | C29H20O - Ereztech [ereztech.com]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. Solved CH,C=0 + CH,C=0 Ç,Hs CH CH CH C,H,CH,N*(CH), OH- C=0 | Chegg.com [chegg.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. byjus.com [byjus.com]
- 14. pennwest.edu [pennwest.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. scribd.com [scribd.com]
Unraveling the Aldol Condensation of Tetraphenylcyclopentadienone: A Comparative Guide to Mechanistic Studies
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the precise control of chemical synthesis and the design of novel therapeutics. This guide provides a comparative analysis of isotopic labeling studies and alternative methods used to elucidate the reaction mechanism of tetraphenylcyclopentadienone (TPCPD), a key building block in organic synthesis.
The formation of the intensely colored, crystalline solid this compound (TPCPD), often nicknamed "tetracyclone," proceeds through a base-catalyzed double aldol condensation of benzil and dibenzyl ketone. While the general mechanism is well-established, detailed experimental verification through techniques like isotopic labeling provides deeper insights into the intricate bond-forming and bond-breaking steps. This guide will delve into hypothetical isotopic labeling experiments and compare them with alternative methods such as computational chemistry and kinetic analysis, offering a comprehensive toolkit for mechanistic investigation.
Isotopic Labeling: Tracing the Atomic Path
Isotopic labeling is a powerful technique that allows for the precise tracking of atoms throughout a chemical transformation. By strategically replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H), researchers can follow the labeled atom's journey from reactant to product, providing direct evidence for proposed reaction pathways.
Hypothetical ¹³C Labeling Study of TPCPD Synthesis
To confirm the carbon backbone rearrangement during the aldol condensation, a study could be designed using ¹³C-labeled reactants.
Experimental Protocol:
-
Synthesis of Labeled Precursor: Benzil would be synthesized with a ¹³C label at one of the carbonyl carbons (Benzil-carbonyl-¹³C).
-
Aldol Condensation: The ¹³C-labeled benzil is then reacted with unlabeled dibenzyl ketone under standard base-catalyzed conditions (e.g., potassium hydroxide in ethanol) to synthesize TPCPD.[1][2]
-
Product Analysis: The resulting TPCPD is isolated and analyzed using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Results and Interpretation:
The position of the ¹³C label in the final TPCPD product would be determined by ¹³C NMR. Based on the accepted mechanism, the labeled carbonyl carbon from benzil is expected to become one of the sp² carbons in the cyclopentadienone ring, specifically at the C2 or C5 position relative to the carbonyl group. Mass spectrometry would confirm the incorporation of the ¹³C isotope by showing the corresponding increase in the molecular weight of the product.
Table 1: Hypothetical ¹³C Labeling Data
| Labeled Reactant | Expected Position of ¹³C Label in TPCPD | Analytical Technique | Expected Observation |
| Benzil-carbonyl-¹³C | C2/C5 of cyclopentadienone ring | ¹³C NMR | Signal corresponding to the labeled carbon |
| Benzil-carbonyl-¹³C | - | Mass Spectrometry | Molecular ion peak shifted by +1 m/z |
Hypothetical ¹⁸O Labeling Study
To investigate the fate of the carbonyl oxygen atoms, an ¹⁸O labeling experiment can be devised.
Experimental Protocol:
-
Synthesis of Labeled Precursor: Benzil is synthesized with an ¹⁸O label in one or both of the carbonyl groups (Benzil-carbonyl-¹⁸O).
-
Aldol Condensation: The ¹⁸O-labeled benzil is reacted with dibenzyl ketone in the presence of a base.
-
Product and Water Analysis: The TPCPD product and the water formed during the reaction are isolated. The TPCPD is analyzed by Mass Spectrometry to detect the presence of ¹⁸O. The isotopic composition of the water is analyzed, for instance, by Isotope Ratio Mass Spectrometry (IRMS).
Expected Results and Interpretation:
The aldol condensation mechanism involves the nucleophilic attack of the enolate of dibenzyl ketone on the carbonyl carbon of benzil, followed by dehydration. Therefore, the carbonyl oxygen of the reacting benzil moiety is expected to be eliminated as part of a water molecule. Mass spectrometric analysis of the TPCPD should show no incorporation of ¹⁸O, while the water produced during the reaction should be enriched with ¹⁸O.
Table 2: Hypothetical ¹⁸O Labeling Data
| Labeled Reactant | Expected Location of ¹⁸O Label | Analytical Technique | Expected Observation |
| Benzil-carbonyl-¹⁸O | Water (byproduct) | IRMS of Water | Enrichment in ¹⁸O |
| Benzil-carbonyl-¹⁸O | TPCPD | Mass Spectrometry | No significant incorporation of ¹⁸O |
Alternative Mechanistic Probes
While isotopic labeling provides direct evidence, other methods offer complementary information about reaction mechanisms.
Computational Chemistry
Theoretical calculations, particularly Density Functional Theory (DFT), can be used to model the reaction pathway, calculate the energies of reactants, intermediates, transition states, and products, and predict kinetic isotope effects.
Methodology:
Computational chemists would use software like Gaussian or Spartan to build molecular models of the reactants and propose a series of elementary steps for the reaction. The software then calculates the potential energy surface for the reaction, identifying the lowest energy path from reactants to products. This allows for the visualization of transition state structures and the determination of activation energies for each step.
A computational study of the Diels-Alder reaction of a cyclopentadienone derivative, for instance, could investigate the potential energy surface to determine the stereochemistry and activation energies of different reaction pathways.[3]
Data Presentation:
The primary outputs of computational studies are optimized molecular geometries and their corresponding energies. This data can be used to generate a reaction coordinate diagram, visually representing the energy changes throughout the reaction.
Table 3: Comparison of Mechanistic Investigation Methods
| Method | Advantages | Disadvantages |
| Isotopic Labeling | Provides direct, unambiguous evidence of atomic connectivity changes. | Synthesis of labeled compounds can be challenging and expensive. |
| Computational Chemistry | Provides detailed information on transition states and reaction intermediates that are difficult to observe experimentally. Allows for the prediction of kinetic and thermodynamic parameters. | Accuracy is dependent on the level of theory and basis set used. Requires significant computational resources. |
| Kinetic Studies | Can determine the rate-determining step of a reaction. Provides quantitative data on reaction rates. | Does not provide direct structural information about intermediates. Interpretation can be complex for multi-step reactions. |
| Spectroscopic Interrogation | Can be used to detect and characterize transient intermediates. | Intermediates may be present in very low concentrations, making detection difficult. |
Visualizing Reaction Pathways and Workflows
To better understand the relationships between these methods and the information they provide, we can use diagrams.
Caption: Workflow for elucidating a reaction mechanism.
The synthesis of this compound involves a double aldol condensation, a process with multiple steps.
Caption: The stepwise mechanism of TPCPD synthesis.
Conclusion
The elucidation of reaction mechanisms is a cornerstone of modern chemistry, enabling the development of more efficient and selective synthetic routes. While the general pathway for the formation of this compound is understood, detailed mechanistic studies using techniques like isotopic labeling provide invaluable, direct evidence that solidifies our understanding. When combined with powerful alternative methods such as computational chemistry and kinetic analysis, a truly comprehensive picture of the reaction emerges. This multi-faceted approach, leveraging both experimental and theoretical tools, is essential for advancing the fields of chemical synthesis and drug discovery.
References
Safety Operating Guide
Proper Disposal of Tetraphenylcyclopentadienone: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Tetraphenylcyclopentadienone, a common reagent in organic synthesis, requires careful handling and disposal. This guide provides essential, step-by-step procedures for its safe disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this material have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles. |
| Hand Protection | Appropriate protective gloves. |
| Body Protection | A chemical apron. |
| Respiratory Protection | A NIOSH/MSHA approved air purifying dust or mist respirator. |
Source: Material Safety Data Sheet - this compound, 99%[1]
II. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste under US EPA guidelines (40 CFR Parts 261.3) and must also consult state and local hazardous waste regulations.[1]
-
Waste Identification and Segregation:
-
Containment:
-
Place the waste in a suitable, clearly labeled disposal container.[1][2] The container should be tightly closed.[1]
-
For laboratory settings, it is good practice to have a designated waste container specifically for "this compound".[5]
-
Handle uncleaned, empty containers as you would the product itself.
-
-
Handling Spills:
-
Final Disposal:
-
Engage a licensed disposal company for the disposal of surplus and non-recyclable this compound.[6]
-
Ensure that all waste is handled in accordance with local, state, and federal regulations.[2]
-
Avoid release to the environment as it is very toxic to aquatic organisms and may cause long-term adverse effects.[2]
-
III. Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C29H20O |
| Molecular Weight | 384.47 g/mol |
| Appearance | Black solid/powder |
| Melting Point | 217 - 220 °C |
| Solubility | Insoluble in water |
Sources: Various Safety Data Sheets[1][2]
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Tetraphenylcyclopentadienone
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the personal protective equipment (PPE), operational procedures, and disposal of Tetraphenylcyclopentadienone, fostering a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a black, solid organic compound. While some safety data sheets (SDS) indicate it is not classified as a hazardous substance under US OSHA Hazard Communication Standard 2024, others consider it hazardous.[1][2] It is prudent to handle it with care, as it may cause eye, skin, and respiratory tract irritation.[3][4] The toxicological properties of this material have not been fully investigated.[3] It is also known to be light-sensitive and very toxic to aquatic organisms, necessitating careful handling and disposal to prevent environmental release.[2][3]
Summary of Hazards:
| Hazard Type | Description |
| Health Hazards | May cause irritation to the eyes, skin, and respiratory tract.[3][4] Ingestion may be harmful.[2] |
| Physical Hazards | Combustible solid that can form explosive dust mixtures with air.[2] |
| Environmental Hazards | Very toxic to aquatic life, with potential for long-term adverse effects.[2] |
| Chemical Hazards | Incompatible with strong oxidizing agents and strong acids.[1][3] |
| Stability | Stable under normal conditions, but is light-sensitive.[1][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to minimize exposure. The following table outlines the recommended PPE.
Recommended Personal Protective Equipment:
| Body Part | Recommended PPE | Standard/Specification |
| Eyes/Face | Chemical splash goggles or safety glasses with side-shields.[3][5][6] A face shield may be necessary for large quantities or when splashing is a risk.[6][7] | ANSI Z87.1 (or equivalent)[7] |
| Skin/Body | Chemical-resistant lab coat or apron.[3][8] Long pants and closed-toe shoes are mandatory.[7] | Wear appropriate protective gloves.[1][3][9] |
| Hands | Disposable nitrile gloves are generally suitable for incidental contact.[6][10] Inspect gloves before use.[9][11] | Follow manufacturer's guidance for chemical compatibility.[9] |
| Respiratory | A NIOSH/MSHA approved air-purifying dust or mist respirator may be required if dust is generated or in poorly ventilated areas.[3][5] | Follow institutional guidelines for respirator use. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when transferring or weighing the solid.[11][12]
-
Ensure that an eyewash station and a safety shower are readily accessible.[3]
-
Designate a specific area for handling this compound to prevent cross-contamination.
2. Donning Personal Protective Equipment:
-
Before handling the chemical, put on all required PPE as outlined in the table above.
3. Handling the Chemical:
-
Avoid all personal contact, including inhalation of dust.[2]
-
When transferring the solid, use a spatula or other appropriate tool to minimize dust generation.
-
Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and acids.[1][3]
4. In Case of a Spill:
-
For minor spills, use proper personal protective equipment, and vacuum or sweep up the material.[3] Place it into a suitable, labeled container for waste disposal.[2][3]
-
Avoid generating dust during cleanup.[2]
-
For major spills, alert emergency responders.[2]
5. First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops.[3]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek medical attention.[3]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and comply with regulations.
Waste Collection and Storage:
-
All waste containing this compound must be treated as hazardous waste.[2]
-
Collect waste in a clearly labeled, sealed container. Polyethylene or polypropylene containers are suitable.[2]
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
Disposal Procedure:
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Do not dispose of this compound down the drain or in regular trash.[11]
Visual Guides
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for handling this compound.
Caption: PPE selection based on this compound hazards.
References
- 1. fishersci.com [fishersci.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one | C29H20O | CID 68068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. uah.edu [uah.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.fr [fishersci.fr]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
